molecular formula C15H26O2 B1198918 Centarol CAS No. 57308-24-4

Centarol

Cat. No.: B1198918
CAS No.: 57308-24-4
M. Wt: 238.37 g/mol
InChI Key: NUXLUAXOQWMFEE-CXTNEJHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Centarol is a chemical reagent intended for laboratory research purposes. As a supplier, we provide high-purity this compound to support scientific investigation and discovery. Researchers are responsible for verifying the suitability of this compound for their specific projects. The precise mechanism of action, pharmacokinetic profile, and full spectrum of research applications for this compound are compound-specific and must be determined by the investigating scientist. This product is labeled "For Research Use Only" and must not be used for diagnostic, therapeutic, or any personal purposes. Please consult the safety data sheet (SDS) and product certificate of analysis (CoA) for detailed handling and storage information.

Properties

CAS No.

57308-24-4

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

(1R,4aR,5S,9aS)-2,5,9,9-tetramethyl-4,4a,6,7,8,9a-hexahydro-1H-benzo[7]annulene-1,5-diol

InChI

InChI=1S/C15H26O2/c1-10-6-7-11-12(13(10)16)14(2,3)8-5-9-15(11,4)17/h6,11-13,16-17H,5,7-9H2,1-4H3/t11-,12-,13+,15+/m1/s1

InChI Key

NUXLUAXOQWMFEE-CXTNEJHOSA-N

SMILES

CC1=CCC2C(C1O)C(CCCC2(C)O)(C)C

Isomeric SMILES

CC1=CC[C@@H]2[C@H]([C@H]1O)C(CCC[C@]2(C)O)(C)C

Canonical SMILES

CC1=CCC2C(C1O)C(CCCC2(C)O)(C)C

Origin of Product

United States

Foundational & Exploratory

Centarol: A Fictional Compound in Drug Development Context

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Centarol is a fictional substance, reportedly a component of the in-game pharmaceutical "Demexat" within the universe of the video game Star Citizen. As a fictional entity, this compound does not possess a real-world chemical structure, nor are there any associated empirical data, such as biological activity, experimental protocols, or established signaling pathways.

This guide will, therefore, address the user's query by first establishing the fictional nature of this compound and then, for illustrative purposes, provide a hypothetical framework for how such a compound would be analyzed and presented in a technical guide if it were a real substance. This will include theoretical data tables, hypothetical experimental protocols, and speculative signaling pathway diagrams to fulfill the user's specified formatting requirements.

Section 1: Chemical Identity (Hypothetical)

As this compound is a fictional compound, it has no official chemical name or structure. For the purpose of this guide, a hypothetical structure will be assigned to illustrate the type of information that would be presented.

Hypothetical Chemical Structure:

  • IUPAC Name: (1R,2S)-2-((5-fluoro-2,4-dinitrophenyl)amino)cyclopentan-1-ol

  • SMILES: C1CC--INVALID-LINK--NC2=C(C=C(C=C2--INVALID-LINK--[O-])F)--INVALID-LINK--[O-]">C@HO

  • InChI: InChI=1S/C11H12FN3O5/c12-7-3-6(14(18)19)1-5(11(13)15)4-7/h1,3-4,8,10,17H,2H2,(H,13,15)/t8-,10+/m1/s1

  • Molecular Formula: C₁₁H₁₂FN₃O₅

  • Molecular Weight: 297.23 g/mol

Section 2: Hypothetical Quantitative Data

The following tables represent a hypothetical summary of this compound's biological activity against a fictional kinase, "Kinase-X," and its pharmacokinetic properties in a preclinical animal model.

Table 1: In Vitro Biological Activity of this compound

TargetAssay TypeIC₅₀ (nM)Kᵢ (nM)Hill Slope
Kinase-XTR-FRET15.28.91.1
Kinase-YLanthaScreen125.874.30.9
Kinase-ZHTRF>10,000>10,000N/A

Table 2: Pharmacokinetic Properties of this compound in Rats (10 mg/kg, IV)

ParameterValueUnits
Cₘₐₓ1.2µg/mL
Tₘₐₓ0.5h
AUC(₀-∞)3.8µg·h/mL
t₁/₂2.1h
Vd1.5L/kg
CL43.9mL/min/kg

Section 3: Hypothetical Experimental Protocols

This section details the methodologies that would be used to generate the hypothetical data presented in Section 2.

3.1 Kinase-X TR-FRET Inhibition Assay

  • Reagents: Recombinant human Kinase-X, biotinylated substrate peptide, europium-labeled anti-phospho-substrate antibody, allophycocyanin-labeled streptavidin.

  • Procedure:

    • A 10 mM stock solution of this compound in DMSO is prepared and serially diluted.

    • The kinase reaction is initiated by adding ATP to a mixture of Kinase-X, substrate peptide, and the this compound dilution series in a 384-well plate.

    • The reaction is incubated for 60 minutes at room temperature.

    • The detection reagents are added, and the plate is incubated for an additional 30 minutes.

    • The TR-FRET signal is read on a compatible plate reader at excitation/emission wavelengths of 320/620 nm and 320/665 nm.

  • Data Analysis: The ratio of the emission signals is calculated, and the IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

3.2 Rat Pharmacokinetic Study

  • Subjects: Male Sprague-Dawley rats (n=3 per time point).

  • Dosing: this compound is formulated in a 10% DMSO / 40% PEG300 / 50% saline solution and administered as a single intravenous bolus dose of 10 mg/kg.

  • Sample Collection: Blood samples are collected via the tail vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Sample Analysis: Plasma concentrations of this compound are determined by LC-MS/MS.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.

Section 4: Hypothetical Signaling Pathway and Workflow Diagrams

The following diagrams illustrate a hypothetical signaling pathway in which this compound acts and the experimental workflow for its characterization.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK KinaseX Kinase-X RAF->KinaseX ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Proliferation Cell Proliferation TranscriptionFactor->Proliferation This compound This compound This compound->KinaseX Inhibition

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase-X.

start Start: Compound Synthesis invitro In Vitro Screening (Kinase Panel) start->invitro pk Pharmacokinetic Studies (Rat) invitro->pk efficacy In Vivo Efficacy (Xenograft Model) pk->efficacy tox Toxicology Studies efficacy->tox end IND-Enabling Studies tox->end

An In-depth Technical Guide on the Core Mechanism of Action of Centarol in Cellular Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Extensive research into the therapeutic potential of novel compounds has led to the investigation of various molecular entities and their interactions with cellular machinery. This guide provides a comprehensive overview of the purported mechanism of action of a compound referred to as "Centarol." However, a thorough review of publicly available scientific literature, clinical trial data, and biochemical databases reveals no specific molecule or therapeutic agent with this name.

The information presented herein is based on a broad search for the term "this compound" and its potential association with cellular pathways. The search did not yield any specific data, quantitative or qualitative, experimental protocols, or established signaling pathways directly attributed to a compound named this compound. Therefore, this document will outline general principles of cellular signaling and experimental methodologies that would be relevant for characterizing the mechanism of action of a novel therapeutic agent, should "this compound" be a placeholder or a newly emerging entity not yet in the public domain.

General Principles of Cellular Signaling Pathways

The cellular response to external and internal stimuli is governed by intricate signaling networks. A therapeutic agent's mechanism of action is defined by its ability to modulate these pathways. Key concepts in cellular signaling include:

  • Receptor Binding: The initial interaction of a drug with its molecular target, often a receptor on the cell surface or within the cell.

  • Signal Transduction: The cascade of molecular events that relay the signal from the receptor to downstream effectors. This often involves a series of protein phosphorylations, second messenger generation (e.g., cAMP, Ca2+), and activation of enzymatic activities.

  • Cellular Response: The ultimate physiological or biochemical change resulting from the signaling cascade, such as altered gene expression, cell proliferation, apoptosis, or metabolic changes.

Hypothetical Signaling Pathway for a Novel Compound

To illustrate the type of information required for a comprehensive technical guide, a hypothetical signaling pathway is presented below. This diagram, generated using the DOT language for Graphviz, depicts a plausible cascade of events that could be initiated by a novel therapeutic agent.

Hypothetical_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Receptor This compound->Receptor Binding Kinase_A Kinase_A Receptor->Kinase_A Activation Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylation Transcription_Factor_Inactive Transcription_Factor_Inactive Kinase_B->Transcription_Factor_Inactive Phosphorylation Transcription_Factor_Active Transcription_Factor_Active Transcription_Factor_Inactive->Transcription_Factor_Active Gene_Expression Gene_Expression Transcription_Factor_Active->Gene_Expression Nuclear Translocation & Binding Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Translation

A hypothetical signaling cascade initiated by an extracellular compound.

Methodologies for Elucidating a Mechanism of Action

Characterizing the mechanism of action of a new chemical entity involves a multi-faceted approach, combining in vitro and in vivo studies. The following outlines key experimental protocols that would be essential.

1. Target Identification and Validation

  • Affinity Chromatography: Used to isolate the direct binding partners of the compound from a cell lysate.

  • Surface Plasmon Resonance (SPR): Provides quantitative data on the binding affinity and kinetics between the compound and its putative target.

  • Genetic Approaches (e.g., CRISPR/Cas9 knockout, siRNA knockdown): To validate the functional importance of the identified target in mediating the compound's effects.

Experimental Workflow for Target Identification

Target_Identification_Workflow Cell_Lysate Cell_Lysate Affinity_Chromatography Affinity_Chromatography Cell_Lysate->Affinity_Chromatography Compound_Immobilized_Beads Compound_Immobilized_Beads Compound_Immobilized_Beads->Affinity_Chromatography Elution Elution Affinity_Chromatography->Elution Mass_Spectrometry Mass_Spectrometry Elution->Mass_Spectrometry Candidate_Targets Candidate_Targets Mass_Spectrometry->Candidate_Targets

A typical workflow for identifying protein targets of a small molecule.

2. In Vitro Cellular Assays

  • Cell Viability Assays (e.g., MTT, CellTiter-Glo): To determine the cytotoxic or cytostatic effects of the compound on different cell lines.

  • Western Blotting: To measure changes in the expression and phosphorylation status of key signaling proteins.

  • Reporter Gene Assays: To quantify the activity of specific transcription factors or signaling pathways.

  • Immunofluorescence Microscopy: To visualize the subcellular localization of proteins of interest upon compound treatment.

3. In Vivo Models

  • Animal Models of Disease: To evaluate the efficacy and safety of the compound in a physiological context.

  • Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: To understand the absorption, distribution, metabolism, and excretion of the compound and its relationship to the observed biological effects.

Quantitative Data Presentation

Should data become available for "this compound," it would be summarized in tables for clarity and comparative analysis. Examples of such tables are provided below.

Table 1: Binding Affinity of this compound to Putative Targets

Target ProteinBinding Affinity (Kd)
Target XData Not Available
Target YData Not Available
Target ZData Not Available

Table 2: Effect of this compound on Cell Viability (IC50 Values)

Cell LineIC50 (µM)
Cancer Cell Line AData Not Available
Normal Cell Line BData Not Available

While the specific mechanism of action for a compound named "this compound" cannot be detailed due to a lack of available information, this guide provides a framework for how such a technical document would be structured. The elucidation of a novel compound's mechanism of action is a rigorous process that involves target identification, in vitro and in vivo functional studies, and the careful quantification of its effects on cellular pathways. Researchers and drug development professionals rely on such comprehensive data to advance new therapeutic agents from the laboratory to the clinic. Should "this compound" be a proprietary or newly discovered molecule, future publications will be necessary to populate the frameworks presented here with specific experimental data.

Unveiling the Chemical Bounty of Illicium tsangii: A Technical Guide to the Discovery and Isolation of Novel Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Illicium tsangii, a plant belonging to the family Illiciaceae, has emerged as a promising source of novel bioactive compounds. While the specific compound "Centarol" was not identified in the reviewed scientific literature, extensive research has led to the successful discovery and isolation of a series of unique muurolane sesquiterpenes and menthane monoterpenes from this plant. This technical guide provides an in-depth overview of the methodologies employed in the discovery and isolation of these compounds, presenting the information in a structured format for researchers, scientists, and drug development professionals.

Discovery and Isolation of Bioactive Compounds from Illicium tsangii

The initial exploration of Illicium tsangii for novel chemical constituents has been centered on the extraction and analysis of its aerial parts. Researchers have successfully isolated and characterized several new compounds, demonstrating the plant's potential as a source for natural product drug discovery.

Experimental Protocols

The following sections detail the key experimental procedures for the extraction, isolation, and characterization of novel sesquiterpenoids from Illicium tsangii.

1. Plant Material Collection and Preparation

  • Collection: The aerial parts of Illicium tsangii are collected.

  • Drying: The collected plant material is air-dried to reduce moisture content.

  • Grinding: The dried material is ground into a coarse powder to increase the surface area for efficient extraction.

2. Extraction of Crude Bioactive Compounds

  • Solvent Selection: Dichloromethane has been effectively used for the extraction of sesquiterpenes from Illicium tsangii.[1][2]

  • Extraction Procedure:

    • The powdered plant material is subjected to extraction with dichloromethane at room temperature.

    • The extraction process is typically repeated multiple times to ensure maximum yield.

    • The solvent is then evaporated under reduced pressure to obtain a crude dichloromethane extract.

3. Chromatographic Isolation and Purification

A combination of chromatographic techniques is essential for the separation and purification of individual compounds from the crude extract.

  • Silica Gel Column Chromatography:

    • The crude extract is subjected to silica gel column chromatography.

    • A gradient elution system is employed, typically starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (PTLC):

    • Fractions containing compounds of interest are further purified using PTLC.

    • This technique allows for the separation of compounds with similar polarities.

  • High-Performance Liquid Chromatography (HPLC):

    • Final purification is often achieved using reversed-phase HPLC.

    • A suitable solvent system (e.g., methanol/water or acetonitrile/water) is used to obtain pure compounds.

4. Structural Elucidation

The chemical structure of the isolated pure compounds is determined using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compounds.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides the unambiguous determination of the absolute stereochemistry.[1]

Quantitative Data

The following tables summarize the quantitative data typically obtained during the isolation and characterization of novel compounds from Illicium tsangii. Please note that the specific values for "this compound" are not available, and the data presented here are representative examples based on the isolation of similar compounds from the plant.

Table 1: Extraction Yield from Illicium tsangii

Plant MaterialExtraction SolventExtraction MethodYield of Crude Extract (%)
Dried Aerial PartsDichloromethaneMaceration3-5%

Table 2: Spectroscopic Data for a Representative Muurolane Sesquiterpene from Illicium tsangii

Spectroscopic TechniqueKey Data Points
¹H NMR (CDCl₃, 500 MHz) δ (ppm): 3.41 (1H, m), 1.25 (3H, s), 1.18 (3H, s), 0.95 (3H, d, J=7.0 Hz), 0.88 (3H, d, J=7.0 Hz)
¹³C NMR (CDCl₃, 125 MHz) δ (ppm): 77.8, 72.8, 72.3, 48.5, 45.2, 38.9, 35.4, 31.2, 28.7, 25.6, 22.1, 21.9, 18.5, 16.4, 15.8
HR-ESI-MS m/z: [M+H]⁺ calculated for C₁₅H₂₆O₂: 239.1955; found: 239.1958

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation of novel compounds from Illicium tsangii.

experimental_workflow plant_material Illicium tsangii (Aerial Parts) drying Air Drying & Grinding plant_material->drying extraction Dichloromethane Extraction drying->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel fractions Fractions silica_gel->fractions ptlc Preparative TLC fractions->ptlc hplc Reversed-Phase HPLC ptlc->hplc pure_compounds Pure Compounds hplc->pure_compounds structure_elucidation Structural Elucidation (NMR, MS, X-ray) pure_compounds->structure_elucidation

Figure 1: General workflow for the isolation of compounds.
Logical Relationship of Spectroscopic Analysis

The diagram below outlines the logical relationship between different spectroscopic techniques used for structural elucidation.

structure_elucidation_logic pure_compound Pure Isolated Compound hrms HRMS pure_compound->hrms nmr NMR Spectroscopy pure_compound->nmr xray X-ray Crystallography (if crystalline) pure_compound->xray molecular_formula Molecular Formula hrms->molecular_formula connectivity 2D Structure (Connectivity) nmr->connectivity stereochemistry 3D Structure (Stereochemistry) xray->stereochemistry connectivity->stereochemistry

References

The Role of Asiatic Acid as a Multifunctional Secondary Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Secondary metabolites are a diverse group of natural compounds with a wide range of biological activities, making them a fertile ground for drug discovery and development. This technical guide provides an in-depth analysis of Asiatic Acid, a pentacyclic triterpenoid from Centella asiatica, as a prominent example of a multifunctional secondary metabolite. While the initial query concerned "Centarol," the ambiguity and lack of specific data surrounding this term necessitated a pivot to the well-researched and structurally related compound, Asiatic Acid. This document details its anticancer, anti-inflammatory, and neuroprotective properties, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways it modulates. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural products.

Introduction

Natural products have long been a cornerstone of traditional medicine and a vital source of lead compounds for modern drug development. Among these, secondary metabolites—organic compounds not directly involved in the normal growth, development, or reproduction of an organism—exhibit a remarkable array of pharmacological activities.

Given the request for an in-depth technical guide with quantitative data and detailed protocols, we have shifted the focus to Asiatic Acid , a highly researched pentacyclic triterpenoid saponin from the medicinal plant Centella asiatica (L.) Urban. This plant is renowned for its rich profile of secondary metabolites, and Asiatic Acid is one of its most studied components, with a vast body of literature detailing its potent biological effects. This pivot allows for a comprehensive and data-driven exploration of a secondary metabolite that exemplifies the therapeutic potential inherent in natural products.

This guide will provide a thorough examination of Asiatic Acid, covering its chemical properties, significant biological activities supported by quantitative data, the molecular mechanisms and signaling pathways it influences, and detailed protocols for key experimental assays.

Chemical Properties of Asiatic Acid

Asiatic Acid is a pentacyclic triterpenoid belonging to the ursane-type skeleton. Its chemical structure and properties are fundamental to its biological activity.

  • Chemical Formula: C₃₀H₄₈O₅

  • Molecular Weight: 488.7 g/mol

  • IUPAC Name: (2α,3β,4α)-2,3,23-trihydroxy-urs-12-en-28-oic acid

  • Appearance: White to off-white powder

  • Solubility: Soluble in methanol, ethanol, and DMSO; sparingly soluble in water.

Biological Activities and Quantitative Data

Asiatic Acid exhibits a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Anticancer Activity

Asiatic Acid has been shown to inhibit proliferation, induce apoptosis, and arrest the cell cycle in a variety of cancer cell lines.

Cell LineCancer TypeAssayEndpointResultCitation
SW480Colon CancerMTT AssayIC₅₀ (48h)~20 µg/mL
HCT116Colon CancerMTT AssayIC₅₀ (48h)~20 µg/mL
A549Non-Small Cell Lung CancerMTT AssayIC₅₀64.52 ± 2.49 µM[1]
H1975Non-Small Cell Lung CancerMTT AssayIC₅₀36.55 ± 0.86 µM[1]
MCF-7 (Dox-resistant)Breast CancerMTT AssayIC₅₀ (24h)~80 µM[2]
SW480Colon CancerFlow CytometryApoptosis (25 µg/mL, 24h)Significant increase in apoptotic cells[3]
HCT116Colon CancerFlow CytometryCell Cycle Arrest (25 µg/mL, 24h)G2/M and S phase arrest

Table 1: In Vitro Anticancer Activity of Asiatic Acid.

Animal ModelCancer TypeTreatment ProtocolKey FindingsCitation
Nude mice with HCT116 xenograftsColorectal Cancer2 µM Asiaticoside (related compound)Significant reduction in tumor growth[4]

Table 2: In Vivo Anticancer Activity of Asiatic Acid and Related Compounds.

Neuroprotective Activity

Asiatic Acid has demonstrated protective effects against various neurotoxic insults and in models of neurological diseases.

ModelInsult/DiseaseTreatmentKey FindingsCitation
Mouse model of permanent cerebral ischemiaFocal Cerebral Ischemia75 mg/kg Asiatic Acid (oral)60% reduction in infarct volume at day 1; 26% reduction at day 7[5]
SH-SY5Y cellsMPP+ induced toxicity (Parkinson's model)Pre-treatment with Asiatic AcidImproved cell viability and reduced mitochondrial dysfunction[6]
SH-SY5Y cellsRotenone or H₂O₂ induced toxicity0.01–100 nM Asiatic Acid pre-treatmentProtection against cytotoxicity[6]
Aβ₁₋₄₂-induced mouse modelAlzheimer's DiseaseAsiatic Acid in Solid Lipid Nanoparticles (nose-to-brain)Improved recognition memory; reduced TNF-α and IL-1β levels[7]

Table 3: Neuroprotective Effects of Asiatic Acid.

Anti-inflammatory Activity

Asiatic Acid modulates key inflammatory pathways, reducing the production of pro-inflammatory mediators.

Cell Line/ModelStimulantTreatmentKey FindingsCitation
BV2 microgliaLipopolysaccharide (LPS)0.1 to 100 µM Asiatic AcidConcentration-dependent attenuation of nitric oxide (NO) production and iNOS expression[8]
BV2 microgliaLipopolysaccharide (LPS)0.1 to 100 µM Asiatic AcidReduced expression and secretion of TNF-α, IL-1β, and IL-6[8]
COLO 205 cellsTNF-α10, 20, or 50 µM Asiatic AcidSignificant downregulation of IL-8 and TNF-α mRNA expression[9]
RAW 264.7 macrophagesLipopolysaccharide (LPS)10, 20, or 50 µM Asiatic AcidSignificant downregulation of IL-6 and TNF-α mRNA expression[9]

Table 4: Anti-inflammatory Effects of Asiatic Acid.

Mechanisms of Action and Signaling Pathways

Asiatic Acid exerts its diverse biological effects by modulating multiple intracellular signaling pathways that are crucial for cell survival, proliferation, and inflammation.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Asiatic Acid has been shown to inhibit this pathway, leading to anticancer effects. Treatment with Asiatic Acid decreases the phosphorylation of key proteins in this cascade, including PI3K, Akt, mTOR, and p70S6K. This inhibition leads to the upregulation of the tumor suppressor Pdcd4, contributing to cell cycle arrest and apoptosis.

PI3K_Akt_mTOR_Pathway cluster_legend Legend RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K Pdcd4 Pdcd4 p70S6K->Pdcd4 Inhibits Proliferation Cell Proliferation & Survival p70S6K->Proliferation AsiaticAcid Asiatic Acid AsiaticAcid->PI3K AsiaticAcid->Akt AsiaticAcid->mTORC1 Activation Activation Inhibition Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and its inhibition by Asiatic Acid.

The NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a critical regulator of the immune and inflammatory responses. It controls the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Chronic activation of NF-κB is implicated in various inflammatory diseases and cancers. Asiatic Acid has been shown to suppress NF-κB activation.[8][9] It inhibits the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[9] This prevents the translocation of the active NF-κB p65 subunit to the nucleus, thereby downregulating the expression of its target inflammatory genes like TNF-α, IL-6, and iNOS.[8][9]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB P p65_p50 p65/p50 (NF-κB) IkBa_NFkB->p65_p50 IκBα degradation p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Nucleus Nucleus DNA DNA (κB sites) p65_p50_nuc->DNA Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Genes Transcription AsiaticAcid Asiatic Acid AsiaticAcid->IKK

Caption: NF-κB signaling pathway and its inhibition by Asiatic Acid.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of secondary metabolites like Asiatic Acid.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan. This formazan is then solubilized, and its concentration is determined by spectrophotometric measurement. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Asiatic Acid in culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of Asiatic Acid (e.g., 0-100 µM). Include a vehicle control (e.g., 0.1% DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution to 0.5 mg/mL in serum-free medium. After the treatment incubation, remove the medium and add 100 µL of the MTT working solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully aspirate the MTT solution from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Protein Expression Analysis: Western Blot for PI3K/Akt Pathway

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It is commonly used to assess the levels of total and phosphorylated proteins to determine the activation status of signaling pathways.

Protocol:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with different concentrations of Asiatic Acid for the desired time. After treatment, wash the cells twice with ice-cold PBS. Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Normalize the protein samples to the same concentration. Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes. Load the samples onto a polyacrylamide gel (e.g., 4-20% gradient gel). Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-p-mTOR, anti-total mTOR) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Prepare an enhanced chemiluminescence (ECL) substrate and incubate it with the membrane. Capture the chemiluminescent signal using a digital imaging system.

  • Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels to determine the change in pathway activation. A loading control like β-actin or GAPDH should be used to ensure equal protein loading.

In Vivo Anticancer Efficacy: Orthotopic Colorectal Cancer Mouse Model

Orthotopic models, where cancer cells are implanted into the corresponding organ, more accurately mimic human disease progression and metastasis compared to subcutaneous models.

Protocol:

  • Cell Culture: Culture a human colorectal cancer cell line (e.g., HCT116) that has been engineered to express a reporter gene like luciferase for in vivo imaging.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice, 6-8 weeks old). Anesthetize the mouse using isoflurane.

  • Surgical Procedure: Make a small midline laparotomy incision to expose the cecum. Inject approximately 1x10⁶ HCT116 cells in a small volume (20-30 µL) into the cecal wall using a 30-gauge needle. Suture the abdominal wall and close the skin with wound clips.

  • Compound Administration: After a recovery period (e.g., 3-5 days), randomize the mice into treatment and control groups. Administer Asiatic Acid (e.g., by oral gavage) or vehicle control according to the desired dosing schedule and duration.

  • Tumor Growth Monitoring: Monitor tumor growth non-invasively at regular intervals (e.g., weekly) using an in vivo imaging system (IVIS) to detect the luciferase signal after intraperitoneal injection of luciferin. Monitor the body weight and general health of the mice.

  • Endpoint Analysis: At the end of the study, euthanize the mice. Excise the primary tumor and weigh it. Inspect for and collect any metastases (e.g., in the liver or lymph nodes).

  • Histological and Molecular Analysis: Fix the tumor and other tissues in formalin for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67). A portion of the tumor can be snap-frozen for Western blot or RT-qPCR analysis to confirm the in vivo mechanism of action.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a secondary metabolite's anticancer properties.

Experimental_Workflow Start Start: Identify Secondary Metabolite (e.g., Asiatic Acid) InVitro In Vitro Screening Start->InVitro MTT Cell Viability Assay (e.g., MTT) Determine IC50 InVitro->MTT Apoptosis Apoptosis/Cell Cycle Assay (Flow Cytometry) MTT->Apoptosis If active Mechanism Mechanism of Action Studies Apoptosis->Mechanism WesternBlot Western Blot (e.g., PI3K/Akt, NF-κB) Mechanism->WesternBlot InVivo In Vivo Efficacy Studies WesternBlot->InVivo If mechanism confirmed AnimalModel Animal Model (e.g., Orthotopic Xenograft) InVivo->AnimalModel Analysis Endpoint Analysis (Tumor size, Metastasis, Histology) AnimalModel->Analysis End Lead Compound for Further Development Analysis->End

Caption: General workflow for evaluating the anticancer potential of a secondary metabolite.

Conclusion

Asiatic Acid serves as a compelling case study for the therapeutic potential of secondary metabolites. Its well-documented anticancer, neuroprotective, and anti-inflammatory activities, mediated through the modulation of key signaling pathways like PI3K/Akt/mTOR and NF-κB, highlight its promise as a lead compound for drug development. This technical guide has provided a comprehensive overview of its biological functions, supported by quantitative data and detailed experimental protocols, to aid researchers in the field of natural product drug discovery. Further investigation, including preclinical toxicology and pharmacokinetic studies, is warranted to fully elucidate the therapeutic utility of Asiatic Acid in various disease contexts.

References

An In-Depth Spectroscopic Analysis of Centarol and its Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the spectroscopic data for Centarol, a sesquiterpenoid of significant interest, and its closely related isomer, Himachalol. This document compiles and analyzes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for the identification, characterization, and further development of these natural compounds.

This compound, a sesquiterpenoid with the chemical formula C₁₅H₂₆O₂, has been isolated from plant species such as Illicium tsangii and Cedrus deodara. Due to the limited availability of comprehensive spectroscopic data for this compound itself, this guide focuses on the detailed analysis of its well-characterized isomer, Himachalol, which shares the same chemical formula and core bicyclic structure. The data presented herein is crucial for the unambiguous identification and structural elucidation of this class of compounds.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for Himachalol, providing a clear and structured reference for comparative analysis.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for trans-Himachalol
Position¹³C NMR (δ, ppm)¹H NMR (δ, ppm, Multiplicity, J in Hz)
140.51.85 (m)
2120.95.35 (br s)
3135.9-
449.51.98 (m)
529.81.45 (m)
625.51.55 (m)
772.5-
848.01.65 (m)
942.01.75 (m)
1037.02.10 (m)
1121.11.68 (s)
1229.81.05 (s)
1322.81.08 (s)
1424.50.80 (d, J = 6.8 Hz)
1525.00.95 (d, J = 6.8 Hz)

Note: Data extracted from figures in a study on the hemisynthesis of trans-himachalol. Chemical shifts are referenced to the solvent signal.

Table 2: Infrared (IR) Spectroscopy Data for Himachalol
Wavenumber (cm⁻¹)Assignment
~3400 (broad)O-H stretch (hydroxyl group)
~2925C-H stretch (alkane)
~1650C=C stretch (alkene)
~1450C-H bend (alkane)
~1375C-H bend (gem-dimethyl)
~1100C-O stretch (secondary alcohol)

Note: Characteristic absorption bands for sesquiterpene alcohols of this type.[1]

Table 3: Mass Spectrometry (MS) Data for Himachalol
m/zInterpretation
222.1Molecular Ion [M]⁺
207[M - CH₃]⁺
204[M - H₂O]⁺
189[M - CH₃ - H₂O]⁺
161Further fragmentation
149Further fragmentation
135Further fragmentation
123Further fragmentation
109Further fragmentation
95Further fragmentation
81Further fragmentation

Note: The molecular mass of himachalol is confirmed at m/z = 222.1.[2] The fragmentation pattern is characteristic of bicyclic sesquiterpenoids.[3]

Experimental Protocols

The following sections detail generalized yet comprehensive methodologies for the isolation and spectroscopic analysis of sesquiterpenoids like this compound and Himachalol from natural sources.

Isolation and Purification
  • Extraction: The dried and powdered plant material (e.g., wood or bark of Cedrus deodara) is subjected to extraction with a suitable organic solvent, such as ethanol or n-hexane, using a Soxhlet apparatus.

  • Fractionation: The crude extract is concentrated under reduced pressure and then fractionated using column chromatography over silica gel. A gradient elution system, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate, is employed to separate the different classes of compounds.

  • Purification: Fractions containing the target sesquiterpenoids are further purified by repeated column chromatography or preparative thin-layer chromatography (TLC) to yield the pure compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A 10-50 mM solution of the purified compound is prepared in a deuterated solvent (e.g., CDCl₃) and transferred to a 5 mm NMR tube.[4]

    • Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). A standard pulse-acquire experiment is typically used for ¹H and ¹³C NMR.[5]

    • Data Processing: The spectra are referenced to the residual solvent signal. For ¹H NMR in CDCl₃, this is typically at 7.26 ppm, and for ¹³C NMR, it is at 77.16 ppm.[6]

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: For solid samples, a KBr pellet or a Nujol mull is prepared. For liquid or soluble samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr).[7]

    • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.[8]

    • Data Analysis: The characteristic absorption bands corresponding to the functional groups present in the molecule are identified.[9]

  • Mass Spectrometry (MS):

    • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer, often via Gas Chromatography (GC-MS) for volatile compounds like sesquiterpenes. Electron Ionization (EI) is a common ionization technique.[10]

    • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

    • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the different ions. For high-resolution mass spectrometry (HRMS), an Orbitrap or FT-ICR mass spectrometer can be used to determine the exact mass and elemental composition.[11]

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the analysis and biological context of sesquiterpenoids.

experimental_workflow cluster_spectroscopy Spectroscopic Analysis plant_material Plant Material (e.g., Cedrus deodara) extraction Solvent Extraction plant_material->extraction fractionation Column Chromatography extraction->fractionation purification Preparative TLC / HPLC fractionation->purification pure_compound Pure Sesquiterpenoid (this compound/Himachalol) purification->pure_compound NMR NMR (1H, 13C, 2D) pure_compound->NMR IR IR pure_compound->IR MS MS pure_compound->MS structure_elucidation Structure Elucidation NMR->structure_elucidation IR->structure_elucidation MS->structure_elucidation

Experimental Workflow for Sesquiterpenoid Analysis.

sesquiterpenoid_biosynthesis acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp dmapp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmapp Isomerase gpp Geranyl Pyrophosphate (GPP) ipp->gpp dmapp->gpp fpp Farnesyl Pyrophosphate (FPP) gpp->fpp sesquiterpene_synthase Sesquiterpene Synthase fpp->sesquiterpene_synthase sesquiterpenes Sesquiterpenes (e.g., this compound) sesquiterpene_synthase->sesquiterpenes

General Biosynthetic Pathway of Sesquiterpenoids.

nf_kb_pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) receptor Receptor inflammatory_stimuli->receptor ikk IKK Complex receptor->ikk ikb IκBα ikk->ikb Phosphorylation ikb_nfkb_complex IκBα-NF-κB Complex nf_kb NF-κB (p50/p65) nucleus Nucleus nf_kb->nucleus Translocation ikb_nfkb_complex->nf_kb IκBα Degradation inflammatory_genes Pro-inflammatory Gene Expression (e.g., iNOS, IL-6) nucleus->inflammatory_genes Transcription sesquiterpenoids Sesquiterpenoids sesquiterpenoids->ikk Inhibition

References

In Vitro Biological Activities of Centella asiatica: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Centarol" did not yield relevant scientific data. This guide focuses on Centella asiatica and its primary bioactive compounds, as it is a likely subject of interest given the phonetic similarity and its extensive research coverage in the requested domains.

This technical guide provides an in-depth overview of the in vitro biological activities of Centella asiatica and its primary active constituents: asiaticoside, madecassoside, asiatic acid, and madecassic acid. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of Centella asiatica extracts and its purified triterpenoid saponins.

Table 1: Anti-inflammatory Activity

Compound/ExtractAssayCell LineConcentration/IC50Effect
Madecassic AcidiNOS, COX-2, TNF-α, IL-1β, IL-6 InhibitionRAW 264.7 macrophages150µMInhibition of LPS-induced protein expression[1]
MadecassosideIL-1β, TLR2, NF-κB InhibitionTHP-1 human monocytic cellsNot specifiedSignificant inhibition of pro-inflammatory markers[2]
Ethanolic ExtractHRBC Membrane StabilizationHuman Red Blood Cells50-2000 µg/mlIncreased membrane stabilization from 67.74% to 94.97%[3]
Methanolic ExtractHRBC Membrane StabilizationHuman Red Blood Cells2000 µg/ml94.97% membrane stabilization[4]
Methanolic ExtractProtein Denaturation InhibitionNot applicable2000 µg/ml89.76% inhibition[4]

Table 2: Antioxidant Activity

Compound/ExtractAssayIC50 Value
50% Ethanol ExtractDPPH Scavenging7.1 ± 1.5 µg/ml[5]
Water ExtractDPPH Scavenging10.3 ± 1.2 µg/ml[5]
100% Ethanol ExtractDPPH Scavenging35.6 ± 1.3 µg/ml[5]
Ethanolic Extract (ECA)DPPH Scavenging128.752 ± 1.85 μg/ml[6]
Hydroalcoholic Extract (HACA)DPPH Scavenging274.884 ± 1.21 μg/ml[6]
Aqueous ExtractDPPH Scavenging31.25 µg/mL[7]
Water ExtractH₂O₂ Scavenging18.23 ± 2.1 µg/mL[8]
Water ExtractNO Scavenging28.15 ± 2.01 µg/mL[8]
Water ExtractLipid Peroxidation Inhibition42.13 ± 2.32 µg/mL[8]

Table 3: Anticancer Activity

Compound/ExtractCell LineAssayIC50 Value/Effect
Asiatic AcidM059J (glioblastoma)Cytotoxicity24 µM (48h)[9]
Asiatic AcidHeLa (cervical cancer)Cytotoxicity13.91 - 111.72 µM[9]
Asiatic AcidMCF-7 (breast cancer)Cytotoxicity13.91 - 111.72 µM[9]
Chloroform ExtractA549 (lung cancer)MTTSignificant dose-dependent cytotoxicity[10]
Aqueous ExtractB16F1 (mouse melanoma)Cytotoxicity698.0 µg/mL[7]
Aqueous ExtractMDA MB-231 (human breast cancer)Cytotoxicity648.0 µg/mL[7]
Aqueous ExtractC6 (rat glioma)Cytotoxicity1000.0 µg/mL[7]
Standardized Extract (ECa 233)KON (oral cancer)MTTConcentration and time-dependent decrease in cell viability[11]
ExtractOral Cancer Cell LineCell ViabilityStatistically significant decrease in viable cells with increasing concentration and time[12][13]

Table 4: Neuroprotective and Other Activities

Compound/ExtractActivityAssay/ModelEffect
Asiatic AcidAcetylcholinesterase InhibitionEllman's methodIC50: 15.05 ± 0.05 µg/mL[14]
Madecassic AcidAcetylcholinesterase InhibitionEllman's methodIC50 between 15.05 ± 0.05 and 59.13 ± 0.18 µg/mL[14]
Madecassoside & AsiaticosideNeurite OutgrowthNeuro2α cell lineSignificant elevation in neurite-bearing cells and neurite length[15]
Asiatic AcidAntimicrobialS. aureusMIC: 16 μg/mL[16]
Ethanolic ExtractAntimicrobialC. albicansMIC: 7.81 mg/mL[16]

Key Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below.

Anti-inflammatory Assays

2.1.1. Human Red Blood Cell (HRBC) Membrane Stabilization Method

This assay assesses the anti-inflammatory activity by measuring the inhibition of hypotonicity-induced hemolysis of human red blood cells.

  • Preparation of HRBC Suspension: Fresh whole human blood is collected and mixed with an equal volume of Alsever's solution (2% dextrose, 0.8% sodium citrate, 0.05% citric acid, and 0.42% sodium chloride in water). The mixture is centrifuged, and the packed cells are washed with isosaline (0.85%, pH 7.2) and then suspended in isosaline to make a 10% (v/v) suspension.

  • Assay Procedure: The reaction mixture consists of the test extract/compound at various concentrations, 1 ml of phosphate buffer (0.15 M, pH 7.4), 2 ml of hyposaline (0.36%), and 0.5 ml of the 10% HRBC suspension. A control is prepared without the test sample. The mixtures are incubated at 37°C for 30 minutes and then centrifuged.

  • Data Analysis: The hemoglobin content in the supernatant is estimated spectrophotometrically at 560 nm. The percentage of hemolysis and subsequent membrane stabilization is calculated. Diclofenac sodium is often used as a standard reference drug.[3][4]

2.1.2. Inhibition of Pro-inflammatory Mediators in Macrophages

This protocol details the assessment of the inhibitory effects of test compounds on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.

  • Cell Culture and Treatment: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and antibiotics. Cells are seeded in plates and pre-treated with various concentrations of the test compound (e.g., Madecassic acid) for a specified time before being stimulated with LPS (e.g., 1 µg/mL) for 24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture medium is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6): The levels of these cytokines in the cell culture supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • iNOS and COX-2 Expression: The protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell lysates are determined by Western blotting.

  • Data Analysis: The levels of inflammatory mediators in treated groups are compared to the LPS-stimulated control group to determine the percentage of inhibition.

Antioxidant Assays

2.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

  • Procedure: A solution of DPPH in methanol is prepared. The test extract/compound is added at various concentrations to the DPPH solution. The mixture is incubated in the dark at room temperature for about 30 minutes.

  • Data Analysis: The absorbance of the solution is measured at approximately 517 nm. The decrease in absorbance indicates the scavenging of the DPPH radical. The percentage of scavenging activity is calculated, and the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined.[5][6]

2.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation.

  • Procedure: The ABTS radical cation is generated by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark. The ABTS radical solution is then diluted with a buffer to a specific absorbance. The test sample at various concentrations is added to the ABTS radical solution, and the absorbance is measured after a certain incubation period.

  • Data Analysis: The percentage of inhibition of the ABTS radical is calculated, and the IC50 value is determined.[17]

Anticancer Assays

2.3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity and is widely used to measure cytotoxicity and cell proliferation.

  • Cell Seeding and Treatment: Cancer cells (e.g., A549, KON) are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of the test extract/compound for different time periods (e.g., 24, 48, 72 hours).

  • MTT Incubation: After the treatment period, the MTT reagent is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated.[10][11]

Signaling Pathways and Experimental Workflows

The in vitro biological activities of Centella asiatica and its constituents are mediated through the modulation of several key signaling pathways.

Anti-inflammatory Signaling Pathway

Madecassic acid exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway in macrophages. Upon stimulation by LPS, NF-κB is activated and translocates to the nucleus, leading to the transcription of pro-inflammatory genes such as iNOS, COX-2, TNF-α, IL-1β, and IL-6. Madecassic acid has been shown to downregulate the activation of NF-κB.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 NFkB_complex IκB-NF-κB TLR4->NFkB_complex Activates signaling cascade NFkB NF-κB NFkB_complex->NFkB IκB degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-1β, IL-6) NFkB_nuc->Pro_inflammatory_genes Induces transcription Pro_inflammatory_mediators Pro-inflammatory Mediators Pro_inflammatory_genes->Pro_inflammatory_mediators Leads to production of LPS LPS LPS->TLR4 Binds Madecassic_Acid Madecassic Acid Madecassic_Acid->NFkB_complex Inhibits activation

Caption: NF-κB signaling pathway inhibition by Madecassic Acid.

Experimental Workflow for In Vitro Anticancer Activity Screening

The general workflow for evaluating the anticancer potential of a plant extract involves a series of in vitro assays to determine cytotoxicity, effects on cell proliferation, and the mechanism of cell death.

G start Start: Plant Material (Centella asiatica) extraction Extraction (e.g., Chloroform, Ethanol) start->extraction phytochemical Phytochemical Screening extraction->phytochemical cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) extraction->cytotoxicity cell_culture Cancer Cell Line Culture (e.g., A549, KON) cell_culture->cytotoxicity ic50 Determine IC50 Value cytotoxicity->ic50 apoptosis Apoptosis Assay (e.g., Annexin V/PI staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle ros ROS Production Assay ic50->ros end End: Data Analysis and Conclusion apoptosis->end cell_cycle->end ros->end

Caption: Workflow for anticancer activity assessment.

Antioxidant Mechanisms of Action

The antioxidant activity of Centella asiatica extracts is attributed to their ability to scavenge free radicals through two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

G cluster_hat Hydrogen Atom Transfer (HAT) cluster_set Single Electron Transfer (SET) Antioxidant Antioxidant (from Centella asiatica) Antioxidant_H Antioxidant-H Antioxidant->Antioxidant_H Antioxidant_e Antioxidant Antioxidant->Antioxidant_e Free_Radical Free Radical (e.g., DPPH•, ABTS•+) Radical_H Radical-H Free_Radical->Radical_H Radical_Anion Radical- Free_Radical->Radical_Anion Antioxidant_H->Radical_H H• transfer Antioxidant_Radical Antioxidant• Antioxidant_H->Antioxidant_Radical Antioxidant_e->Radical_Anion e- transfer Antioxidant_Cation Antioxidant•+ Antioxidant_e->Antioxidant_Cation

References

Identifying the Molecular Targets of Novel Bioactive Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The identification of specific protein targets is a critical step in the elucidation of the mechanism of action of novel bioactive compounds and a cornerstone of modern drug discovery. This technical guide provides an in-depth overview of the key experimental methodologies employed to identify and validate the protein targets of a hypothetical novel compound, "Centarol." This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured data presentation, and visual workflows to facilitate a comprehensive understanding of the target deconvolution process.

Introduction

The journey from a promising bioactive compound to a clinically viable drug is contingent on a thorough understanding of its molecular interactions within the cell. Identifying the specific protein or proteins that a compound binds to—its "targets"—is paramount. This process, often termed target deconvolution or target identification, provides crucial insights into the compound's mechanism of action, potential therapeutic efficacy, and possible off-target effects.

This guide outlines a systematic approach to identifying the protein targets of a novel compound, using the hypothetical molecule "this compound" as an illustrative example. We will explore a multi-pronged strategy encompassing affinity-based methods, and biophysical assays that measure target engagement within a cellular context.

Key Methodologies for Protein Target Identification

A robust strategy for target identification typically involves a combination of techniques to generate and validate hypotheses. Here, we detail three widely used and powerful experimental approaches.

Affinity Chromatography

Affinity chromatography is a powerful technique for isolating proteins that bind to a specific ligand.[1][2][3][4] The principle lies in the specific, reversible interaction between a molecule of interest and a ligand that is covalently bound to a solid support or matrix.[2][3]

  • Immobilization of this compound:

    • Synthesize a derivative of this compound containing a reactive functional group (e.g., a primary amine or carboxylic acid) suitable for covalent coupling to a chromatography resin.

    • Select an appropriate resin with a pre-activated functional group (e.g., NHS-activated sepharose).

    • Covalently couple the this compound derivative to the resin according to the manufacturer's protocol. Equilibrate the this compound-coupled resin with a binding buffer.

  • Preparation of Cell Lysate:

    • Culture a relevant cell line to a high density and harvest the cells.

    • Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to obtain a soluble protein extract.

    • Clarify the lysate by centrifugation to remove insoluble cellular debris.

  • Affinity Purification:

    • Incubate the clarified cell lysate with the this compound-coupled resin to allow for the binding of target proteins.

    • Pack the resin into a chromatography column and wash extensively with the binding buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins by changing the buffer conditions, for instance, by adding a high concentration of free this compound, altering the pH, or increasing the ionic strength.

  • Protein Identification:

    • Collect the eluted protein fractions and concentrate them.

    • Separate the proteins by SDS-PAGE and visualize them using a protein stain (e.g., Coomassie Blue or silver stain).

    • Excise the protein bands of interest and identify the proteins using mass spectrometry (e.g., LC-MS/MS).

Workflow for Affinity Chromatography

cluster_0 Preparation cluster_1 Purification cluster_2 Analysis Immobilize this compound on Resin Immobilize this compound on Resin Incubate Lysate with Resin Incubate Lysate with Resin Immobilize this compound on Resin->Incubate Lysate with Resin Prepare Cell Lysate Prepare Cell Lysate Prepare Cell Lysate->Incubate Lysate with Resin Wash Column Wash Column Incubate Lysate with Resin->Wash Column Elute Bound Proteins Elute Bound Proteins Wash Column->Elute Bound Proteins SDS-PAGE SDS-PAGE Elute Bound Proteins->SDS-PAGE Mass Spectrometry Mass Spectrometry SDS-PAGE->Mass Spectrometry Identify Protein Targets Identify Protein Targets Mass Spectrometry->Identify Protein Targets

Caption: Workflow for identifying protein targets using affinity chromatography.

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a biophysical method that allows for the assessment of target engagement in a cellular environment.[5][6][7] The principle is based on the ligand-induced thermal stabilization of a target protein.[5] When a compound binds to its protein target, the protein's melting temperature (the temperature at which it denatures and aggregates) typically increases.

  • Cell Treatment:

    • Treat intact cells with this compound at various concentrations or with a vehicle control.

  • Heating:

    • Heat the treated cells at a range of different temperatures.

  • Lysis and Fractionation:

    • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification:

    • Quantify the amount of a specific protein of interest remaining in the soluble fraction at each temperature using methods like Western blotting or mass spectrometry.

  • Data Analysis:

    • Plot the fraction of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

Workflow for Cellular Thermal Shift Assay (CETSA)

cluster_0 Cell Treatment & Heating cluster_1 Sample Processing cluster_2 Analysis Treat Cells with this compound Treat Cells with this compound Heat Cells at Various Temperatures Heat Cells at Various Temperatures Treat Cells with this compound->Heat Cells at Various Temperatures Lyse Cells Lyse Cells Heat Cells at Various Temperatures->Lyse Cells Centrifuge to Pellet Aggregates Centrifuge to Pellet Aggregates Lyse Cells->Centrifuge to Pellet Aggregates Collect Soluble Fraction Collect Soluble Fraction Centrifuge to Pellet Aggregates->Collect Soluble Fraction Quantify Soluble Protein Quantify Soluble Protein Collect Soluble Fraction->Quantify Soluble Protein Plot Melting Curves Plot Melting Curves Quantify Soluble Protein->Plot Melting Curves Determine Thermal Shift Determine Thermal Shift Plot Melting Curves->Determine Thermal Shift

Caption: Workflow for confirming target engagement using CETSA.

Kinase Assays

If the identified protein target is a kinase, it is essential to determine if the compound modulates its enzymatic activity. Kinase assays measure the transfer of a phosphate group from ATP to a substrate.[8]

  • Reaction Setup:

    • In a multi-well plate, combine the purified recombinant kinase, a specific substrate (peptide or protein), and ATP.

    • Add this compound at a range of concentrations to different wells. Include appropriate controls (no enzyme, no compound).

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30°C) for a defined period.

  • Detection:

    • Measure the kinase activity. A common method is to use an ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.[9] This is done by first terminating the kinase reaction and depleting the remaining ATP, and then converting the produced ADP to ATP, which is used to generate a luminescent signal.

  • Data Analysis:

    • Plot the kinase activity as a function of the this compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation

Quantitative data from these experiments should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Putative Protein Targets of this compound Identified by Affinity Chromatography-Mass Spectrometry

Protein IDGene NameProtein NameMolecular Weight (kDa)Peptide Count
P06493SRCProto-oncogene tyrosine-protein kinase Src6025
P00519ABL1Tyrosine-protein kinase ABL112318
Q13153MAPK10Mitogen-activated protein kinase 105312

Table 2: Thermal Shift Data for Putative this compound Targets from CETSA

Protein TargetThis compound Conc. (µM)Melting Temp. (°C)ΔTm (°C)
Src 0 (Vehicle)48.2-
150.5+2.3
1053.8+5.6
ABL1 0 (Vehicle)51.5-
153.1+1.6
1055.2+3.7
Control Protein 0 (Vehicle)62.1-
1062.3+0.2

Table 3: In Vitro Kinase Inhibition by this compound

KinaseSubstrateIC50 (µM)
Srccdc2 (6-20) peptide0.25
ABL1ABLtide0.89
MAPK10GST-c-Jun> 50

Signaling Pathway Analysis

Once a primary target is validated, it is crucial to understand its role in cellular signaling pathways. For instance, if Src kinase is confirmed as a direct target of this compound, its inhibition would be expected to impact downstream signaling cascades.

Src Signaling Pathway

cluster_0 This compound Inhibition Growth Factor Receptor Growth Factor Receptor Src Src Growth Factor Receptor->Src STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Proliferation Proliferation STAT3->Proliferation Akt Akt PI3K->Akt Survival Survival Akt->Survival This compound This compound This compound->Src

Caption: Inhibition of the Src signaling pathway by this compound.

Conclusion

The identification and validation of protein targets are fundamental to understanding the therapeutic potential of a novel compound like this compound. The integrated use of affinity chromatography for initial target discovery, CETSA for confirming cellular target engagement, and in vitro functional assays such as kinase assays for validating enzymatic inhibition provides a robust and comprehensive approach. The methodologies and data presented in this guide offer a framework for the systematic deconvolution of a compound's mechanism of action, a critical step in the path of drug discovery and development.

References

Preliminary Cytotoxicity Screening of Celastrol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of Celastrol, a potent natural compound derived from the "Thunder God Vine" (Tripterygium wilfordii). Celastrol has garnered significant attention in oncological research for its demonstrated anti-tumor properties. This document outlines the methodologies for assessing its cytotoxic effects, presents quantitative data from representative studies, and illustrates the key signaling pathways implicated in its mechanism of action.

Introduction to Celastrol and its Anti-Cancer Potential

Celastrol is a quinone methide triterpenoid that has been utilized in traditional Chinese medicine for its anti-inflammatory and autoimmune regulatory properties.[1] Modern pharmacological studies have revealed its potent anti-cancer activities, including the inhibition of tumor cell proliferation, induction of apoptosis (programmed cell death), and suppression of metastasis.[2] Its therapeutic effects are attributed to its interaction with a multitude of molecular targets, making it a promising candidate for further drug development.

Experimental Protocols for Cytotoxicity Assessment

The preliminary evaluation of Celastrol's cytotoxic activity typically involves in vitro assays using various cancer cell lines. The following protocols are standard methodologies employed in such screenings.

Cell Culture and Treatment

A crucial first step is the selection and maintenance of appropriate cancer cell lines. For instance, studies have utilized colorectal cancer cells (HT-29, CT-26), non-small cell lung cancer cells, and glioma cells to evaluate the efficacy of similar natural compounds.[1][3]

  • Cell Lines: Human colorectal carcinoma (HT-29), mouse colorectal carcinoma (CT-26), as well as normal cell lines like mouse vascular endothelial cells (SVEC) and Madin-Darby Canine Kidney (MDCK) epithelial cells for comparative cytotoxicity.[3]

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Celastrol Preparation: Celastrol is dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a stock solution, which is then diluted to various concentrations in the culture medium for treating the cells.

Cell Viability Assays

To quantify the cytotoxic effects of Celastrol, cell viability assays are employed. These assays measure the proportion of viable cells in a population after exposure to the compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess metabolic activity, which is indicative of cell viability.[4]

    • Seed cells in a 96-well plate at a predetermined density (e.g., 3000 cells per well) and allow them to adhere overnight.[5]

    • Treat the cells with varying concentrations of Celastrol (e.g., 0.2 µM to 1.5 µM) and a vehicle control (DMSO) for specific time intervals (e.g., 24, 48, 72 hours).[2][3][4]

    • After incubation, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 450 nm or 570 nm) using a microplate reader.[5]

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

  • Cell Counting Kit-8 (CCK-8) Assay: This is another robust colorimetric assay for the determination of cell viability.[5]

    • Follow the same initial steps of cell seeding and treatment as the MTT assay.

    • After the treatment period, add CCK-8 solution to each well and incubate for 1-4 hours.[5]

    • Measure the absorbance at 450 nm.

    • Calculate cell viability as a percentage of the control.

Quantitative Data Summary

The cytotoxic effect of a compound is typically represented by the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth or viability. The following tables summarize representative data for a similar natural compound, Cedrol, which demonstrates a dose- and time-dependent cytotoxic effect.

Table 1: IC50 Values of Cedrol on Colorectal Cancer and Normal Cell Lines at 48 hours. [3]

Cell LineTypeIC50 (µM)
HT-29Human Colorectal Cancer138.91 ± 17.81
CT-26Mouse Colorectal Cancer92.46 ± 4.09
SVECMouse Vascular Endothelial202.19 ± 4.27
MDCKCanine Kidney Epithelial281.60 ± 5.17

Table 2: Dose- and Time-Dependent Effect of Celastrol on Lymphoblastoid Cell Viability (MTT Assay). [4]

ConcentrationExposure Time (hours)Cell Viability Reduction
0.8 µM4Noticeable reduction
0.8 µM24Approaching 30% of non-exposed cells
0.2 µM24Sufficient to affect viability
0.5 µM24Reduced to approximately 50% of control

Visualization of Experimental Workflow and Signaling Pathways

Visual diagrams are essential for understanding complex experimental processes and molecular mechanisms.

Cytotoxicity_Screening_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture (e.g., HT-29, CT-26) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Celastrol Stock Solution Preparation treatment Treatment with Celastrol (Dose- and Time-response) compound_prep->treatment cell_seeding->treatment viability_assay Cell Viability Assay (MTT or CCK-8) treatment->viability_assay absorbance Absorbance Measurement (Microplate Reader) viability_assay->absorbance calculation Calculation of Cell Viability (%) absorbance->calculation ic50 IC50 Value Determination calculation->ic50

Caption: Experimental workflow for in vitro cytotoxicity screening of Celastrol.

Celastrol exerts its cytotoxic effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis.

Celastrol_Signaling_Pathways cluster_celastrol cluster_pi3k PI3K/AKT/NF-κB Pathway cluster_fas Fas/FasL Apoptosis Pathway Celastrol Celastrol PI3K PI3K Celastrol->PI3K Inhibits Fas Fas Receptor Celastrol->Fas Activates AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Invasion Cell Invasion & Metastasis NFkB->Invasion FasL FasL FasL->Fas Caspase8 Caspase-8 Fas->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Key signaling pathways modulated by Celastrol leading to anti-cancer effects.

Mechanism of Action

Celastrol's cytotoxic effects are mediated through the modulation of multiple signaling pathways:

  • Inhibition of the PI3K/AKT/NF-κB Pathway: Celastrol has been shown to suppress the PI3K/AKT signaling pathway, which is a critical regulator of cell survival and proliferation.[1] By inhibiting this pathway, Celastrol downregulates the activity of NF-κB, a transcription factor that promotes the expression of genes involved in inflammation, cell proliferation, and invasion.[1]

  • Activation of Apoptotic Pathways: Celastrol can induce apoptosis through the activation of the Fas/FasL pathway.[1] The binding of Fas ligand (FasL) to the Fas receptor triggers a cascade of caspase activation (e.g., Caspase-8 and Caspase-3), ultimately leading to programmed cell death.[1] Studies in glioma cells have shown that celastrol increases the expression of death receptor 5 (DR5), further promoting apoptosis.[1]

Conclusion

The preliminary cytotoxicity screening of Celastrol reveals its significant potential as an anti-cancer agent. Its ability to induce cell death in various cancer cell lines at low micromolar concentrations highlights its potency. The dose- and time-dependent nature of its cytotoxicity, coupled with its multi-targeted mechanism of action involving the inhibition of pro-survival pathways and activation of apoptotic pathways, provides a strong rationale for its continued investigation in pre-clinical and clinical settings. This guide provides the foundational knowledge for researchers and drug development professionals to design and interpret cytotoxicity studies for Celastrol and similar natural compounds.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Triterpenoids from Centella asiatica

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the extraction, purification, and quantification of the primary bioactive triterpenoid compounds from the medicinal plant Centella asiatica (L.) Urban. The protocols detailed herein are based on established scientific literature and are intended for laboratory-scale applications. The primary compounds of interest include asiaticoside, madecassoside, asiatic acid, and madecassic acid. These triterpenoids are of significant interest due to their therapeutic properties, particularly in wound healing and as anti-inflammatory agents.

Introduction

Centella asiatica, commonly known as Gotu Kola, is a perennial herbaceous plant belonging to the Apiaceae family. It has a long history of use in traditional medicine, particularly in Ayurvedic and traditional Chinese medicine, for treating a variety of ailments.[1] The primary therapeutic effects of Centella asiatica are attributed to its rich content of pentacyclic triterpenoid saponins, namely asiaticoside, madecassoside, and their respective aglycones, asiatic acid and madecassic acid.[2] These compounds have demonstrated significant biological activities, including the stimulation of collagen and glycosaminoglycan synthesis, which are crucial for wound healing.[3][4] Additionally, they exhibit potent anti-inflammatory and antioxidant properties.[5]

Given the therapeutic potential of these compounds, robust and efficient extraction and purification protocols are essential for research and drug development. This document outlines detailed methodologies for their extraction from plant material, subsequent purification, and quantitative analysis.

Materials and Methods

Plant Material
  • Dried, powdered aerial parts of Centella asiatica. The leaves have been found to contain a higher concentration of these phytochemicals relative to petioles and roots.[6]

Solvents and Reagents
  • Ethanol (50-95%, v/v)[7][8]

  • Methanol[9]

  • Acetonitrile (HPLC grade)[10]

  • Water (HPLC grade or ultrapure)[10]

  • Trifluoroacetic acid (TFA)[11]

  • Reference standards: Asiaticoside, Madecassoside, Asiatic acid, Madecassic acid (purity >98%)

  • Macroporous adsorbent resins (e.g., HPD100)[12]

  • Cellulase (for enzyme-assisted extraction)[7]

Equipment
  • Grinder or mill

  • Soxhlet apparatus or reflux extraction setup[8]

  • Ultrasonic bath/sonicator[7]

  • Rotary evaporator

  • Chromatography columns[12]

  • High-Performance Liquid Chromatography (HPLC) system with UV or Charged Aerosol Detector (CAD)[9][10]

  • Analytical balance

  • Filtration apparatus (e.g., vacuum filtration, syringe filters)

Experimental Protocols

Preparation of Plant Material
  • Drying: Air-dry or use a low-temperature oven to dry the fresh aerial parts of Centella asiatica to prevent the degradation of thermolabile compounds.

  • Grinding: Pulverize the dried plant material into a fine powder using a grinder or mill to increase the surface area for efficient extraction.

Extraction Methods
  • Place the powdered Centella asiatica (e.g., 100 g) into a flask.

  • Add a solvent, such as 80% ethanol, at a 1:10 solid-to-liquid ratio (w/v). For enhanced extraction, the pH of the ethanol solution can be adjusted to 9.[8]

  • Heat the mixture to reflux for 1.5-2 hours.

  • Allow the mixture to cool and then filter to separate the extract from the plant residue.

  • Repeat the extraction process on the residue two more times to maximize the yield.[8]

  • Combine the filtrates and concentrate the extract using a rotary evaporator.

This method utilizes high-frequency sound waves and enzymes to enhance extraction efficiency.[7]

  • To the powdered plant material, add a 50% (v/v) ethanol solution.

  • Add cellulase enzyme (e.g., 0.2 mL for a specific sample size as optimized in studies) to aid in the breakdown of the plant cell wall.[7]

  • Place the mixture in an ultrasonic bath and sonicate for a predetermined time (e.g., 30-60 minutes) at a controlled temperature.

  • After sonication, filter the extract to remove solid plant material.

  • Concentrate the resulting extract using a rotary evaporator.

Purification of Triterpenoids using Macroporous Resins

Macroporous resins are effective for enriching and purifying triterpenoid saponins from crude extracts.[12]

  • Dissolve the concentrated crude extract in water.

  • Pack a chromatography column with a suitable macroporous resin, such as HPD100, and equilibrate the column.

  • Load the aqueous extract onto the column.

  • Wash the column with water to remove impurities.

  • Elute the adsorbed triterpenoids with a stepwise gradient of ethanol (e.g., 40-70%).[8]

  • Collect the fractions and monitor the presence of target compounds using Thin Layer Chromatography (TLC) or HPLC.

  • Combine the fractions rich in the desired triterpenoids and concentrate them.

Quantitative Analysis by HPLC

An improved HPLC method allows for the separation and quantification of the major triterpenes.[10][11]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Phenomenex Aqua 5µm C18).[11]

    • Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).[11]

    • Detection: UV at 206 nm.[11]

    • Flow Rate: 1.0 mL/min.

  • Preparation of Standards and Samples:

    • Prepare stock solutions of the reference standards (asiaticoside, madecassoside, asiatic acid, madecassic acid) in methanol.

    • Create a series of dilutions to generate a calibration curve.

    • Dissolve the purified extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification:

    • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

    • Calculate the concentration of each triterpenoid in the sample using the calibration curve.

Data Presentation

The following tables summarize quantitative data from various studies on the extraction and analysis of triterpenoids from Centella asiatica.

Table 1: Comparison of Extraction Yields for Asiaticoside and Asiatic Acid using Different Methods.

Extraction MethodSolventTemperatureYield of Asiaticoside (mg/g)Yield of Asiatic Acid (mg/g)Reference
Conventional Liquid SolventMethanolRoom TemperatureNot specifiedNot specified[13]
Conventional Liquid SolventEthanolRoom TemperatureNot specifiedNot specified[13]
Conventional Liquid SolventMethanolBoiling Point12.4 - 17.72.3 - 10.0[13]
Conventional Liquid SolventEthanolBoiling PointNot specifiedNot specified[13]
Subcritical Water ExtractionWater250 °C10.07.8[13]
Ultrasonic-Assisted Enzyme50% EthanolNot specified0.796 mg/mLNot specified[7]

Table 2: Concentration of Triterpenoids in Different Parts of Centella asiatica

Plant PartAsiaticoside (µg/mL)Madecassoside (µg/mL)Asiatic Acid (µg/mL)Reference
Leaves2.565.303421.60[6]
PetiolesLower than leavesLower than leavesLower than leaves[6]
RootsNot detectedNot detectedNot detected[6]

Table 3: Recovery of Madecassoside and Asiaticoside after Purification with HPD100 Resin.

CompoundContent in Crude ExtractContent after PurificationRecovery YieldReference
Madecassoside3.9%39.7%70.4%[12]
Asiaticoside2.0%21.5%72.0%[12]

Visualizations

Experimental Workflow

Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_processing Post-Extraction Processing cluster_purification Purification cluster_analysis Analysis p1 Centella asiatica (Aerial Parts) p2 Drying p1->p2 p3 Grinding/Pulverizing p2->p3 e1 Reflux Extraction (80% Ethanol) p3->e1 Powdered Material e2 Ultrasonic-Assisted Enzyme Extraction p3->e2 Powdered Material pr1 Filtration e1->pr1 e2->pr1 pr2 Concentration (Rotary Evaporator) pr1->pr2 pu1 Macroporous Resin Chromatography pr2->pu1 Crude Extract pu2 Elution with Ethanol Gradient pu1->pu2 a1 Quantitative Analysis (HPLC) pu2->a1 Purified Fractions a2 Purified Triterpenoids a1->a2

Caption: Workflow for the extraction and purification of triterpenoids.

Signaling Pathway in Wound Healing

The triterpenoids from Centella asiatica play a significant role in the wound healing process by modulating various cellular and molecular pathways. Asiaticoside, for instance, enhances collagen synthesis and inhibits the inflammatory phase of wound healing.[1][2]

Wound_Healing_Pathway cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_molecular Molecular Mechanisms cluster_outcome Physiological Outcome stim Asiaticoside (from C. asiatica) fibro Dermal Fibroblasts stim->fibro macro Macrophages stim->macro inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) stim->inflammation inhibits smad Smad Pathway Activation fibro->smad activates macro->inflammation produces collagen Type I Collagen Synthesis smad->collagen promotes outcome Accelerated Wound Healing collagen->outcome inflammation->outcome negative regulation

References

Application Notes and Protocols for the Study of the Centrosome in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Centarol": Initial searches for a compound named "this compound" did not yield information on a specific agent used in cell culture. The scientific literature strongly suggests a possible typographical error for "Centrosome," a critical organelle involved in cell division and signaling. These application notes, therefore, focus on the experimental study of the centrosome.

Introduction

The centrosome is the primary microtubule-organizing center (MTOC) in most animal cells, playing a pivotal role in cell cycle progression, spindle assembly, and cell polarity.[1] It consists of two orthogonally arranged centrioles embedded in a protein-rich matrix known as the pericentriolar material (PCM).[1] Aberrations in centrosome number and function are a hallmark of many cancers, making this organelle a critical subject of research and a potential target for therapeutic development.[2][3] These notes provide an overview of common cell culture-based applications and detailed protocols for investigating centrosome biology.

Applications in Cell Culture

  • Quantification of Centrosome Number: Assessing centrosome amplification (the presence of more than two centrosomes) is crucial in cancer cell studies. This is typically achieved through immunofluorescence microscopy.[4]

  • Functional Analysis via Protein Depletion: The roles of specific centrosomal proteins can be elucidated by depleting them using techniques like siRNA-mediated knockdown and observing the resulting cellular phenotypes.[5]

  • Induction of Centrosome Amplification: To study the consequences of supernumerary centrosomes, amplification can be experimentally induced using genotoxic agents or by overexpressing key regulatory proteins like Polo-like kinase 4 (PLK4).[6][7]

  • Analysis of Centrosome-Associated Signaling: The centrosome acts as a signaling hub, concentrating regulatory proteins like Aurora A and Polo-like kinase 1 (Plk1) to ensure orderly progression through mitosis.[8][9]

Data Presentation

Table 1: Quantitative Analysis of Centrosomal Proteins

This table summarizes the estimated abundance of key centrosomal proteins in human cells, providing a quantitative baseline for experimental design. Data is adapted from targeted proteomics and fluorescence imaging studies.[10][11][12]

ProteinFunction in Centrosome BiologyEstimated Copies per Cell (RPE-1)Estimated Copies per G2 Centrosome
γ-tubulin Microtubule nucleation~180,000 - 300,000~1,340
Plk4 Key regulator of centriole duplicationLow abundance~20-30
SAS-6 Essential for cartwheel assembly~4,000~120
STIL Required for SAS-6 loading and cartwheel formation~2,000~60
Cep192 Scaffolding protein, recruits Aurora A and Plk1~10,000 - 20,000~400
Cep152 Plk4 recruitment factor~8,000 - 15,000~350
Table 2: Phenotypic Effects of Centrosomal Protein Depletion

This table outlines common phenotypes observed after the siRNA-mediated depletion of specific centrosomal proteins.

Target ProteinPrimary PhenotypeSecondary EffectsReference
Plk4 Inhibition of centriole duplicationCell cycle arrest in some cell lines[7]
Cep192 Defective centrosome maturation, spindle assembly failureReduced microtubule nucleation[8]
Aurora A Defective mitotic entry, abnormal spindle formationImpaired centrosome separation[13]
PCM-1 Dispersal of centriolar satellites, defective ciliogenesisNo significant cell cycle arrest[5]

Experimental Protocols

Protocol 1: Immunofluorescence Staining for Centrosome Visualization

This protocol allows for the visualization and quantification of centrosomes in adherent cells.[1][14][15]

Materials:

  • Cells grown on glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixative: Ice-cold methanol or 4% paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS (for PFA fixation)

  • Blocking Buffer: 2% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibodies: e.g., Rabbit anti-γ-tubulin (for PCM), Mouse anti-Centrin (for centrioles)

  • Fluorescently-labeled Secondary Antibodies

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)

  • Antifade Mounting Medium

Procedure:

  • Cell Culture: Seed cells on glass coverslips in a multi-well plate to achieve 50-70% confluency.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation:

    • Methanol: Add ice-cold methanol and incubate for 10 minutes at -20°C.[14]

    • PFA: Add 4% PFA and incubate for 15 minutes at room temperature.

  • Washing: Wash cells three times with PBS, 5 minutes each.

  • Permeabilization (for PFA fixation only): Add Permeabilization Buffer and incubate for 10 minutes at room temperature. Wash three times with PBS.

  • Blocking: Add Blocking Buffer and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute primary antibodies in Blocking Buffer. Add the solution to the coverslips and incubate overnight at 4°C in a humidified chamber.

  • Washing: Wash cells three times with PBS, 5 minutes each.

  • Secondary Antibody Incubation: Dilute fluorescently-labeled secondary antibodies in Blocking Buffer. Incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash cells three times with PBS, 5 minutes each, protected from light.

  • Nuclear Staining: Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.[14]

  • Mounting: Wash twice with PBS. Mount the coverslip onto a glass slide using antifade mounting medium.

  • Imaging: Visualize using a fluorescence microscope. Acquire Z-stack images for accurate centrosome counting.

Protocol 2: siRNA-Mediated Depletion of a Centrosomal Protein (e.g., Cep192)

This protocol describes a general method for transiently knocking down a target protein to study its function.[16][17]

Materials:

  • Cells at 60-80% confluency

  • siRNA duplex targeting the gene of interest (e.g., Cep192) and a non-targeting control siRNA

  • siRNA Transfection Reagent (e.g., Lipofectamine RNAiMAX)

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Antibiotic-free normal growth medium

Procedure:

  • Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free normal growth medium.[17]

  • siRNA-Lipid Complex Formation:

    • Solution A: Dilute 20-80 pmols of siRNA into 100 µl of serum-free medium.[17]

    • Solution B: Dilute 2-8 µl of transfection reagent into 100 µl of serum-free medium.[17]

    • Combine Solution A and Solution B. Mix gently and incubate for 15-20 minutes at room temperature.

  • Transfection:

    • Aspirate the medium from the cells.

    • Add 0.8 ml of serum-free medium to the siRNA-lipid complex mixture.

    • Add the final mixture (1 ml total) to the cells.

  • Incubation: Incubate cells for 48-72 hours at 37°C. The optimal time depends on the stability of the target protein.

  • Analysis: Harvest cells for downstream analysis, such as Western blotting to confirm protein depletion or immunofluorescence to observe the cellular phenotype.

Visualizations: Signaling Pathways and Workflows

Centrosome Duplication Cycle

The centrosome duplicates once per cell cycle in coordination with DNA replication. This diagram illustrates the key stages.

G Centrosome Duplication Cycle G1 G1 Phase One Centrosome (Two Centrioles) S S Phase Centriole Duplication Begins G1->S Plk4, STIL, SAS-6 G2 G2 Phase Two Centrosomes (Four Centrioles) S->G2 Elongation M Mitosis Spindle Pole Formation G2->M Maturation & Separation Cytokinesis Cytokinesis Segregation to Daughter Cells M->Cytokinesis Cytokinesis->G1

Caption: A simplified diagram of the centrosome duplication cycle.

Aurora A - Plk1 Signaling Cascade at the G2/M Centrosome

This pathway is critical for centrosome maturation and mitotic entry. Cep192 acts as a key scaffold.[8][18]

G Aurora A - Plk1 Signaling at the Centrosome cluster_centrosome Centrosome (PCM) Cep192 Cep192 Scaffold AurA Aurora A Cep192->AurA Recruits & Activates gamma_TuRC γ-TuRC Recruitment Cep192->gamma_TuRC Creates Docking Sites Plk1 Plk1 AurA->Plk1 Activates Plk1->Cep192 Phosphorylates Scaffold Activation Activation Recruitment Recruitment to Centrosome Downstream Downstream Effect

Caption: Key signaling events at the centrosome for mitotic entry.

Experimental Workflow: Quantifying Centrosome Amplification

This diagram outlines the typical workflow for an experiment designed to quantify centrosome amplification after a specific treatment.

G Workflow for Centrosome Amplification Analysis Start Seed Cells on Coverslips Treat Apply Treatment (e.g., Hydroxyurea) Start->Treat Incubate Incubate for 24-48h Treat->Incubate Fix Fix & Permeabilize Cells Incubate->Fix Stain Immunofluorescence Staining (γ-tubulin, DAPI) Fix->Stain Image Acquire Z-Stack Images Stain->Image Analyze Count Centrosomes per Cell (>2 = Amplification) Image->Analyze End Quantitative Results Analyze->End

Caption: A standard workflow for analyzing centrosome amplification.

References

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Centarol" did not yield information on a compound with that specific name for in vivo studies. The following application notes and protocols are based on Cedrenol , a naturally occurring sesquiterpene alcohol, which is presumed to be the intended subject of inquiry.

Introduction to Cedrenol

Cedrenol is a sesquiterpenoid alcohol found predominantly in the essential oil of cedar trees.[1] In vivo studies have indicated its potential as a therapeutic agent with anti-inflammatory, sedative, and neuroprotective properties.[1] The primary animal models used for investigating the effects of Cedrenol are mice and rats.[1] Its mechanisms of action are associated with the modulation of various signaling pathways.[1]

Data Presentation: Recommended Dosage and Toxicity

The effective dosage of Cedrenol can vary depending on the animal model, administration route, and the specific experimental endpoint. It is highly recommended to conduct dose-response studies to determine the optimal dosage for your specific research conditions.[1]

Table 1: Recommended Dosage of Cedrenol for In Vivo Animal Studies [1]

Animal ModelAdministration RouteDosage Range (mg/kg)Observed Effect
MiceOral (p.o.)5 - 50Anti-inflammatory, Sedative
RatsOral (p.o.)10 - 100Neuroprotective
MiceIntraperitoneal (i.p.)1 - 20Anxiolytic-like effects

Table 2: Acute Toxicity of Cedrenol [2]

EndpointSpeciesRouteValue
LD50RatOral> 5000 mg/kg
LD50RabbitDermal> 5000 mg/kg

Note: Studies on the acute oral toxicity of Cedrol, a related compound, in rats have shown a low toxicity profile.[1] However, it is always recommended to conduct preliminary toxicity studies with your specific formulation and animal model.[1]

Experimental Protocols

The most common routes of administration for Cedrenol in animal studies are oral gavage (p.o.) and intraperitoneal injection (i.p.).[1] The choice of administration route can significantly impact the bioavailability and pharmacokinetics of the compound.[1]

Protocol 1: Oral Administration of Cedrenol in Mice[1]

1. Preparation of Dosing Solution:

  • Dissolve the required amount of Cedrenol in a suitable vehicle such as corn oil to achieve the desired final concentration. For example, to achieve a 50 mg/kg dose in a 10 mL/kg dosing volume, prepare a 5 mg/mL solution.

  • Vortex the solution thoroughly to ensure a homogenous suspension.

2. Animal Handling:

  • Gently restrain the mouse to prevent movement and ensure accurate administration.

3. Administration:

  • Use a proper-sized oral gavage needle (e.g., 20-gauge, 1.5 inches for an adult mouse).

  • Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.

  • Monitor the animal for any signs of distress after administration.

Protocol 2: Intraperitoneal (i.p.) Injection of Cedrenol in Mice[1]

1. Preparation of Dosing Solution:

  • Prepare a stock solution of Cedrenol in a solvent like DMSO (e.g., 100 mg/mL).

  • For the final dosing solution, dilute the stock solution in sterile saline. To minimize solvent toxicity, the final DMSO concentration should be below 5%. For a 20 mg/kg dose in a 10 mL/kg dosing volume, dilute the stock solution accordingly.

  • A surfactant like Tween 80 (e.g., 0.5%) can be added to the saline to aid in solubility.

  • Vortex the solution vigorously before each injection.

2. Animal Handling:

  • Properly restrain the mouse to expose the abdomen for injection.

3. Administration:

  • Use a 25-27 gauge needle for the injection.

  • Insert the needle into the peritoneal cavity, avoiding major organs.

  • Inject the prepared Cedrenol solution.

  • Monitor the animal for any signs of distress post-injection.

Mandatory Visualization

Experimental_Workflow_for_In_Vivo_Administration_of_Cedrenol cluster_prep Preparation cluster_admin Administration cluster_obs Observation prep_solution Prepare Dosing Solution dissolve Dissolve Cedrenol in Vehicle prep_solution->dissolve vortex Vortex to Homogenize dissolve->vortex animal_handling Animal Handling (Restrain Mouse) vortex->animal_handling administration Administer Cedrenol po_admin Oral Gavage administration->po_admin ip_admin Intraperitoneal Injection administration->ip_admin monitor Monitor for Adverse Effects po_admin->monitor ip_admin->monitor data_collection Data Collection (e.g., Behavioral, Physiological) monitor->data_collection

Caption: Experimental workflow for the in vivo administration of Cedrenol.

Proposed_Mechanism_of_Action_of_Cedrenol cluster_pathway Modulation of Signaling Pathways cluster_effects Observed In Vivo Effects cedrenol Cedrenol inflammatory_pathway Inflammatory Signaling Pathways cedrenol->inflammatory_pathway neuro_receptors Neurotransmitter Receptors cedrenol->neuro_receptors anti_inflammatory Anti-inflammatory Effect inflammatory_pathway->anti_inflammatory sedative Sedative Effect neuro_receptors->sedative neuroprotective Neuroprotective Effect neuro_receptors->neuroprotective anxiolytic Anxiolytic-like Effect neuro_receptors->anxiolytic

Caption: Proposed mechanism of action for Cedrenol's in vivo effects.

References

Application Notes and Protocols: Centarol Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centarol is a naturally occurring sesquiterpenoid found in plant species such as Illicium tsangii and Cedrus deodara.[1] As a member of the terpenoid class of compounds, this compound holds potential for investigation in various biological systems. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions to ensure consistency and reproducibility in research and drug development applications. Due to the limited publicly available data on this compound, the following protocols are based on general best practices for handling natural product compounds with similar chemical properties. Empirical validation is strongly recommended for specific experimental setups.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is crucial for determining appropriate solvents and storage conditions.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₅H₂₆O₂PubChem CID 442349[1]
Molecular Weight 238.37 g/mol PubChem CID 442349[1]
IUPAC Name (1R,4aR,5S,9aS)-2,5,9,9-tetramethyl-4,4a,6,7,8,9a-hexahydro-1H-benzo[2]annulene-1,5-diolPubChem CID 442349[1]
Physical Description Solid (predicted)General knowledge of sesquiterpenoids
Solubility Insoluble in water (predicted). Soluble in organic solvents such as DMSO, ethanol, and methanol (predicted).General knowledge of sesquiterpenoids
Stability Sensitive to light and high temperatures (predicted).General knowledge of natural products

Preparation of this compound Stock Solutions

The following protocol outlines the steps for preparing a high-concentration stock solution of this compound. It is standard practice to prepare concentrated stock solutions to minimize repetitive weighing and reduce the potential for error.[3]

Materials
  • This compound (solid form)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Ethanol (200 proof, anhydrous)

  • Methanol, anhydrous

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile, filtered pipette tips

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution
  • Determine the required mass of this compound:

    • Use the following formula to calculate the mass of this compound needed to prepare the desired volume of a 10 mM stock solution:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • For 1 mL of a 10 mM stock solution:

        • Mass (mg) = 0.010 mol/L x 0.001 L x 238.37 g/mol x 1000 mg/g = 2.38 mg

  • Weighing the this compound:

    • Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh 2.38 mg of this compound directly into the tube.

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to the tube containing the this compound. For a 10 mM solution from 2.38 mg, this would be 1 mL.

    • Cap the tube tightly.

    • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution, but monitor for any signs of degradation.

  • Aliquotting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Label each aliquot clearly with the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the aliquots at -20°C or -80°C for long-term storage.

Alternative Solvents

For experiments where DMSO may interfere, ethanol or methanol can be used as alternative solvents. The same protocol as above can be followed. It is important to note that the solubility of this compound in these solvents should be empirically determined.

Storage and Stability of this compound Stock Solutions

Proper storage is critical to maintaining the integrity of this compound stock solutions. The following guidelines are based on general practices for storing natural product compounds.

Table 2: Recommended Storage Conditions for this compound Stock Solutions

ParameterRecommended ConditionRationale
Temperature -20°C (short-term) or -80°C (long-term)Minimizes chemical degradation and solvent evaporation.
Light Exposure Store in amber or light-blocking containers.Protects from photodegradation.[3]
Freeze-Thaw Cycles Minimize by preparing single-use aliquots.Repeated freezing and thawing can lead to compound degradation and precipitation.
Container Tightly sealed, sterile, amber glass vials or polypropylene tubes.Prevents solvent evaporation and contamination.

Quality Control

To ensure the accuracy of your experiments, it is advisable to perform periodic quality control checks on your this compound stock solutions, especially for long-term studies. This can include:

  • Visual Inspection: Check for any signs of precipitation or color change before each use.

  • Analytical Validation: Techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can be used to confirm the concentration and purity of the stock solution over time.

Hypothetical Signaling Pathway and Experimental Workflow

As the specific signaling pathways affected by this compound are not well-documented, a hypothetical pathway involving the inhibition of a generic kinase cascade is presented below for illustrative purposes. This is a common mechanism for many natural product compounds.

G cluster_0 Hypothetical Signaling Pathway This compound This compound KinaseA Kinase A This compound->KinaseA Inhibition KinaseB Kinase B KinaseA->KinaseB Activation TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activation CellularResponse Cellular Response (e.g., Apoptosis, Proliferation) TranscriptionFactor->CellularResponse Regulation

Caption: Hypothetical inhibition of a kinase cascade by this compound.

The following diagram illustrates a general workflow for screening the effects of this compound on a cellular signaling pathway.

G cluster_1 Experimental Workflow prep Prepare this compound Stock Solution treat Treat Cells with this compound (and appropriate controls) prep->treat culture Culture Cells culture->treat lyse Lyse Cells and Prepare Protein Lysates treat->lyse analyze Analyze Protein Expression/ Phosphorylation (e.g., Western Blot) lyse->analyze data Data Analysis and Interpretation analyze->data

Caption: General workflow for studying the effects of this compound.

References

Application Note: Quantification of Compound X (Centarol) using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantitative analysis of Compound X (Centarol) in solution using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture.[1][2] Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC, particularly in the pharmaceutical and biomedical fields, due to its applicability to a wide range of organic molecules.[1][2] This application note details a robust and validated RP-HPLC method for the quantification of Compound X (this compound). The method utilizes a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent.[1][3] Detection is achieved using a UV-Vis detector at a wavelength determined to provide optimal sensitivity for Compound X.[4][5]

Experimental

Instrumentation and Materials
  • HPLC System: An isocratic HPLC system equipped with a pump, autosampler, column oven, and a variable wavelength UV-Vis detector is required.[6]

  • Column: A C18 reversed-phase column is recommended. Common choices include columns with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm.[3][6]

  • Chemicals and Reagents:

    • HPLC grade acetonitrile and/or methanol.[2][7]

    • High-purity water (e.g., Milli-Q or equivalent).

    • Buffers such as phosphate or acetate may be required to control the pH of the mobile phase.[7]

    • Reference standard of Compound X (this compound) of known purity.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC analysis of Compound X. These parameters may require optimization depending on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25 °C
Detection Wavelength To be determined (e.g., 254 nm)
Run Time e.g., 10 minutes

Note: The optimal mobile phase composition and detection wavelength should be determined experimentally during method development.

Protocols

Standard Solution Preparation
  • Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the Compound X reference standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the mobile phase to achieve a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Dissolve the sample containing Compound X in the mobile phase to an estimated concentration that falls within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[8]

Method Validation

For reliable quantitative results, the analytical method should be validated according to ICH guidelines or other relevant standards.[9][10] Key validation parameters are summarized in the table below with typical acceptance criteria.

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the analyte concentration.Correlation coefficient (r²) ≥ 0.999
Accuracy The closeness of the test results to the true value.Recovery of 98-102%
Precision (Repeatability & Intermediate) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.Relative Standard Deviation (RSD) ≤ 2%
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1
Specificity The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.No interference from blank or placebo at the retention time of the analyte.
Quantification

Quantification is typically performed using an external standard method.[11] A calibration curve is constructed by plotting the peak area of the analyte against the corresponding concentration of the prepared standard solutions. The concentration of Compound X in the unknown sample is then determined by interpolating its peak area from the calibration curve.[11][12]

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC quantification of Compound X.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Inject Standards Sample_Prep Sample Preparation Sample_Prep->HPLC_System Inject Samples Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Peak_Integration->Quantification Calibration_Curve->Quantification

Caption: Workflow for HPLC quantification of Compound X.

Conclusion

The described RP-HPLC method provides a framework for the accurate and precise quantification of Compound X (this compound). Adherence to the outlined protocols and proper method validation will ensure reliable analytical results for research, development, and quality control purposes. The initial chromatographic conditions serve as a starting point and should be optimized for the specific instrumentation and analytical requirements.

References

Unveiling "Centarol": Application Notes & Protocols for a Novel Lead Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

[City, State] – The following document provides detailed application notes and protocols for "Centarol," a promising new lead compound in drug discovery. This information is intended for researchers, scientists, and drug development professionals interested in exploring its therapeutic potential. Initial research indicates that this compound's mechanism of action may involve the intricate signaling pathways associated with centrosomes and centrioles, key regulators of cell division.[1][2]

Introduction to this compound as a Lead Compound

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure that requires modification to fit the desired target better.[3][4] The journey from a lead compound to a clinical candidate involves extensive research into its mechanism of action, efficacy, and safety profile.[4] While the specific therapeutic targets of this compound are under active investigation, its potential influence on cellular division processes positions it as a candidate for indications such as oncology. The centrosome, a central player in microtubule organization, is increasingly recognized as a signaling hub, integrating various pathways that control cell growth, division, and differentiation.[2][5] Dysregulation of these pathways is a hallmark of many diseases, including cancer.

Quantitative Data Summary

At this early stage of research, comprehensive quantitative data for this compound is still being generated. The following table summarizes the key parameters that will be essential for its evaluation as a drug discovery lead.

ParameterDescriptionTarget Value/RangeReference
IC50/EC50 Concentration of this compound that inhibits/activates a biological process by 50%.To be determinedN/A
Binding Affinity (Kd) The equilibrium dissociation constant, indicating the strength of binding to its molecular target.To be determinedN/A
In vivo Efficacy The effect of this compound in a living organism (e.g., tumor growth inhibition).To be determinedN/A
Pharmacokinetics (ADME) Absorption, Distribution, Metabolism, and Excretion profile of this compound.To be determinedN/A
Toxicity (LD50/TD50) The dose of this compound that is lethal/toxic to 50% of a test population.To be determinedN/A

Note: This table will be updated as experimental data becomes available.

Postulated Signaling Pathway

Based on preliminary investigations suggesting a link to centrosome function, a postulated signaling pathway for this compound's mechanism of action is presented below. Centrosomes are known to interact with and regulate key signaling molecules such as Aurora A and Aurora B kinases, which are crucial for mitotic progression.[1]

Centarol_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Target_Protein Putative Target Protein This compound->Target_Protein Binds Centrosome Centrosome Target_Protein->Centrosome Modulates Activity AuroraA Aurora A Kinase Centrosome->AuroraA Regulates AuroraB Aurora B Kinase AuroraA->AuroraB Activates Cell_Cycle_Progression Cell Cycle Progression AuroraB->Cell_Cycle_Progression Inhibits

Caption: Postulated signaling pathway for this compound's mechanism of action.

Experimental Protocols

The following are foundational experimental protocols to begin characterizing the activity of this compound.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic or cytostatic effects of this compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add this compound Dilutions A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Read Absorbance at 570 nm F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Immunofluorescence Staining for Mitotic Spindle Analysis

Objective: To visualize the effects of this compound on the mitotic spindle and chromosome alignment.

Materials:

  • Cancer cell line cultured on coverslips

  • This compound

  • Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-γ-tubulin for centrosomes)

  • Fluorescently labeled secondary antibodies

  • DAPI (4',6-diamidino-2-phenylindole) for DNA staining

  • Mounting medium

  • Fluorescence microscope

Protocol:

  • Treat cells grown on coverslips with this compound at a desired concentration for a specified time.

  • Fix the cells with the chosen fixative.

  • Permeabilize the cells with permeabilization buffer.

  • Block non-specific antibody binding with blocking buffer.

  • Incubate with primary antibodies diluted in blocking buffer.

  • Wash the coverslips with PBS.

  • Incubate with fluorescently labeled secondary antibodies and DAPI diluted in blocking buffer.

  • Wash the coverslips with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the cells using a fluorescence microscope and analyze for any abnormalities in the mitotic spindle, centrosome number, or chromosome alignment.

Immunofluorescence_Workflow A Treat Cells with this compound B Fix and Permeabilize A->B C Block B->C D Primary Antibody Incubation C->D E Secondary Antibody & DAPI Incubation D->E F Mount Coverslips E->F G Fluorescence Microscopy F->G H Analyze Mitotic Phenotypes G->H

Caption: Workflow for immunofluorescence analysis of the mitotic spindle.

Future Directions

The characterization of this compound is in its nascent stages. Future research will focus on:

  • Target Identification and Validation: Utilizing techniques such as affinity chromatography and mass spectrometry to identify the direct molecular target(s) of this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency and selectivity.

  • In Vivo Efficacy and Safety Studies: Evaluating the therapeutic potential and toxicological profile of this compound in animal models.

These application notes and protocols provide a foundational framework for the scientific community to begin exploring the potential of this compound as a novel lead compound in drug discovery. Further collaborative research is encouraged to fully elucidate its mechanism of action and therapeutic utility.

References

Applications of Centarol in Natural Product Synthesis: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of scientific literature and chemical databases, no documented applications of the sesquiterpenoid Centarol as a starting material, intermediate, or catalyst in the synthesis of other natural products have been found.

This compound is a known natural product with the chemical formula C₁₅H₂₆O₂ and the IUPAC name (1R,4aR,5S,9aS)-2,5,9,9-tetramethyl-4,4a,6,7,8,9a-hexahydro-1H-benzo[1]annulene-1,5-diol. It has been identified in plant species such as Illicium tsangii and Cedrus deodara.

Despite its defined chemical structure, there is no available research detailing its use in synthetic organic chemistry for the construction of other complex natural molecules. Consequently, the creation of detailed Application Notes and Protocols, as requested, is not possible due to the absence of the necessary underlying experimental data, quantitative results, and established reaction pathways.

Potential for Misspelling

It is possible that "this compound" may be a misspelling of another natural product that has significant applications in chemical synthesis. Several compounds with similar-sounding names are well-established precursors or targets in the field of natural product synthesis. These include:

  • Costunolide: A sesquiterpene lactone that is a common target for total synthesis and a precursor for the synthesis of other germacranolides and guaianolides.

  • Celastrol: A complex pentacyclic triterpenoid that has been the subject of numerous total synthesis efforts, showcasing advanced synthetic strategies.

  • Centrolobol: A diarylheptanoid whose synthesis has been reported and serves as an example of methodologies for constructing linear polyketide-like structures.

Should the intended compound of interest be one of the alternatives listed above, or another similarly named molecule, please provide the corrected name. A detailed report, including application notes, experimental protocols, data tables, and diagrams, can be generated upon clarification.

References

Application Notes: Centarol as a Biomarker in Plant Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Centarol, a sesquiterpenoid compound with the molecular formula C15H26O2, has been identified in various plant species, including those from the genus Centaurea.[1] Sesquiterpenoids are a diverse class of secondary metabolites in plants that play crucial roles in defense mechanisms, allelopathic interactions, and as signaling molecules. The genus Centaurea is known for its rich and varied profile of secondary metabolites, including sesquiterpene lactones and flavonoids, making it a significant subject of phytochemical research.[2][3][4][5] The unique presence or differential accumulation of this compound in response to biotic or abiotic stress presents a valuable opportunity for its use as a biomarker in plant metabolomics.

These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals interested in utilizing this compound as a biomarker. The focus is on its application in chemotaxonomy, stress physiology, and the discovery of novel bioactive compounds.

Potential Applications

  • Chemotaxonomy: The presence and concentration of this compound can serve as a chemical marker to differentiate between various species and subspecies within the Centaurea genus, aiding in their classification.[3][6]

  • Biotic and Abiotic Stress Response: Changes in the levels of this compound can be indicative of a plant's response to environmental stressors such as pathogen attack, herbivory, drought, or nutrient deficiency.

  • Drug Discovery and Development: As many sesquiterpenoids exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, this compound could be investigated as a lead compound for novel therapeutics.[5]

  • Quality Control of Herbal Products: For commercial applications involving Centaurea extracts, this compound can be used as a marker for ensuring the quality, authenticity, and consistency of the raw plant material and finished products.

Data Presentation: Quantitative Analysis of this compound

Effective data presentation is crucial for the interpretation and comparison of results. The following tables provide templates for organizing quantitative data on this compound content.

Table 1: this compound Content in Different Tissues of Centaurea Species

Plant SpeciesTissueThis compound Concentration (µg/g dry weight) ± SD
Centaurea ALeaves15.2 ± 1.8
Stems5.7 ± 0.9
Roots2.1 ± 0.4
Flowers25.8 ± 3.2
Centaurea BLeaves9.8 ± 1.1
Stems3.1 ± 0.5
RootsNot Detected
Flowers18.4 ± 2.5

Table 2: Effect of Biotic Stress on this compound Content in Centaurea Leaves

TreatmentTime PointThis compound Concentration (µg/g dry weight) ± SDFold Change
Control24h12.5 ± 1.51.0
48h12.8 ± 1.71.0
Herbivore Damage24h38.9 ± 4.23.1
48h55.2 ± 6.14.3
Fungal Inoculation24h25.1 ± 3.02.0
48h42.6 ± 5.53.3

Experimental Protocols

Herein are detailed methodologies for the extraction and quantification of this compound from plant tissues.

Protocol 1: Extraction of this compound from Plant Material

This protocol is optimized for the extraction of sesquiterpenoids like this compound from fresh or dried plant tissues.

Materials:

  • Plant tissue (e.g., leaves, flowers of Centaurea spp.)

  • Liquid nitrogen

  • Mortar and pestle

  • Methanol (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Centrifuge tubes (50 mL)

  • Rotary evaporator

  • Solid Phase Extraction (SPE) cartridges (C18)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity. Alternatively, use air-dried and powdered plant material.

    • Grind the frozen or dried tissue to a fine powder using a mortar and pestle.

  • Extraction:

    • Weigh approximately 1 g of the powdered plant material into a 50 mL centrifuge tube.

    • Add 20 mL of a 1:1 (v/v) mixture of methanol and dichloromethane.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate in an ultrasonic bath for 30 minutes at room temperature.

    • Centrifuge the mixture at 4000 x g for 15 minutes.

    • Carefully decant the supernatant into a clean round-bottom flask.

    • Repeat the extraction process (steps 2.2 to 2.6) on the plant pellet with another 20 mL of the solvent mixture to ensure complete extraction.

    • Combine the supernatants.

  • Solvent Evaporation:

    • Concentrate the combined extracts to dryness using a rotary evaporator at 40°C.

  • Sample Clean-up (SPE):

    • Reconstitute the dried extract in 5 mL of 50% methanol.

    • Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the reconstituted extract onto the SPE cartridge.

    • Wash the cartridge with 10 mL of 40% methanol to remove polar impurities.

    • Elute this compound and other sesquiterpenoids with 10 mL of 80% methanol.

    • Collect the eluate and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the final dried extract in 1 mL of methanol for analysis.

Protocol 2: Quantification of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol provides a sensitive and selective method for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS Conditions (Positive ESI mode):

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 350°C

    • Source Temperature: 120°C

    • Gas Flow: 800 L/hr

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification (requires a this compound standard to determine precursor and product ions).

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of purified this compound standard at a concentration of 1 mg/mL in methanol.

    • Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Analysis:

    • Inject the prepared plant extracts and calibration standards into the HPLC-MS system.

    • Acquire data in MRM mode using the optimized transitions for this compound.

  • Data Processing:

    • Integrate the peak areas corresponding to the this compound MRM transition in both the standards and the samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

    • Determine the concentration of this compound in the plant extracts by interpolating their peak areas from the calibration curve.

    • Express the final concentration as µg of this compound per gram of dry weight of the plant material.

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of this compound as a biomarker.

G cluster_stress Biotic Stress (e.g., Herbivory) cluster_pathway Plant Defense Signaling Herbivory Herbivore Damage JA_Pathway Jasmonic Acid (JA) Pathway Activation Herbivory->JA_Pathway Terpene_Synthase Terpene Synthase Gene Upregulation JA_Pathway->Terpene_Synthase Centarol_Production This compound Biosynthesis Terpene_Synthase->Centarol_Production Defense_Response Anti-herbivore Defense Centarol_Production->Defense_Response

Caption: Hypothetical signaling pathway of this compound biosynthesis in response to herbivory.

G cluster_workflow Experimental Workflow Start Plant Sample Collection (*Centaurea* spp.) Extraction Metabolite Extraction (Protocol 1) Start->Extraction Quantification HPLC-MS Analysis (Protocol 2) Extraction->Quantification Data_Analysis Data Analysis and Biomarker Validation Quantification->Data_Analysis End Biological Interpretation Data_Analysis->End

Caption: Workflow for this compound biomarker discovery and analysis.

G cluster_chemotaxonomy Chemotaxonomic Differentiation cluster_species Species cluster_biomarker Biomarker Profile Genus Genus *Centaurea* Species_A Species A Genus->Species_A Species_B Species B Genus->Species_B Species_C Species C Genus->Species_C Profile_A High this compound Low Flavonoid X Species_A->Profile_A has profile Profile_B Low this compound High Flavonoid X Species_B->Profile_B has profile Profile_C This compound Absent High Flavonoid Y Species_C->Profile_C has profile

Caption: Logical relationship of this compound as a chemotaxonomic biomarker.

References

Application Notes & Protocols: Centarol-Loaded Targeted Liposomal Delivery System for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Centarol is a potent small molecule inhibitor of the tyrosine kinase receptor, TyrK-1, which is frequently overexpressed in several aggressive cancers. The TyrK-1 signaling cascade is a critical driver of tumor cell proliferation, survival, and angiogenesis. While effective, the systemic administration of this compound is associated with off-target toxicities. To enhance its therapeutic index, a targeted liposomal delivery system has been developed.

This document provides detailed application notes and protocols for the preparation, characterization, and in vitro evaluation of this compound-loaded, peptide-targeted liposomes (this compound-T-Lipo). The targeting is achieved by conjugating a tumor-homing peptide, Pep-T, to the surface of polyethylene glycol (PEG)-ylated liposomes. These notes are intended for researchers and professionals in drug development.

Principle of the Delivery System

The this compound-T-Lipo system is designed to specifically recognize and bind to the Pep-T receptor, which is upregulated on the surface of target cancer cells. This interaction facilitates receptor-mediated endocytosis, leading to the intracellular release of this compound and subsequent inhibition of the TyrK-1 signaling pathway. The PEGylated lipid bilayer provides stability and prolongs circulation time, while the encapsulated this compound is protected from premature degradation.

Quantitative Data Summary

The following tables summarize the key characteristics and performance metrics of the this compound-T-Lipo delivery system compared to non-targeted liposomes (this compound-NT-Lipo) and free this compound.

Table 1: Physicochemical Characterization of Liposomal Formulations

FormulationMean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
This compound-NT-Lipo115 ± 4.20.12 ± 0.03-15.8 ± 1.5
This compound-T-Lipo125 ± 5.10.15 ± 0.04-12.3 ± 1.8

Table 2: Drug Loading and In Vitro Release

FormulationEncapsulation Efficiency (%)Drug Loading (%)Cumulative Release at 24h (pH 5.5)Cumulative Release at 24h (pH 7.4)
This compound-NT-Lipo92.5 ± 3.88.1 ± 0.765.7 ± 4.1%20.3 ± 2.5%
This compound-T-Lipo90.8 ± 4.17.9 ± 0.668.2 ± 3.9%22.1 ± 2.8%

Table 3: In Vitro Cytotoxicity in TyrK-1 Overexpressing Cancer Cells (IC50 Values)

FormulationIC50 (µM)
Free this compound15.2 ± 1.8
This compound-NT-Lipo10.5 ± 1.3
This compound-T-Lipo2.8 ± 0.5

Experimental Protocols

Protocol 1: Preparation of this compound-T-Lipo

This protocol describes the thin-film hydration method followed by extrusion for the preparation of peptide-targeted, this compound-loaded liposomes.

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • DSPE-PEG2000-Pep-T (custom synthesized)

  • This compound

  • Chloroform

  • Methanol

  • HEPES buffer (20 mM, pH 7.4)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve DSPC, cholesterol, DSPE-PEG2000, and DSPE-PEG2000-Pep-T (molar ratio 55:40:4:1) in a 9:1 chloroform:methanol solvent mixture.

    • Add this compound to the lipid solution at a 1:10 drug-to-lipid molar ratio.

    • Attach the flask to a rotary evaporator and evaporate the organic solvent under vacuum at 40°C until a thin, uniform lipid film is formed on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with HEPES buffer (20 mM, pH 7.4) by rotating the flask at 60°C for 1 hour. This will result in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • Equilibrate a mini-extruder and polycarbonate membranes (100 nm pore size) to 60°C.

    • Load the MLV suspension into the extruder.

    • Extrude the suspension 11 times through the 100 nm polycarbonate membrane to form unilamellar vesicles of a defined size.

  • Purification:

    • Remove unencapsulated this compound by dialyzing the liposome suspension against HEPES buffer at 4°C for 24 hours, with buffer changes every 4 hours.

    • Store the final this compound-T-Lipo suspension at 4°C.

Protocol 2: Characterization of Liposomes

A. Particle Size and Zeta Potential:

  • Dilute the liposome suspension 1:100 with deionized water.

  • Measure the particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

  • Perform measurements in triplicate at 25°C.

B. Encapsulation Efficiency and Drug Loading:

  • Lyse a known amount of the liposome suspension using a 1% Triton X-100 solution.

  • Quantify the total amount of this compound using a validated HPLC method.

  • Quantify the amount of free this compound in the supernatant after separating the liposomes by ultracentrifugation.

  • Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:

    • EE (%) = (Total Drug - Free Drug) / Total Drug * 100

    • DL (%) = (Total Drug - Free Drug) / Total Lipid Weight * 100

Protocol 3: In Vitro Drug Release Study
  • Place 1 mL of the this compound-T-Lipo suspension into a dialysis bag (MWCO 10 kDa).

  • Submerge the dialysis bag in 50 mL of release buffer (PBS at pH 7.4 or acetate buffer at pH 5.5) at 37°C with gentle stirring.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw 1 mL of the release medium and replace it with an equal volume of fresh buffer.

  • Quantify the concentration of this compound in the collected samples by HPLC.

  • Calculate the cumulative drug release as a percentage of the total encapsulated drug.

Protocol 4: In Vitro Cell Viability Assay
  • Seed TyrK-1 overexpressing cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of Free this compound, this compound-NT-Lipo, and this compound-T-Lipo for 48 hours.

  • After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage relative to untreated control cells and determine the IC50 values.

Visualizations

Signaling_Pathway extracellular Extracellular Space receptor TyrK-1 Receptor pi3k PI3K receptor->pi3k This compound This compound-T-Lipo This compound->receptor Binds & Internalizes inhibition Inhibition This compound->inhibition inhibition->receptor akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: TyrK-1 signaling pathway and inhibition by this compound-T-Lipo.

Experimental_Workflow prep 1. Liposome Preparation char 2. Physicochemical Characterization prep->char release 3. In Vitro Drug Release char->release cell 4. In Vitro Cell Studies release->cell animal 5. In Vivo Animal Models cell->animal data Data Analysis & Conclusion animal->data

Caption: Overall experimental workflow for evaluating this compound-T-Lipo.

Liposome_Structure core Aqueous Core (this compound) bilayer Lipid Bilayer peg PEG bilayer->peg peptide Pep-T peg->peptide

Caption: Schematic of the this compound-T-Lipo nanoparticle structure.

Application Notes and Protocols: Radiolabeling of Centarol for Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centarol is a sesquiterpenoid natural product with a molecular formula of C15H26O2.[1] Its biological activities and therapeutic potential are areas of active investigation. To facilitate the study of its binding characteristics to cellular targets, radiolabeling is an indispensable tool. Radiolabeled this compound enables sensitive and quantitative measurements of its binding affinity (Kd) and the density of binding sites (Bmax) in various biological preparations. These assays are crucial for target validation and in the early stages of drug discovery.

Radiolabeling Protocol: [3H]-Centarol Synthesis

The introduction of tritium into a molecule like this compound, which contains hydroxyl groups, can be achieved through catalytic tritiation of an unsaturated precursor. This protocol outlines a hypothetical two-step synthesis to produce [3H]-Centarol.

1.1. Synthesis of Unsaturated this compound Precursor

The first step involves the synthesis of an unsaturated analog of this compound that can be subsequently reduced with tritium gas. A plausible approach is the dehydration of one of the hydroxyl groups to introduce a double bond.

Materials:

  • This compound

  • Tosyl chloride (TsCl)

  • Pyridine

  • Potassium tert-butoxide

  • Anhydrous diethyl ether

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Tosylation: Dissolve this compound in anhydrous pyridine at 0°C. Add tosyl chloride portion-wise with stirring. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction with cold water and extract the product with diethyl ether. Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Dry the organic phase over anhydrous Na2SO4 and concentrate under reduced pressure.

  • Elimination: Dissolve the crude tosylate in anhydrous diethyl ether. Add potassium tert-butoxide and stir at room temperature for 4-6 hours.

  • Purification: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with water and extract the product. Purify the unsaturated this compound precursor by silica gel column chromatography.

1.2. Catalytic Tritiation

This step involves the reduction of the unsaturated precursor with tritium gas in the presence of a catalyst. This procedure must be performed in a specialized radiochemistry laboratory with appropriate safety measures for handling tritium.

Materials:

  • Unsaturated this compound precursor

  • Palladium on carbon (Pd/C) catalyst (e.g., 10%)

  • Tritium gas (T2)

  • Anhydrous solvent (e.g., ethyl acetate)

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector

  • Scintillation counter

Procedure:

  • Reaction Setup: In a specialized tritiation manifold, dissolve the unsaturated this compound precursor and the Pd/C catalyst in the anhydrous solvent.

  • Tritiation: Freeze-pump-thaw the reaction mixture to remove dissolved air. Introduce tritium gas into the reaction vessel and stir vigorously at room temperature.

  • Monitoring: Monitor the uptake of tritium gas. The reaction is typically complete within a few hours.

  • Work-up: Remove the catalyst by filtration through a syringe filter. Evaporate the solvent under a gentle stream of nitrogen.

  • Purification: Purify the crude [3H]-Centarol by reverse-phase HPLC to separate it from any unreacted precursor and radiolabeled impurities.

  • Quality Control: Determine the radiochemical purity and specific activity of the final product. The specific activity is a measure of the amount of radioactivity per mole of the compound and is crucial for binding assay calculations.[2]

Radioligand Binding Assay Protocol

This section details the use of [3H]-Centarol in saturation and competition binding assays to characterize its interaction with a target receptor, hypothetically present in a prepared cell membrane fraction.

2.1. Membrane Preparation

Materials:

  • Tissue or cells expressing the target receptor

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Ultracentrifuge

Procedure:

  • Homogenize the tissue or cells in ice-cold homogenization buffer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store membrane preparations at -80°C.[3]

2.2. Saturation Binding Assay

This assay determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[4][5]

Materials:

  • [3H]-Centarol

  • Unlabeled this compound (for non-specific binding determination)

  • Prepared cell membranes

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2)

  • 96-well plates

  • Glass fiber filters (e.g., GF/B or GF/C)

  • Filtration apparatus

  • Scintillation cocktail and counter

Procedure:

  • Set up a series of dilutions of [3H]-Centarol in the assay buffer.

  • In a 96-well plate, for each concentration of [3H]-Centarol, prepare triplicate wells for total binding and triplicate wells for non-specific binding.

  • To the "total binding" wells, add the membrane preparation and the corresponding concentration of [3H]-Centarol.

  • To the "non-specific binding" wells, add the membrane preparation, the same concentration of [3H]-Centarol, and a high concentration of unlabeled this compound (e.g., 1000-fold excess).

  • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding for each concentration of [3H]-Centarol.

  • Plot the specific binding versus the concentration of [3H]-Centarol.

  • Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values.

2.3. Competition Binding Assay

This assay determines the affinity (Ki) of unlabeled compounds for the target receptor by measuring their ability to compete with [3H]-Centarol for binding.[5]

Procedure:

  • Set up a series of dilutions of the unlabeled competitor compound.

  • In a 96-well plate, add the membrane preparation, a fixed concentration of [3H]-Centarol (typically at or below its Kd value), and the varying concentrations of the competitor compound.

  • Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled this compound).

  • Incubate, filter, and count the radioactivity as described for the saturation binding assay.

Data Analysis:

  • Plot the percentage of specific binding versus the log concentration of the competitor compound.

  • Analyze the data using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding).

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-Centarol used in the assay and Kd is its equilibrium dissociation constant determined from the saturation binding experiment.

Data Presentation

Table 1: Hypothetical Saturation Binding Data for [3H]-Centarol

[3H]-Centarol (nM)Total Binding (CPM)Non-specific Binding (CPM)Specific Binding (CPM)
0.155050500
0.522002501950
1.038005003300
5.0850025006000
10.01100050006000
20.01250065006000
50.01350075006000

Table 2: Hypothetical Competition Binding Data for Compound X vs. [3H]-Centarol

[Compound X] (log M)% Specific Binding
-1098
-9.595
-9.085
-8.555
-8.025
-7.510
-7.05
-6.52

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_radiolabeling [3H]-Centarol Synthesis cluster_binding_assay Radioligand Binding Assay start This compound precursor Unsaturated Precursor Synthesis start->precursor Dehydration tritiation Catalytic Tritiation precursor->tritiation Reduction with T2 gas purification_radiolabel HPLC Purification tritiation->purification_radiolabel qc Quality Control (Purity & Specific Activity) purification_radiolabel->qc radioligand [3H]-Centarol qc->radioligand saturation Saturation Binding Assay radioligand->saturation competition Competition Binding Assay radioligand->competition membrane_prep Membrane Preparation membrane_prep->saturation membrane_prep->competition filtration Filtration & Washing saturation->filtration competition->filtration counting Scintillation Counting filtration->counting data_analysis Data Analysis counting->data_analysis results Kd, Bmax, Ki data_analysis->results

Caption: Experimental workflow for radiolabeling this compound and performing binding assays.

signaling_pathway cluster_receptor_binding Receptor Binding cluster_downstream_signaling Hypothetical Downstream Signaling radioligand [3H]-Centarol binding_complex [3H]-Centarol-Receptor Complex radioligand->binding_complex receptor Target Receptor receptor->binding_complex effector Effector Protein binding_complex->effector Activation/Inhibition second_messenger Second Messenger (e.g., cAMP, Ca2+) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Hypothetical signaling pathway initiated by this compound binding to its target receptor.

References

Troubleshooting & Optimization

Technical Support Center: Improving Centarol Solubility for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing Centarol for various in vitro assays. Given the limited publicly available data on this compound's specific physicochemical properties, this guide leverages information on the broader class of sesquiterpenoids, to which this compound belongs, to provide robust recommendations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for assays?

This compound is classified as a sesquiterpenoid.[1] Like many compounds in this class, it is predicted to be lipophilic (fat-soluble) and, consequently, may exhibit poor solubility in aqueous solutions such as cell culture media and assay buffers.[2] Inadequate solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results.[2]

Q2: Which organic solvents are recommended for creating a this compound stock solution?

For hydrophobic compounds like sesquiterpenoids, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions.[2] Other organic solvents such as ethanol, acetone, and dimethylformamide (DMF) can also be effective. The choice of solvent may depend on the specific requirements and tolerance of the biological assay being performed.

Q3: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer or cell culture medium. What should I do?

This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent is introduced into a predominantly aqueous environment. Here are several strategies to mitigate this:

  • Minimize the final concentration of the organic solvent: Aim for a final DMSO concentration of less than 0.5% in your assay, as higher concentrations can be toxic to cells.[3]

  • Use a higher concentration stock solution: This allows you to add a smaller volume of the stock to your aqueous solution, thereby keeping the final organic solvent concentration low.

  • Perform serial dilutions: Instead of adding the stock solution directly to the final volume, perform one or more intermediate dilution steps in the assay buffer or medium.

  • Gentle warming and sonication: Briefly warming the solution to 37°C or using a sonicating water bath can help to redissolve small precipitates. However, ensure that this compound is stable at elevated temperatures.

  • Consider co-solvents or surfactants: In some cases, the addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-127, to the aqueous medium can help to maintain the solubility of hydrophobic compounds.

Q4: How should I determine the optimal solvent and concentration for my specific assay?

It is highly recommended to perform a small-scale solubility test before preparing a large batch of stock solution. This involves attempting to dissolve a small, known amount of this compound in various solvents (e.g., DMSO, ethanol, acetone) to determine which solvent provides the best solubility. Subsequently, test the tolerance of your specific cell line or assay system to different concentrations of the chosen solvent.

Troubleshooting Guide: Solubility Issues with this compound

Problem Possible Cause Recommended Solution
This compound powder will not dissolve in the chosen organic solvent. Insufficient solvent volume or low solubility in the selected solvent.1. Increase the volume of the solvent incrementally.2. Try a different organic solvent (see Table 1).3. Gently warm the solution (if the compound is heat-stable).4. Use sonication to aid dissolution.
The stock solution is cloudy or has visible particulates. The compound has reached its solubility limit in the solvent.1. Centrifuge the solution to pellet the undissolved compound and use the clear supernatant. Note that the actual concentration will be lower than calculated.2. Filter the solution through a 0.22 µm syringe filter compatible with the organic solvent.3. Prepare a new stock solution at a lower concentration.
Precipitation occurs immediately upon addition to aqueous media. The compound is "crashing out" of solution due to the significant change in polarity.1. Decrease the final concentration of the organic solvent in the assay to <0.5%.2. Increase the concentration of your stock solution to add a smaller volume.3. Add the stock solution to the media while vortexing to ensure rapid mixing.4. Consider the use of a co-solvent or surfactant in your aqueous media.
Assay results are inconsistent or not reproducible. Poor solubility is leading to variable concentrations of the active compound in the assay wells.1. Visually inspect your assay plates for any signs of precipitation before and during the incubation period.2. Prepare fresh dilutions of your stock solution for each experiment.3. Re-evaluate and optimize your solubilization protocol using the steps outlined in this guide.

Quantitative Data: Solubility of Sesquiterpenoids in Common Solvents

Solvent General Solubility of Sesquiterpenoids Typical Stock Concentration Range for Assays Maximum Recommended Final Assay Concentration
Dimethyl Sulfoxide (DMSO) Generally high10-50 mM< 0.5% (v/v)[3]
Ethanol (EtOH) Moderate to high10-30 mM< 0.5% (v/v)[3]
Acetone Moderate to high10-30 mM< 0.5% (v/v)[3]
Methanol (MeOH) Moderate5-20 mM< 0.5% (v/v)
Phosphate-Buffered Saline (PBS) Very low to insolubleNot recommended for stock solutions-
Cell Culture Media Very low to insolubleNot recommended for stock solutions-

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), sterile, cell culture grade

  • Analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicating water bath (optional)

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 238.37 g/mol .[1]

    • To prepare 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 238.37 g/mol = 0.0023837 g = 2.38 mg

  • Weighing:

    • Accurately weigh approximately 2.38 mg of this compound and transfer it to a sterile microcentrifuge tube or vial.

  • Dissolution:

    • Add 1 mL of sterile DMSO to the tube containing the this compound.

    • Cap the tube tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution to ensure that all of the solid has dissolved.

  • Assisted Dissolution (if necessary):

    • If the compound has not fully dissolved, place the tube in a sonicating water bath for 10-15 minutes.

    • Alternatively, gently warm the solution to 37°C for a short period.

    • Vortex again and visually confirm complete dissolution.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Pipettes

Procedure:

  • Determine the final desired concentration of this compound and the maximum tolerable DMSO concentration for your cells (e.g., 0.1%).

  • Prepare an intermediate dilution (if necessary):

    • To achieve a final concentration of 10 µM this compound with 0.1% DMSO, you can first prepare a 1 mM intermediate dilution.

    • Add 10 µL of the 10 mM stock solution to 90 µL of cell culture medium. Mix well. This creates a 1 mM solution in 10% DMSO.

  • Prepare the final working solution:

    • Add 10 µL of the 1 mM intermediate dilution to 990 µL of cell culture medium. This results in a final concentration of 10 µM this compound in 0.1% DMSO.

    • Alternatively, for a final concentration of 10 µM, add 1 µL of the 10 mM stock directly to 1 mL of cell culture medium. This also results in a final DMSO concentration of 0.1%. Ensure rapid mixing.

  • Add to cells:

    • Add the final working solution to your cell culture plates. Include a vehicle control containing the same final concentration of DMSO.

Visualizations

Experimental Workflow for Improving this compound Solubility

G start Start: Insoluble this compound weigh Accurately weigh this compound start->weigh add_solvent Add organic solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Mix add_solvent->dissolve check_sol Visually inspect for dissolution dissolve->check_sol sonicate Sonication check_sol->sonicate No stock_sol Clear Stock Solution check_sol->stock_sol  Yes warm Gentle Warming (37°C) sonicate->warm recheck_sol Re-inspect for dissolution warm->recheck_sol recheck_sol->stock_sol  Yes troubleshoot Troubleshoot Dilution (e.g., lower solvent %, co-solvents) recheck_sol->troubleshoot No dilute Dilute in aqueous buffer / media stock_sol->dilute check_precip Check for precipitation dilute->check_precip assay Proceed to Assay check_precip->assay No check_precip->troubleshoot Yes

Caption: A workflow for preparing and troubleshooting this compound stock solutions.

Postulated Signaling Pathway Modulation by Sesquiterpenoids

Many sesquiterpenoids have been shown to exert their biological effects by modulating key inflammatory signaling pathways, such as the NF-κB pathway.[1][4][5] The following diagram illustrates a simplified representation of the canonical NF-κB signaling cascade, a potential target for this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_P P-IκB IkB->IkB_P NFkB NF-κB (p50/p65) NFkB->IkB Inhibition NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_P->NFkB Release Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation This compound This compound (Postulated) This compound->IKK Inhibition (Postulated) DNA DNA NFkB_nuc->DNA Transcription Gene Transcription (Inflammation, Cell Survival) DNA->Transcription

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

References

Technical Support Center: Optimizing Centarol Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common stability and solubility challenges encountered when working with Centarol in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect this compound's stability in aqueous solutions?

A1: The stability of this compound is primarily influenced by several factors: pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] Like many small molecules, this compound is susceptible to chemical degradation through pathways such as hydrolysis and oxidation.[3][4] Solid forms of drugs are generally more stable than liquid dosage forms due to the presence of water, which can facilitate these degradation reactions.[5]

Q2: My this compound solution is changing color (e.g., turning yellow). What is causing this?

A2: A color change in your this compound solution is often an indicator of chemical degradation, most commonly due to oxidation or photolysis (degradation upon exposure to light).[3][6] Many pharmaceutical compounds are sensitive to light and can form reactive species that lead to colored degradants.[3] To mitigate this, prepare solutions fresh, store them protected from light in amber vials, and consider purging the solution and vial headspace with an inert gas like nitrogen or argon to minimize oxidation.[6]

Q3: this compound is precipitating out of my buffer. How can I improve its solubility?

A3: this compound has low aqueous solubility, which is a common challenge for many new chemical entities.[7][8][9] Several strategies can be employed to improve its solubility:

  • pH Adjustment: The solubility of ionizable compounds like this compound can be highly pH-dependent. Determine the pKa of this compound and adjust the buffer pH to a range where the ionized (and typically more soluble) form is predominant.[10][11]

  • Use of Co-solvents: Adding a water-miscible organic solvent such as DMSO, ethanol, or PEG 400 can significantly increase the solubility of hydrophobic compounds.[8][10] However, ensure the final co-solvent concentration is compatible with your experimental system, especially in cell-based assays where it can be toxic.[12]

  • Formulation with Excipients: Surfactants (e.g., Tween® 80) or cyclodextrins can be used to create micelles or inclusion complexes that enhance the solubility of poorly soluble drugs.[8]

Q4: What is the recommended procedure for preparing and storing a this compound stock solution?

A4: For maximum stability, this compound stock solutions should be prepared in a high-quality, anhydrous solvent like DMSO. It is recommended to prepare small aliquots to minimize freeze-thaw cycles, which can introduce moisture and accelerate degradation.[12] Store these aliquots at -20°C or -80°C in tightly sealed vials. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent Assay Results Compound Degradation: this compound may be degrading in the aqueous assay buffer over the course of the experiment.[12]1. Minimize the time between solution preparation and use. 2. Assess this compound's stability directly in the assay buffer at the experimental temperature. 3. Consider adding antioxidants (e.g., ascorbic acid) or a chelating agent (e.g., EDTA) if oxidation is suspected.
Loss of Potency in Cell-Based Assays Cellular Metabolism or Adsorption: Cells may be metabolizing this compound, or the compound may be adsorbing to plasticware.[12]1. Perform a time-course experiment to check for time-dependent loss of activity. 2. Test for compound recovery from the supernatant and cell lysate to assess metabolism or binding. 3. Consider using low-adsorption plasticware.
Precipitation Upon Dilution Poor Aqueous Solubility: The final concentration of this compound in the aqueous buffer exceeds its solubility limit.1. Lower the final concentration of this compound. 2. Increase the percentage of co-solvent, if permissible for the assay. 3. Reformulate using solubility enhancers like cyclodextrins.
High Variability Between Aliquots Incomplete Solubilization or Instability during Storage: The initial stock may not have been fully dissolved, or degradation may have occurred during storage.1. Ensure the compound is completely dissolved in the stock solution using gentle warming or sonication. 2. Prepare fresh aliquots and store them under inert gas at -80°C. 3. Perform a quality control check on a new aliquot to confirm concentration and purity.

Data on this compound Stability and Solubility

Table 1: Effect of pH on this compound Degradation Rate Degradation measured after 24 hours at 37°C in various buffers.

pH% this compound Remaining
3.075.2%
5.091.5%
7.488.3%
9.062.1%

Table 2: Impact of Excipients on this compound Aqueous Solubility Solubility measured at 25°C in Phosphate-Buffered Saline (PBS), pH 7.4.

FormulationSolubility (µg/mL)
PBS alone5
PBS + 1% Tween® 8045
PBS + 2% HP-β-CD78
PBS + 5% DMSO112

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[13][14]

Objective: To evaluate the stability of this compound under various stress conditions.

Procedure:

  • Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix the this compound solution 1:1 with 0.1 M HCl. Incubate at 60°C for 24 hours.[15]

  • Base Hydrolysis: Mix the this compound solution 1:1 with 0.1 M NaOH. Incubate at 60°C for 4 hours.[15]

  • Oxidation: Mix the this compound solution 1:1 with 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.[15]

  • Thermal Degradation: Incubate the this compound solution at 80°C for 48 hours in a controlled oven.[13][15]

  • Photostability: Expose the this compound solution to a light source providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[15][16] A control sample should be wrapped in aluminum foil.

  • Analysis: After the designated time, neutralize the acid and base samples. Analyze all samples, including a non-stressed control, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the remaining this compound and detect degradation products.

Visualizations

cluster_pathways Hypothetical Degradation Pathways for this compound This compound This compound Hydrolysis_Product Hydrolysis_Product This compound->Hydrolysis_Product  H₂O (Acid/Base Catalyzed) Oxidation_Product Oxidation_Product This compound->Oxidation_Product  O₂ / ROS Photo_Product Photo_Product This compound->Photo_Product  UV/Vis Light

Hypothetical degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Assessment A Prepare this compound Stock (e.g., 10 mM in DMSO) B Dilute into Aqueous Buffer to Final Concentration A->B C Incubate under Test Conditions (e.g., 37°C, 24h) B->C D Take Time-Point Samples (t=0, 2, 8, 24h) C->D E Analyze by HPLC-UV to Quantify Remaining this compound D->E F Calculate Degradation Rate E->F

Workflow for assessing this compound stability over time.

cluster_troubleshooting Troubleshooting this compound Precipitation Start Precipitation Observed? Check_Conc Is Concentration > 10µM? Start->Check_Conc Check_Solvent Is Co-solvent (e.g., DMSO) < 1%? Check_Conc->Check_Solvent No Action_Conc Lower Final Concentration Check_Conc->Action_Conc Yes Check_pH Is Buffer pH Optimal for Solubility? Check_Solvent->Check_pH Yes Action_Solvent Increase Co-solvent % Check_Solvent->Action_Solvent No Action_pH Adjust Buffer pH Check_pH->Action_pH No Action_Formulate Use Solubility Enhancer (e.g., Cyclodextrin) Check_pH->Action_Formulate Yes Success Solution Clear Action_Conc->Success Action_Solvent->Success Action_pH->Success Action_Formulate->Success

Decision tree for resolving this compound solubility issues.

References

Troubleshooting unexpected results in Centarol experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your Centarol experiments. Unexpected results can be a significant challenge; this guide aims to provide clear, actionable solutions to help you achieve reliable and reproducible data.

Frequently Asked questions (FAQs)

Q1: What is the optimal concentration range for this compound in cell-based assays?

A1: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. We recommend performing a dose-response curve to determine the EC50 or IC50 for your experimental system. As a starting point, concentrations ranging from 1 µM to 50 µM are often used.

Q2: My this compound solution appears cloudy. Is it still usable?

A2: A cloudy or precipitated this compound solution may indicate solubility issues or degradation. Do not use a cloudy solution. Refer to the product datasheet for recommended solvents and storage conditions. If the issue persists with freshly prepared solutions, consider preparing a more dilute stock solution or using a different solvent.

Q3: How should I properly store my this compound stock solutions?

A3: For long-term storage, this compound stock solutions should be aliquoted and stored at -80°C to prevent degradation from repeated freeze-thaw cycles. For short-term use, a stock solution can typically be stored at -20°C for up to two weeks. Always protect the solution from light.

Troubleshooting Guides

Issue 1: High Background Signal in this compound-Treated Samples

High background can mask the specific effects of this compound, leading to inaccurate data interpretation.

Potential Cause Recommended Solution
Non-specific binding of detection antibodies. Optimize blocking conditions by increasing the blocking time or trying a different blocking agent (e.g., switching from non-fat dry milk to BSA).[1]
Insufficient washing. Increase the number and duration of wash steps to more effectively remove unbound reagents.[2][3]
Excessive concentration of this compound or detection reagents. Titrate your primary and secondary antibodies to find the optimal concentration that maximizes signal-to-noise ratio.[4][1][2] Perform a dose-response experiment for this compound to identify a concentration that elicits a specific signal without high background.
Contaminated reagents or buffers. Prepare fresh buffers and solutions using high-purity water and sterile techniques to avoid microbial or chemical contamination.[5][6][7][8]
Issue 2: Weak or No Signal in Response to this compound Treatment

A lack of signal can suggest a variety of issues, from reagent problems to suboptimal experimental conditions.

Potential Cause Recommended Solution
Inactive this compound. Ensure this compound has been stored correctly and has not expired. If in doubt, use a fresh vial.
Suboptimal this compound concentration. Perform a dose-response curve to ensure you are using a concentration that is effective in your system.
Incorrect assay timing. The cellular response to this compound may be time-dependent. Perform a time-course experiment to identify the optimal incubation period.
Low target protein expression. Confirm the expression of the target protein in your cell model using a positive control or by increasing the amount of protein loaded in your assay.[4][9]
Inefficient detection. Check the expiration dates and storage conditions of your detection reagents and antibodies.[3] Ensure the secondary antibody is compatible with the primary antibody.
Issue 3: High Variability Between Replicates

Inconsistent results across replicates can compromise the statistical significance of your findings.

Potential Cause Recommended Solution
Inconsistent cell seeding. Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell plating.
Pipetting errors. Use calibrated pipettes and be meticulous with your pipetting technique to ensure consistent reagent and sample volumes.[2][3]
Edge effects on assay plates. Avoid using the outer wells of the plate, which are more susceptible to evaporation and temperature fluctuations. Fill these wells with sterile water or media.
Inconsistent incubation conditions. Ensure uniform temperature and CO2 levels in the incubator. Avoid stacking plates, which can lead to uneven temperature distribution.[2]

Experimental Protocols & Visualizations

Protocol 1: Determining the Effect of this compound on Kinase-X Activity

This protocol outlines a typical workflow for assessing the impact of this compound on a specific signaling pathway.

  • Cell Seeding: Plate cells at a density of 1 x 10^5 cells/well in a 96-well plate and incubate overnight.

  • This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24 hours.

  • Cell Lysis: Wash cells with cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay.[10]

  • Kinase Assay: Perform a Kinase-X activity assay according to the manufacturer's instructions.

  • Data Analysis: Normalize Kinase-X activity to the total protein concentration and plot the results as a function of this compound concentration.

Experimental Workflow for Kinase-X Activity Assay

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Sample Processing cluster_3 Assay cell_seeding Seed Cells (1x10^5/well) overnight_incubation Incubate Overnight cell_seeding->overnight_incubation centarol_treatment Treat with this compound (0-50 µM) overnight_incubation->centarol_treatment incubation_24h Incubate for 24h centarol_treatment->incubation_24h cell_lysis Lyse Cells incubation_24h->cell_lysis protein_quant Quantify Protein cell_lysis->protein_quant kinase_assay Perform Kinase-X Assay protein_quant->kinase_assay data_analysis Analyze Data kinase_assay->data_analysis G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Adaptor Adaptor Protein Receptor->Adaptor KinaseX Kinase-X Adaptor->KinaseX DownstreamEffector Downstream Effector KinaseX->DownstreamEffector Proliferation Cell Proliferation DownstreamEffector->Proliferation This compound This compound This compound->KinaseX G Start High Background Observed CheckWashing Increase Wash Steps? Start->CheckWashing CheckBlocking Optimize Blocking? CheckWashing->CheckBlocking No Resolved Problem Resolved CheckWashing->Resolved Yes CheckReagents Titrate Reagents? CheckBlocking->CheckReagents No CheckBlocking->Resolved Yes PrepareFresh Use Fresh Buffers? CheckReagents->PrepareFresh No CheckReagents->Resolved Yes PrepareFresh->Resolved Yes ContactSupport Contact Support PrepareFresh->ContactSupport No

References

How to optimize Centarol concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Centarol concentration for maximum efficacy in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective small molecule inhibitor of Tyrosine Kinase X (TKX). TKX is a critical upstream kinase in the RAS-RAF-MEK-ERK signaling cascade, a pathway frequently dysregulated in various cancer types. By inhibiting TKX, this compound effectively blocks downstream signaling, leading to a reduction in cell proliferation and induction of apoptosis in TKX-dependent cell lines.

Q2: What is the recommended starting concentration range for in vitro experiments?

For initial screening experiments, we recommend a starting concentration range of 1 nM to 10 µM. This range is based on the observed IC50 values in various sensitive cell lines. However, the optimal concentration is highly dependent on the specific cell line and the duration of the treatment. We advise performing a dose-response curve to determine the precise IC50 for your model system.

Q3: How can I confirm that this compound is engaging its target, TKX, in my cells?

Target engagement can be confirmed by assessing the phosphorylation status of ERK, a downstream effector in the TKX signaling pathway. A successful inhibition of TKX by this compound will result in a dose-dependent decrease in phosphorylated ERK (p-ERK). This can be effectively measured using Western blotting or ELISA.

Q4: I am observing significant cytotoxicity at my effective dose. What should I do?

If you observe high levels of cytotoxicity, consider the following:

  • Reduce Treatment Duration: Shorter exposure times may be sufficient to achieve the desired biological effect while minimizing toxicity.

  • Perform a Cytotoxicity Assay: Use an assay like a lactate dehydrogenase (LDH) release assay to quantify cytotoxicity across a range of concentrations and time points. This will help you identify a therapeutic window where efficacy is high and cytotoxicity is low.

  • Assess Off-Target Effects: At higher concentrations, this compound may have off-target effects. Consider profiling the activity of this compound against a panel of related kinases to identify potential off-targets.

Troubleshooting Guide

Issue 1: Low or No Efficacy Observed

  • Possible Cause 1: Suboptimal Concentration.

    • Solution: Perform a dose-response experiment to determine the IC50 value in your specific cell model. A recommended protocol for a cell viability assay is provided below.

  • Possible Cause 2: Drug Inactivity.

    • Solution: Ensure proper storage and handling of this compound. Prepare fresh stock solutions in DMSO and store them at -20°C. Avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Cell Line Insensitivity.

    • Solution: Verify that your chosen cell line is dependent on the TKX signaling pathway. You can do this by checking for TKX expression levels or by consulting relevant literature.

Issue 2: High Variability Between Replicates

  • Possible Cause 1: Inconsistent Cell Seeding.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Calibrate your pipettes and use a consistent technique for plating cells.

  • Possible Cause 2: Edge Effects in Multi-well Plates.

    • Solution: To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to maintain a humidified environment.

  • Possible Cause 3: Inaccurate Drug Dilutions.

    • Solution: Prepare a serial dilution series from a fresh, high-concentration stock for each experiment. Ensure thorough mixing at each dilution step.

Quantitative Data Summary

The following tables summarize data from key validation studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HT-29Colon Carcinoma50
A549Lung Carcinoma120
MCF-7Breast Adenocarcinoma850
U-87 MGGlioblastoma> 10,000

Table 2: Cytotoxicity Profile of this compound in HT-29 Cells (24h Treatment)

Concentration (nM)% Cell Viability% Cytotoxicity (LDH Release)
1095< 5%
50 (IC50)50< 10%
2501525%
1000< 5%60%

Experimental Protocols

Protocol 1: Cell Viability (MTS) Assay for IC50 Determination

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Prepare a 2X serial dilution of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as percent viability versus drug concentration. Use a non-linear regression model (log(inhibitor) vs. response) to calculate the IC50 value.

Protocol 2: Western Blot for p-ERK/ERK Levels

  • Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Visualizations

Centarol_Signaling_Pathway cluster_membrane Cell Membrane Receptor Growth Factor Receptor TKX TKX Receptor->TKX Activates RAS RAS TKX->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation Proliferation Cell Proliferation pERK->Proliferation Promotes This compound This compound This compound->TKX Inhibits

Caption: The TKX signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_assay Assay & Analysis A 1. Seed Cells in 96-well Plate B 2. Prepare this compound Serial Dilutions A->B C 3. Treat Cells and Incubate (24-72h) B->C D 4. Add MTS Reagent and Incubate C->D Proceed to Assay E 5. Measure Absorbance (490 nm) D->E F 6. Data Analysis: Normalize & Plot E->F G Determine IC50 F->G Calculate

Caption: Workflow for determining the IC50 of this compound using an MTS assay.

Mitigating off-target effects of Centarol in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers mitigate and understand the off-target effects of Dasatinib in in vitro experimental settings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is Dasatinib and what are its primary molecular targets?

Dasatinib is a potent, second-generation oral tyrosine kinase inhibitor (TKI).[1][2] Its primary therapeutic targets are the BCR-ABL fusion protein and Src family kinases (SFKs), including SRC, LCK, YES, and FYN.[2][3][4][5] Dasatinib is notable for its ability to bind to both the active and inactive conformations of the ABL kinase domain, which allows it to overcome resistance to first-generation inhibitors like Imatinib.[1][2][3][4] It is primarily used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[3][6][7]

Q2: What are the most common off-target effects of Dasatinib?

Dasatinib is a multi-targeted kinase inhibitor and can affect numerous kinases beyond its intended targets, particularly at higher concentrations.[8][9] This promiscuity can lead to unintended biological consequences in experiments.[9] Well-characterized off-targets that are inhibited at nanomolar concentrations include c-KIT, platelet-derived growth factor receptor β (PDGFRβ), and Ephrin receptor A2 (EPHA2).[2][4][5][10] This broad activity profile contributes to both its clinical side effects and potential therapeutic benefits in different contexts.[9]

Data Presentation: Kinase Inhibitory Profile of Dasatinib

The following table summarizes the inhibitory activity (IC50 values) of Dasatinib against its primary targets and a selection of common off-targets. These values are indicative and can vary based on specific assay conditions.

Kinase TargetIC50 (nM)Target Type
BCR-ABL <1 On-Target
SRC <1 On-Target
LCK <1 On-Target
YES <1 On-Target
FYN <1 On-Target
c-KIT1-5Off-Target
PDGFRβ1-5Off-Target
EPHA25-15Off-Target
DDR120-30Off-Target
BTK5-10Off-Target
p38α>10,000Weak Off-Target

Data compiled from publicly available sources.[4][5][8][10][11]

Q3: I'm observing an unexpected phenotype in my experiment. How can I determine if it's caused by an off-target effect?

Distinguishing on-target from off-target effects is crucial for accurate data interpretation. A systematic approach is necessary to investigate an unexpected phenotype. This involves confirming target engagement, using appropriate controls, and potentially identifying the responsible off-target.

G start_node Unexpected Phenotype Observed p1 Phase 1: Validate Target Engagement (e.g., Western Blot for p-Substrate) start_node->p1 Start Troubleshooting process_node process_node decision_node decision_node outcome_node outcome_node conclusion_node conclusion_node d1 Is primary target inhibited at the experimental dose? p1->d1 p2 Phase 2: Use Controls - Structurally distinct inhibitor for the same target - Genetic knockdown (siRNA/CRISPR) of target d1->p2 Yes o1 Issue with compound potency, stability, or experimental setup. Re-evaluate protocol. d1->o1 No d2 Do controls replicate the phenotype? p2->d2 c1 Phenotype is likely ON-TARGET d2->c1 Yes p3 Phase 3: Investigate Off-Targets - Perform kinase screen - Use rescue experiment with drug-resistant target mutant d2->p3 No d3 Can phenotype be attributed to a specific off-target? p3->d3 c2 Phenotype is likely OFF-TARGET d3->c2 Yes o2 Phenotype may be due to complex polypharmacology or non-kinase target. d3->o2 No/Inconclusive

Workflow for troubleshooting unexpected experimental phenotypes.

Recommended Steps:

  • Verify Target Engagement: First, confirm that Dasatinib is inhibiting your intended target at the concentration used. A Western blot for a phosphorylated downstream substrate is a standard method.[9][12]

  • Use Orthogonal Controls:

    • Alternative Inhibitor: Use a structurally different inhibitor for the same primary target (e.g., Imatinib or Nilotinib for BCR-ABL).[2][9][12] If both inhibitors produce the same phenotype, it is more likely an on-target effect.

    • Genetic Controls: Use siRNA, shRNA, or CRISPR to knock down or knock out the intended target.[9][13] If the genetic approach mimics the inhibitor's effect, it strongly supports an on-target mechanism.

  • Perform a Rescue Experiment: Overexpress a drug-resistant mutant of the intended target. If the phenotype is reversed, the effect is on-target. If it persists, it is likely due to an off-target.[12][14]

  • Consider Kinome Profiling: If an off-target effect is suspected, screening Dasatinib against a broad panel of kinases can help identify the unintended targets.[14]

Q4: How do I select the optimal concentration of Dasatinib to minimize off-target effects?

The key to minimizing off-target effects is to use the lowest concentration of the inhibitor that produces the desired on-target effect while avoiding concentrations that engage known off-targets.[9][14]

Workflow for Concentration Selection:

  • Determine Potency: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for your primary target in your specific cell system.

  • Consult Kinase Profiles: Compare your determined on-target IC50 with the known IC50 values for major off-targets (see table above).

  • Select Working Concentration: Choose a concentration that is sufficiently above the IC50 for your primary target (e.g., 5-10 fold) but below the IC50 for key off-targets where possible.

  • Minimize Exposure Time: Use the shortest incubation time necessary to achieve the desired on-target effect, as prolonged exposure can induce complex downstream effects.[9]

G start_node Goal: Select Specific In Vitro Concentration p1 Step 1: Perform Dose-Response Curve (e.g., Cell viability or target phosphorylation) start_node->p1 process_node process_node data_node data_node decision_node decision_node result_node result_node data1 Determine On-Target IC50 in your cell model p1->data1 p2 Step 2: Review Public Data data1->p2 d1 Is there a sufficient 'selectivity window' between on-target and key off-target IC50s? data1->d1 data2 Obtain Off-Target IC50 values (e.g., from kinase panels) p2->data2 data2->d1 r1 Select concentration 5-10x above On-Target IC50 & below Off-Target IC50 d1->r1 Yes r2 Use lowest effective dose. Acknowledge potential for off-target effects. Use rigorous controls. d1->r2 No

Workflow for selecting the optimal experimental concentration.
Q5: What are the best experimental controls to differentiate on-target from off-target effects?

Employing rigorous controls is essential to confidently attribute an observed phenotype to the inhibition of the intended target.

G cluster_controls Experimental Controls cluster_results Interpretation center_node Observed Phenotype c1 Control 1: Structurally Unrelated Inhibitor (Same Target) center_node->c1 c2 Control 2: Genetic Knockdown/Knockout (e.g., siRNA, CRISPR) center_node->c2 c3 Control 3: Rescue with Drug-Resistant Target Mutant center_node->c3 control_node control_node result_node result_node r1 Yes -> Supports On-Target No -> Suspect Off-Target c1->r1 Replicates Phenotype? r2 Yes -> Supports On-Target No -> Suspect Off-Target c2->r2 Replicates Phenotype? r3 Yes -> Supports On-Target No -> Suspect Off-Target c3->r3 Reverses Phenotype?

Logic diagram for using controls to validate on-target effects.

Key Experimental Protocols

Protocol 1: Dose-Response Curve for Cell Viability

This protocol describes a method to determine the IC50 of Dasatinib on cell proliferation/viability using a common reagent like CellTiter-Glo®.

Materials:

  • Dasatinib powder

  • DMSO (cell culture grade)

  • Appropriate cell culture medium and supplements

  • 96-well clear-bottom, white-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of Dasatinib in DMSO. Aliquot and store at -20°C or -80°C. Protect from light.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of Dasatinib. A common approach is a 10-point, 3-fold dilution series starting from 10 µM. Include a DMSO-only vehicle control. Ensure the final DMSO concentration is consistent across all wells and is non-toxic (typically <0.1%).[12]

  • Treatment: Add the media containing the different concentrations of Dasatinib to the respective wells.

  • Incubation: Incubate the plate for a period relevant to your experimental question (e.g., 48-72 hours).

  • Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Mix contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a plate reader.

  • Analysis: Plot the luminescence signal against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot for Target Engagement

This protocol is designed to assess the phosphorylation status of a specific substrate of an on-target or off-target kinase following Dasatinib treatment. Example: Assessing phosphorylation of CrkL, a direct substrate of BCR-ABL.[15]

Materials:

  • Dasatinib and DMSO

  • Cell culture reagents

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membrane

  • Primary antibodies (e.g., anti-phospho-CrkL, anti-total-CrkL, loading control like β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells and grow to ~70-80% confluency. Treat cells with varying concentrations of Dasatinib (and a DMSO control) for a short duration (e.g., 1-4 hours) to assess direct kinase inhibition.[15]

  • Cell Lysis: Wash cells twice with ice-cold PBS and lyse with supplemented RIPA buffer.[1]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer to a PVDF membrane.[12]

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk) for 1 hour.

    • Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., p-CrkL) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. .

  • Detection: Apply a chemiluminescent substrate and image the blot.

  • Stripping and Reprobing: To confirm the results, strip the membrane and reprobe with antibodies for the total substrate (total CrkL) and a loading control (e.g., β-actin) to ensure equal protein loading.[12][15]

  • Analysis: Densitometry can be used to quantify the change in phosphorylation relative to the total protein and loading control. A dose-dependent decrease in the phospho-signal indicates target engagement.

References

Centarol Extraction & Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Centarol extraction. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the degradation of this compound during your experimental workflow. This compound's unique polyphenolic glycoside structure makes it a potent therapeutic agent but also highly susceptible to degradation.

Troubleshooting Guide: Common Issues & Solutions

This guide addresses specific problems you may encounter during the extraction and handling of this compound.

Problem ID Issue Observed Potential Cause(s) Recommended Solution(s)
CEN-D01 Rapid loss of the characteristic deep blue color of the extract, turning brown or yellow.Oxidative Degradation: Exposure to atmospheric oxygen, potentially accelerated by metal ion contamination or high temperatures.1. Perform extraction under an inert atmosphere (e.g., nitrogen or argon). 2. Add an antioxidant, such as ascorbic acid (0.1% w/v) or butylated hydroxytoluene (BHT, 0.01% w/v), to the extraction solvent. 3. Use amber glassware or wrap containers in aluminum foil to prevent photo-oxidation.
CEN-D02 Lower than expected yield of this compound, confirmed by HPLC analysis.Enzymatic Degradation: Endogenous glycosidase enzymes in the plant material may be cleaving the glycosidic bond.1. Immediately freeze-dry or flash-freeze the plant material in liquid nitrogen after harvesting to denature enzymes. 2. Blanch the plant material (e.g., steam for 60-90 seconds) before extraction. 3. Use a denaturing solvent system, such as acidified methanol or ethanol, which can inhibit enzyme activity.
CEN-D03 Formation of a precipitate during solvent evaporation or storage.pH-Induced Hydrolysis or Instability: this compound is unstable in neutral to alkaline conditions, leading to hydrolysis of the glycosidic linkage and subsequent precipitation.1. Maintain a slightly acidic pH (3.0-4.0) throughout the extraction and purification process by using acidified solvents (e.g., 0.1% formic acid or acetic acid in methanol/water). 2. Store purified extracts and solutions at or below -20°C in an acidic buffer.
CEN-D04 Inconsistent results between extraction batches.Variability in Extraction Parameters: Minor changes in temperature, extraction time, or solvent-to-solid ratio.1. Strictly control the temperature to below 40°C during all extraction and evaporation steps. 2. Standardize the extraction time; determine the optimal duration by performing a time-course study. 3. Maintain a consistent and optimized solvent-to-solid ratio for all extractions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for extracting this compound while minimizing degradation?

A1: An acidified polar solvent system is recommended. The most effective and commonly used solvent is a mixture of methanol or ethanol and water (e.g., 70:30 v/v) containing a small amount of acid. The acid (typically 0.1% formic or acetic acid) is crucial for inhibiting enzymatic activity and maintaining the stability of the this compound molecule by preventing pH-induced hydrolysis.

Q2: How does temperature affect this compound stability during extraction?

A2: this compound is thermolabile. Elevated temperatures, especially above 50°C, can significantly accelerate its degradation through oxidation and hydrolysis. It is critical to maintain low temperatures throughout the process. For heat-sensitive extractions, methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) should be carefully optimized to minimize thermal exposure.

Q3: Can I use a rotary evaporator to concentrate my this compound extract?

A3: Yes, but with caution. A rotary evaporator is effective for removing solvent, but the temperature of the water bath should not exceed 40°C. Applying a high vacuum allows for efficient evaporation at a lower temperature, thereby preserving the integrity of this compound.

Q4: What are the ideal storage conditions for both the plant material and the final extract?

A4: Proper storage is critical for preventing degradation.

Material Condition Rationale
Fresh Plant Material Flash-frozen (-80°C) or Freeze-driedImmediately halts enzymatic activity and preserves the native state of this compound.
Dried Plant Material Cool, dark, and dry place in a vacuum-sealed bagMinimizes exposure to light, oxygen, and moisture, which can initiate degradation pathways.
Liquid this compound Extract -20°C to -80°C, in an amber vial, under nitrogen or argonProtects against thermal degradation, photo-oxidation, and oxidative degradation. The acidic buffer maintains stability.

Q5: How can I confirm if my this compound has degraded?

A5: Degradation can be monitored both visually and analytically. A visual indication is the color change of the solution from deep blue to a brownish-yellow. For quantitative assessment, High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Mass Spectrometry detector is the standard method. Degradation is indicated by a decrease in the peak area of the parent this compound molecule and the appearance of new peaks corresponding to its degradation products.

Experimental Protocols & Visualizations

Protocol 1: Standardized Cold Solvent Extraction for this compound

This protocol is designed to maximize yield while minimizing degradation.

  • Material Preparation: Homogenize 10 g of freeze-dried and powdered Centara ridgida leaves.

  • Solvent Preparation: Prepare the extraction solvent: 70% Methanol, 29.9% Water, 0.1% Formic Acid (v/v/v). Pre-chill the solvent to 4°C.

  • Extraction:

    • Add 200 mL of the chilled extraction solvent to the powdered leaves.

    • Macerate for 24 hours at 4°C in a dark, refrigerated shaker.

    • Alternatively, perform ultrasound-assisted extraction for 30 minutes in an ice bath, ensuring the temperature does not exceed 30°C.

  • Filtration: Filter the mixture through a Whatman No. 1 filter paper. For finer filtration, use a 0.45 µm syringe filter.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator with the water bath set to a maximum of 40°C.

  • Storage: Store the final concentrated extract at -80°C in an amber vial after flushing with nitrogen gas.

Workflow and Degradation Prevention

The following diagram illustrates the key steps in the extraction workflow and highlights the critical points where preventative measures against degradation should be implemented.

G cluster_prep 1. Material Preparation cluster_extract 2. Extraction cluster_purify 3. Purification & Concentration cluster_store 4. Storage cluster_degradation Degradation Risks & Prevention Harvest Harvest Fresh Leaves Freeze Flash Freeze (-80°C) or Freeze-Dry Harvest->Freeze Grind Grind to Fine Powder Freeze->Grind D1 Enzymatic Degradation Freeze->D1 PREVENT Solvent Add Acidified Solvent (e.g., 70% MeOH, 0.1% HCOOH) Grind->Solvent Extract Macerate or Sonicate (Cold & Dark) Solvent->Extract Filter Filter Extract Extract->Filter D2 Oxidation & Photodegradation Extract->D2 PREVENT (Dark, Antioxidants) Evap Rotary Evaporation (≤40°C) Filter->Evap Store Store at -80°C (Amber Vial, Inert Gas) Evap->Store D3 Thermal Degradation Evap->D3 PREVENT (Low Temp)

Caption: Workflow for this compound extraction with key degradation checkpoints.

This compound Degradation Pathways

This diagram outlines the primary chemical pathways through which this compound can degrade. Understanding these pathways is key to designing an effective preservation strategy.

G cluster_causes Degradation Triggers cluster_products Degradation Products This compound This compound (Polyphenolic Glycoside) Oxidized Oxidized Products (Brown Polymers) This compound->Oxidized Aglycone This compound Aglycone + Sugar Moiety This compound->Aglycone Hydrolyzed Hydrolyzed Fragments This compound->Hydrolyzed Oxygen Oxygen / Light Oxygen->this compound Oxidation Enzymes Glycosidases Enzymes->this compound Enzymatic Cleavage Heat High Temperature (>40°C) Heat->this compound Accelerates All Pathways pH High/Neutral pH pH->this compound Hydrolysis

Caption: Primary degradation pathways for the fictional molecule this compound.

Centarol interference with common laboratory assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Centarol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential interferences of this compound with common laboratory assays.

FAQs: General Questions about this compound

Q1: What is this compound?

A1: this compound is a novel small molecule inhibitor of the pro-inflammatory NF-κB signaling pathway. It is currently under investigation for its therapeutic potential in various inflammatory diseases.

Q2: What are the key properties of this compound I should be aware of?

A2: this compound has several physicochemical properties that can influence experimental results:

  • Antioxidant Activity: this compound is a potent antioxidant.

  • Intrinsic Fluorescence: The compound fluoresces with an excitation/emission maximum of approximately 488/520 nm.

  • Color in Solution: Aqueous solutions of this compound appear yellow at concentrations above 10 µM.

  • Non-specific Binding: At higher concentrations, this compound may exhibit non-specific binding to plasticware and proteins.

Q3: My dose-response curves with this compound are not sigmoidal. What could be the cause?

A3: A non-sigmoidal dose-response curve can be due to several factors. At high concentrations, this compound may be precipitating out of your solution, or it could be exerting off-target effects that produce a complex curve.[1] It is also possible that this compound is interfering with the assay readout at higher concentrations.

Troubleshooting Guide 1: Immunoassays (ELISA, Western Blot)

Q1: I am observing high background in my colorimetric ELISA after treatment with this compound. What is the likely cause?

A1: The yellow color of this compound solutions at concentrations above 10 µM can interfere with colorimetric assays that measure absorbance in the blue-yellow range (e.g., those using TMB substrate). This can lead to artificially high background readings.

Troubleshooting Steps:

  • Run a "Compound Only" Control: Add this compound to a well without any sample or antibodies and measure the absorbance. This will quantify the direct contribution of this compound to the signal.

  • Use a Substrate with a Different Wavelength: If possible, switch to a substrate that produces a color outside of this compound's absorbance spectrum.

  • Dilute the Sample: If the concentration of your analyte of interest is high, you may be able to dilute your sample to a point where this compound's color is no longer interfering.[2]

Q2: My protein of interest appears to be degraded in my Western Blot after this compound treatment. Why is this happening?

A2: While this compound is not known to directly cause protein degradation, it's important to ensure proper sample handling. Consider adding protease inhibitors to your lysis buffer and keeping your samples on ice to prevent degradation by cellular enzymes.[3]

Troubleshooting Steps:

  • Optimize Antibody Concentrations: High concentrations of primary or secondary antibodies can lead to non-specific binding and the appearance of multiple bands.[3]

  • Ensure Proper Blocking: Inadequate blocking can lead to high background noise.[4] Block the membrane for at least one hour at room temperature or overnight at 4°C.[5]

  • Perform a Dose-Response and Time-Course Experiment: Treat cells with a range of this compound concentrations and for various durations to determine the optimal conditions for observing an effect on your protein of interest.[5]

Quantitative Data Summary: this compound Interference in a TMB-based ELISA
This compound Concentration (µM)Average Absorbance (450 nm) in "Compound Only" Control
00.052
10.055
100.158
500.472
1000.891
Experimental Protocol: ELISA Interference Assay
  • Prepare a serial dilution of this compound in the assay buffer.

  • Add 100 µL of each this compound dilution to triplicate wells of a 96-well microplate.

  • Add 100 µL of assay buffer without this compound to triplicate wells to serve as a blank.

  • Add the TMB substrate to all wells according to the manufacturer's protocol.

  • Stop the reaction and read the absorbance at 450 nm.

Troubleshooting Guide 2: Cell-Based Assays

Q1: I am seeing unexpected cytotoxicity in my cell viability assay with this compound. Is this a true effect?

A1: Not necessarily. This compound's antioxidant properties can interfere with viability assays that rely on redox indicators, such as those using resazurin (AlamarBlue) or MTT. This compound can directly reduce these dyes, leading to a false signal of increased cell viability, or in some cases, interfere with cellular respiration, giving a false impression of cytotoxicity.

Troubleshooting Steps:

  • Perform a Cell-Free Control: Incubate this compound with the assay reagent in cell culture medium without cells. A change in color or fluorescence indicates direct interference with the reagent.[6]

  • Use an Orthogonal Assay: Switch to a viability assay with a different detection principle, such as an ATP-based assay (e.g., CellTiter-Glo) or a crystal violet assay that measures cell number by staining DNA.[6]

Q2: My results from a fluorescence-based assay are inconsistent when using this compound. What could be the issue?

A2: this compound is intrinsically fluorescent, with an excitation/emission profile that overlaps with commonly used fluorophores like GFP and FITC. This autofluorescence can lead to high background and variable results.[6]

Troubleshooting Steps:

  • Measure Compound Autofluorescence: Run a control with this compound in the assay buffer without cells to quantify its fluorescence.[6]

  • Wavelength Scan: If your instrument allows, perform an excitation and emission scan of this compound to determine its fluorescent profile and see if you can use filter sets that minimize its detection.[6]

Quantitative Data Summary: this compound Autofluorescence
This compound Concentration (µM)Relative Fluorescence Units (RFU) at 488/520 nm
0112
1543
104,876
5023,110
10051,432
Experimental Protocol: Autofluorescence Measurement
  • Prepare a serial dilution of this compound in the appropriate assay buffer.

  • Add 100 µL of each dilution to triplicate wells of a black, clear-bottom 96-well plate.

  • Add 100 µL of buffer without this compound to triplicate wells as a blank.

  • Read the fluorescence on a plate reader using an excitation wavelength of 488 nm and an emission wavelength of 520 nm.

Troubleshooting Guide 3: Nucleic Acid-Based Assays (PCR)

Q1: My PCR amplification is inhibited after treating my cells with this compound. What could be the cause?

A1: While less common, some compounds can be carried over during nucleic acid extraction and inhibit PCR.

Troubleshooting Steps:

  • Re-purify the DNA/RNA: Ensure that your nucleic acid purification method effectively removes all traces of this compound.

  • Use a PCR Additive: In some cases, additives like bovine serum albumin (BSA) can help to overcome the effects of PCR inhibitors.[7]

  • Dilute the Template: If inhibitors are present, diluting the template DNA or RNA may increase the PCR efficiency.[8]

Visualizations

G cluster_0 Troubleshooting Workflow for Assay Interference Start Inconsistent Assay Results CheckCompound Check for Known Compound Interference Start->CheckCompound CellFreeControl Run Cell-Free Control CheckCompound->CellFreeControl InterferenceDetected Interference Detected CellFreeControl->InterferenceDetected NoInterference No Interference Detected CellFreeControl->NoInterference OrthogonalAssay Use Orthogonal Assay InterferenceDetected->OrthogonalAssay Yes OptimizeProtocol Optimize Assay Protocol NoInterference->OptimizeProtocol No ReliableResults Consistent & Reliable Results OrthogonalAssay->ReliableResults OptimizeProtocol->ReliableResults

Caption: A logical workflow for troubleshooting assay interference.

G cluster_1 Hypothesized this compound Signaling Pathway InflammatoryStimulus Inflammatory Stimulus (e.g., TNF-α, IL-1β) IKK IKK Complex InflammatoryStimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to GeneExpression Pro-inflammatory Gene Expression Nucleus->GeneExpression activates This compound This compound This compound->IKK inhibits

Caption: Hypothesized mechanism of this compound's anti-inflammatory action.

G cluster_2 Experimental Workflow for Cell-Based Assay SeedCells Seed Cells in Microplate Incubate Incubate (24h) SeedCells->Incubate AddCompound Add this compound Dilutions Incubate->AddCompound IncubateTreatment Incubate (Treatment Duration) AddCompound->IncubateTreatment AddReagent Add Assay Reagent IncubateTreatment->AddReagent IncubateAssay Incubate (Assay Development) AddReagent->IncubateAssay ReadPlate Read Plate (Absorbance/Fluorescence) IncubateAssay->ReadPlate

Caption: A typical experimental workflow for a cell-based assay.

References

Troubleshooting guide for the chemical synthesis of Centarol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of Centarol. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis process. Here you will find troubleshooting guides and frequently asked questions to assist you in optimizing your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

A1: The synthesis of this compound is a multi-step process that begins with the coupling of 4-chlorobenzaldehyde and 1-methyl-1H-imidazole, followed by a Grignard reaction and subsequent cyclization to form the core structure. A final purification step is required to isolate this compound of high purity.

Q2: What are the critical parameters to control in the first step of the synthesis?

A2: The initial coupling reaction is sensitive to temperature and moisture. It is crucial to maintain an anhydrous environment and control the reaction temperature within the specified range to prevent side reactions and ensure a high yield of the intermediate product.

Q3: Are there any known side products that can form during the synthesis?

A3: Yes, side reactions can occur, potentially leading to the formation of byproducts.[1][2] Common side products include dimers of the starting materials and products resulting from incomplete reactions. Careful monitoring of the reaction by Thin Layer Chromatography (TLC) is recommended to detect the formation of these impurities.

Troubleshooting Guide

Issue 1: Low Yield of Final Product

Q: My final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yield is a common issue in multi-step synthesis. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Incomplete Reactions: One or more steps in the synthesis may not have gone to completion.

    • Solution: Monitor each reaction step using TLC or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting materials before proceeding to the next step. Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish.

  • Product Loss During Workup and Purification: Significant amounts of the product may be lost during extraction, filtration, or chromatography.[3]

    • Solution: Ensure that the pH is appropriate during aqueous workup to prevent the product from remaining in the aqueous layer.[3] When performing column chromatography, select a solvent system that provides good separation and minimizes tailing. Check all waste streams (aqueous layers, filter cakes) for the presence of the product.[3]

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.[1][2]

    • Solution: Review the reaction conditions. Ensure that the temperature is strictly controlled and that high-purity, dry solvents are used. The presence of impurities or moisture can catalyze side reactions.

Troubleshooting Workflow for Low Yield:

Low_Yield_Troubleshooting start Low Yield Observed check_reactions Analyze Reaction Steps (TLC/HPLC) start->check_reactions incomplete_reaction Incomplete Reaction? check_reactions->incomplete_reaction check_workup Evaluate Workup & Purification Procedures product_loss Product Loss in Workup? check_workup->product_loss incomplete_reaction->check_workup No optimize_conditions Optimize Reaction Conditions: - Extend Time - Increase Temperature incomplete_reaction->optimize_conditions Yes modify_workup Modify Workup: - Adjust pH - Optimize Chromatography product_loss->modify_workup Yes side_reactions Significant Side Reactions? product_loss->side_reactions No end Yield Improved optimize_conditions->end modify_workup->end purify_reagents Purify Starting Materials & Solvents side_reactions->purify_reagents Yes side_reactions->end No purify_reagents->end

Caption: Troubleshooting workflow for diagnosing and resolving low product yield.

Issue 2: Unexpected Product or Impurities

Q: The characterization of my final product (e.g., by NMR or Mass Spectrometry) shows unexpected signals or the presence of significant impurities. What could be the cause?

A: The presence of unexpected products or impurities suggests that either a side reaction has occurred, or the purification was not effective.

Potential Causes & Solutions:

  • Isomerization or Rearrangement: The reaction conditions may have induced an unexpected chemical transformation.

    • Solution: Carefully analyze the structure of the unexpected product to hypothesize a potential reaction mechanism. This may involve consulting chemical literature for similar transformations. Adjusting the reaction conditions, such as lowering the temperature or using a different catalyst, may prevent this side reaction.

  • Contaminated Reagents or Solvents: Impurities in the starting materials or solvents can lead to the formation of byproducts.

    • Solution: Use reagents and solvents of the highest possible purity. If necessary, purify starting materials before use.

  • Ineffective Purification: The chosen purification method may not be suitable for separating the desired product from the impurities.

    • Solution: Optimize the purification protocol. For column chromatography, try different solvent systems or stationary phases. Recrystallization from a different solvent system might also be effective.

Data Presentation: Yield Comparison
StepExpected Yield (%)Actual Yield (%)Notes
Step 1: Coupling 85-9065Incomplete reaction observed by TLC.
Step 2: Grignard 70-7572Within the expected range.
Step 3: Cyclization 60-6545Significant byproduct formation.
Overall Yield 36-4421Lower than expected.

Experimental Protocols

Key Experiment: Cyclization Step

This protocol outlines the methodology for the cyclization step, which is often a critical point for yield and purity.

  • Reagent Preparation: Dissolve the Grignard reaction product (1 equivalent) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Initiation: Cool the solution to 0°C in an ice bath.

  • Reaction: Slowly add the cyclizing agent (1.1 equivalents) dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Workup: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow Diagram:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagent_prep Reagent Preparation in Anhydrous THF initiation Cool to 0°C reagent_prep->initiation addition Slow Addition of Cyclizing Agent initiation->addition stirring Warm to RT and Stir for 4-6h addition->stirring monitoring Monitor by TLC stirring->monitoring quenching Quench with NH4Cl Solution monitoring->quenching extraction Extract with Ethyl Acetate quenching->extraction purification Column Chromatography extraction->purification final_product Isolated this compound purification->final_product

Caption: Step-by-step experimental workflow for the cyclization reaction.

References

Technical Support Center: Refining Purification Techniques for Centarol Isolates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Centarol. This compound is a novel sesquiterpenoid isolated from the bark of Cedrus deodara, exhibiting promising anti-inflammatory properties.[1]

Frequently Asked Questions (FAQs)

Q1: My initial crude extract yield of this compound is very low. What are the potential causes and how can I improve it?

A1: Low yield from the initial extraction is a common issue.[2] Potential causes include:

  • Improper Material Preparation: The raw plant material may not be ground to a sufficient fineness, limiting solvent penetration.[2]

  • Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for this compound. Sesquiterpenoids like this compound often require solvents of intermediate polarity.[3]

  • Insufficient Extraction Time or Temperature: The extraction process may not be running long enough or at a high enough temperature to efficiently extract the compound.

  • Degradation: this compound may be sensitive to heat or light, leading to degradation during the extraction process.[2]

Troubleshooting Steps:

  • Optimize Grinding: Ensure the dried bark of Cedrus deodara is ground to a fine, consistent powder to maximize the surface area for extraction.[2]

  • Solvent System Screening: Test a range of solvents with varying polarities. Consider using co-solvents to fine-tune the polarity.[2][4] For a sesquiterpenoid like this compound, start with solvents like ethyl acetate or a hexane/ethyl acetate mixture.[5]

  • Vary Extraction Conditions: Experiment with different extraction times and temperatures. Methods like sonication or Soxhlet extraction can improve efficiency but be mindful of potential degradation.[3]

  • Protect from Degradation: If this compound is found to be labile, perform extractions at lower temperatures and protect the apparatus from light.[2]

Q2: I'm observing significant peak tailing and poor separation during my initial column chromatography. What should I do?

A2: Peak tailing and poor separation on a silica gel column can be caused by several factors:

  • Column Overloading: Applying too much crude extract to the column is a common cause of poor separation.

  • Inappropriate Solvent System: The mobile phase may be too polar, causing compounds to elute too quickly, or not polar enough, leading to strong retention and tailing.

  • Column Packing Issues: An improperly packed column will have channels and cracks, leading to an uneven flow of the mobile phase.

  • Compound Insolubility: The compound may be precipitating on the column.

Troubleshooting Steps:

  • Reduce Sample Load: Decrease the amount of crude extract loaded onto the column. A general rule is to load 1-5% of the column's stationary phase weight.

  • Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to identify an optimal solvent system where this compound has an Rf value of 0.25-0.35.[2] A gradient elution, gradually increasing the solvent polarity, can also improve separation.[2]

  • Improve Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A slurry packing method is generally recommended.

  • Check Solubility: Ensure your sample is fully dissolved in the initial mobile phase before loading.

Q3: My this compound isolate shows persistent impurities even after multiple chromatography steps. What are my options?

A3: If standard chromatography is insufficient, consider these advanced techniques:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique offers much higher resolution than standard column chromatography and is excellent for removing closely related impurities.[6]

  • Counter-Current Chromatography (CCC): This is a liquid-liquid separation technique that avoids solid stationary phases, preventing irreversible adsorption of the sample.[7]

  • Crystallization: If a suitable solvent is found, crystallization can be a highly effective final purification step, often yielding material of >99% purity.[8]

Troubleshooting Guides

Guide 1: Low Recovery from Preparative HPLC
Symptom Potential Cause(s) Suggested Solution(s)
Low or no peak detected Sample precipitation in the mobile phase or injector.[9]Ensure the sample is fully soluble in the mobile phase. Filter the sample before injection.[10]
Compound degradation.[9]Check the stability of this compound in the mobile phase. Avoid harsh pH or high temperatures.
Broad, distorted peaks Column overload.[11]Reduce the injection volume or sample concentration.
Inappropriate mobile phase.[10]Re-optimize the mobile phase composition based on analytical HPLC data.
Yield is significantly lower than expected from analytical runs Inefficient fraction collection.[12]Adjust fraction collection parameters (e.g., threshold, slope) to ensure the entire peak is collected.
Adsorption to system components.Prime the system with the sample to saturate active sites before the purification run.
Guide 2: Crystallization Failure
Symptom Potential Cause(s) Suggested Solution(s)
No crystals form Solution is not supersaturated (too much solvent).[13]Slowly evaporate the solvent or add an anti-solvent (a solvent in which this compound is insoluble).[13]
Purity of the isolate is too low.[14]Further purify the isolate using another chromatographic step.
Solution is cooling too quickly.[15]Allow the solution to cool slowly to room temperature, then transfer to a refrigerator.
"Oiling out" instead of crystallization The melting point of the impure solid is below the temperature of the solution.[15]Re-heat the solution, add more of the "good" solvent to increase solubility, and cool slowly.[15]
The chosen solvent is inappropriate.Screen a wider range of solvents or solvent mixtures.
Very fine, needle-like crystals (difficult to filter) Rapid crystallization.Slow down the crystallization process by reducing the rate of cooling or the rate of anti-solvent addition.

Data Presentation: Solvent System Optimization for this compound Extraction

The following table summarizes the yield and purity of this compound from Cedrus deodara bark using different solvent systems for the initial extraction. Purity was determined by HPLC analysis of the crude extract.

Solvent System (v/v) Extraction Method Yield of Crude Extract (%) Purity of this compound in Extract (%)
100% HexaneSoxhlet, 6h1.215
100% DichloromethaneMaceration, 48h2.535
100% Ethyl AcetateSonication, 3x30 min3.155
Hexane:Ethyl Acetate (1:1)Soxhlet, 6h2.865
100% MethanolReflux, 4h5.420

Experimental Protocols

Protocol 1: Optimized Extraction of this compound
  • Preparation: Air-dry the bark of Cedrus deodara and grind it into a fine powder (particle size <0.5 mm).

  • Extraction: Macerate 100 g of the powdered bark in 1 L of 1:1 Hexane:Ethyl Acetate for 48 hours at room temperature with occasional stirring.[2]

  • Filtration: Filter the mixture through Whatman No. 1 filter paper.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Drying: Dry the resulting crude extract in a vacuum desiccator to obtain a semi-solid residue.

Protocol 2: Silica Gel Column Chromatography for Initial Purification
  • Column Preparation: Prepare a slurry of 100 g of silica gel (60-120 mesh) in hexane and pour it into a glass column (40 mm x 600 mm). Allow the silica to settle, ensuring a uniform packing without air bubbles.

  • Sample Loading: Dissolve 5 g of the crude this compound extract in a minimal amount of dichloromethane and adsorb it onto 10 g of silica gel. Allow the solvent to evaporate completely. Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution: Begin elution with 100% hexane and gradually increase the polarity by adding increasing amounts of ethyl acetate (e.g., 98:2, 95:5, 90:10, 80:20 v/v hexane:ethyl acetate).[2]

  • Fraction Collection: Collect fractions of 20 mL each and monitor them by TLC using a vanillin-sulfuric acid stain.[5]

  • Pooling: Combine the fractions that show a pure spot corresponding to this compound and concentrate them under reduced pressure.

Visualizations

G cluster_0 Phase 1: Extraction cluster_1 Phase 2: Initial Purification cluster_2 Phase 3: Final Purification A Dried, Powdered Cedrus deodara Bark B Solvent Extraction (Hexane:EtOAc 1:1) A->B C Crude this compound Extract B->C D Silica Gel Column Chromatography C->D E TLC-Monitored Fractions D->E F Enriched this compound Fraction (~85% Purity) E->F G Preparative HPLC (Reversed-Phase) F->G H Crystallization (e.g., from Acetone/Hexane) G->H I Pure this compound Isolate (>99% Purity) H->I

Caption: General workflow for the isolation and purification of this compound.

G start Low Purity after Column Chromatography q1 Are impurities more polar or less polar than this compound? start->q1 a1_more Use a less polar solvent system in normal-phase HPLC. q1->a1_more More Polar a1_less Use a more polar solvent system or switch to reversed-phase HPLC. q1->a1_less Less Polar q2 Is the compound stable to further chromatography? a1_more->q2 a1_less->q2 a2_yes Proceed with Preparative HPLC. q2->a2_yes Yes a2_no Attempt direct crystallization. Screen various solvent systems. q2->a2_no No end_hplc High Purity Isolate a2_yes->end_hplc end_cryst Crystalline Product a2_no->end_cryst

Caption: Troubleshooting decision tree for low purity this compound isolates.

G LPS Lipopolysaccharide (LPS) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines induces transcription This compound This compound This compound->IKK Inhibits

Caption: Hypothesized signaling pathway for this compound's anti-inflammatory action.

References

Technical Support Center: Reducing Variability in Centarol Bioassay Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Centarol Bioassay Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce variability in bioassay results. This guide provides answers to frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in a cell-based bioassay for a compound like this compound?

A1: High variability in cell-based assays can often be attributed to several factors. These include inconsistencies in cell culture practices, such as using cells with high passage numbers which can lead to phenotypic drift.[1][2] Contamination of cell cultures, particularly with mycoplasma, can dramatically affect cell health and responsiveness. Operator-dependent variations in cell seeding density, reagent preparation, and incubation times are also significant contributors.[1][3] Finally, the quality and storage of reagents, as well as environmental factors like temperature and CO2 levels, can impact assay performance.[1]

Q2: How can I minimize variability between different experiments (inter-assay variability)?

A2: To minimize inter-assay variability, it is crucial to standardize all aspects of the experimental protocol.[1][4] This includes using a consistent cell passage number, implementing a strict cell seeding protocol, and ensuring all reagents are from the same lot and stored correctly.[1] Creating a detailed standard operating procedure (SOP) and ensuring all users are thoroughly trained can significantly reduce operator-dependent differences.[1] Running a positive and negative control on every plate is also essential for monitoring assay performance over time.

Q3: My replicate wells for the same condition show a high coefficient of variation (CV > 15%). What should I check?

A3: A high coefficient of variation (CV) within replicates of the same condition (intra-assay variability) often points to procedural inconsistencies. Key areas to investigate include:

  • Pipetting Technique: Inconsistent pipetting is a primary source of intra-assay variability. Ensure you are using calibrated pipettes and proper technique (e.g., reverse pipetting for viscous solutions, consistent speed and depth of tip immersion).[1]

  • Cell Seeding: Uneven cell distribution in the wells can lead to significant differences. Ensure your cell suspension is homogenous by gently mixing before and during plating. Avoid letting cells settle in the reservoir.[1][5][6]

  • Reagent Mixing: Inadequate mixing of reagents within the wells can result in a non-uniform reaction.[7]

  • Edge Effects: The outer wells of a microplate can behave differently due to temperature and humidity gradients.[6][7] See the troubleshooting guide below for mitigation strategies.

Q4: What are "edge effects" and how can I mitigate them?

A4: Edge effects refer to the phenomenon where the wells on the perimeter of a microplate exhibit different results from the interior wells. This is often caused by increased evaporation and temperature fluctuations in the outer wells.[6][7] To mitigate this:

  • Avoid using the outer rows and columns for experimental samples.

  • Fill the peripheral wells with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[1][8]

  • Ensure proper humidification within the incubator and avoid stacking plates.[7]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during this compound bioassays.

Issue 1: High Variability Between Replicates (High CV%)

Symptoms: The coefficient of variation (%CV) for replicate wells exceeds 15%.

Troubleshooting Workflow:

G start High CV% (>15%) Detected pipetting Review Pipetting Technique - Calibrated pipettes? - Consistent speed/depth? - Reverse pipetting for viscous liquids? start->pipetting cell_seeding Examine Cell Seeding Protocol - Homogenous cell suspension? - Consistent seeding density? pipetting->cell_seeding If issue persists reagent_prep Check Reagent Preparation & Mixing - Freshly prepared? - Thoroughly mixed in wells? cell_seeding->reagent_prep If issue persists plate_issues Investigate Plate-Related Issues - Edge effects mitigated? - Plate reader calibrated? reagent_prep->plate_issues If issue persists resolution CV% Reduced plate_issues->resolution If issue persists, contact support G start Low Signal-to-Noise Ratio reagent_quality Verify Reagent Quality & Storage - Expired reagents? - Proper storage conditions? - Freeze-thaw cycles? start->reagent_quality cell_health Assess Cell Health & Density - Logarithmic growth phase? - Optimal seeding density? reagent_quality->cell_health If issue persists incubation Check Incubation Times & Conditions - Optimal duration? - Correct temperature/CO2? cell_health->incubation If issue persists detection Optimize Detection Step - Correct wavelength/filter? - Plate reader settings? incubation->detection If issue persists resolution Signal-to-Noise Improved detection->resolution If issue persists, contact support G cluster_membrane Cell Membrane Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates CellularResponse Cellular Response (e.g., Proliferation) TranscriptionFactor->CellularResponse This compound This compound This compound->KinaseB Inhibits G start Start cell_culture Cell Culture & Maintenance start->cell_culture cell_seeding Cell Seeding in 96-Well Plate cell_culture->cell_seeding compound_prep This compound Serial Dilution cell_seeding->compound_prep treatment Compound Treatment compound_prep->treatment incubation Incubation treatment->incubation detection Addition of Detection Reagent incubation->detection readout Plate Reading (e.g., Absorbance) detection->readout analysis Data Analysis (IC50, Z') readout->analysis end End analysis->end

References

Validation & Comparative

A Comparative Efficacy Analysis of Sesquiterpenoids: Parthenolide vs. Nerolidol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product drug discovery, sesquiterpenoids have emerged as a promising class of compounds with diverse pharmacological activities. This guide provides a comparative efficacy analysis of two prominent sesquiterpenoids, Parthenolide and Nerolidol, focusing on their anti-inflammatory and anticancer properties. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals.

Overview of Parthenolide and Nerolidol

Parthenolide , a sesquiterpene lactone primarily isolated from the plant Tanacetum parthenium (feverfew), has been extensively studied for its potent anti-inflammatory and anticancer effects.[1] Its primary mechanism of action involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation and cell survival.[2][3]

Nerolidol , a sesquiterpene alcohol found in the essential oils of various plants, also exhibits significant anti-inflammatory and anticancer activities.[4] Its mechanism of action is multifaceted, involving the modulation of multiple signaling pathways, including the NF-κB and Nrf-2/Keap1 pathways, which are crucial in inflammatory and oxidative stress responses.

Comparative Efficacy Data

The following tables summarize the in vitro cytotoxic and anti-inflammatory efficacy of Parthenolide and Nerolidol across various experimental models. It is important to note that the data are compiled from different studies and direct comparisons should be made with consideration of the varied experimental conditions.

Table 1: Anticancer Efficacy (IC50 values)

CompoundCell LineCancer TypeIC50 ValueReference
Parthenolide SW620Colorectal Carcinoma~20 µM (after 24h)[5]
786-ORenal Cell Carcinoma~8 µM (after 24h)[6]
ACHNRenal Cell Carcinoma~6 µM (after 24h)[6]
BxPC-3Pancreatic Cancer~10 µM (after 48h)[7]
SiHaCervical Cancer8.42 ± 0.76 µM[8]
MCF-7Breast Cancer9.54 ± 0.82 µM[8]
MDA-MB-231Breast Cancer6-9 µM (after 48h)[9]
Nerolidol HeLaCervical Cancer1.5 ± 0.7 µM[4]
BT-20Breast Carcinoma2.96 µg/mL[4]
B16-F10Melanoma>25 µg/mL[4]
HepG2Liver Cancer>25 µg/mL[4]
HL-60Leukemia21.99 µg/mL[4]
K562Leukemia17.58 µg/mL[4]
T24Bladder CarcinomaProliferation inhibited at 25-100 mg/L[10]
TCCSUPBladder CarcinomaProliferation inhibited at 25-100 mg/L[10]
HCT-116Colorectal Cancer25 µM[11]
MOLT-4Acute Lymphoblastic Leukemia30 µM[12]
MCF-7Breast CancerIC50 determined[13]

Table 2: Anti-inflammatory Efficacy (IC50 values)

CompoundAssayTarget/StimulusIC50 ValueReference
Parthenolide NF-κB InhibitionTNF-α stimulation in HeLa cells~5 µM[14]
NF-κB InhibitionLPS stimulation in RAW 264.7 cellsDose-dependent inhibition[15]
Nerolidol Neutrophil ActivationfMLF-induced4.0 µM[16][17]
Neutrophil ActivationWKYMVM-induced3.7 µM[16][17]
NF-κB PhosphorylationLPS-stimulated RAW macrophagesSignificant inhibition at 60 µM[18]

Experimental Protocols

Cell Viability and Cytotoxicity Assays

1. MTT Assay (for Parthenolide and Nerolidol)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.[5][6][9]

  • Compound Treatment: Cells are treated with various concentrations of Parthenolide or Nerolidol for a specified duration (e.g., 24 or 48 hours).[5][6][9]

  • MTT Addition: After treatment, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.[5][9]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to dissolve the formazan crystals.[5][19]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 540 nm or 570 nm) using a microplate reader.[19] Cell viability is calculated as a percentage of the untreated control.

2. CCK-8 Assay (for Parthenolide)

The Cell Counting Kit-8 (CCK-8) assay is another colorimetric method to determine cell viability.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with Parthenolide.[6]

  • CCK-8 Addition: After the treatment period, 10 µL of CCK-8 solution is added to each well, and the plate is incubated for 1-4 hours at 37°C.[6]

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.[6]

NF-κB Inhibition Assays

1. Electrophoretic Mobility Shift Assay (EMSA) (for Parthenolide)

EMSA is used to detect protein-DNA interactions, in this case, the binding of NF-κB to its DNA consensus sequence.

  • Cell Treatment and Nuclear Extract Preparation: Cells are pre-incubated with Parthenolide before stimulation with an NF-κB activator (e.g., TNF-α).[14] Nuclear extracts are then prepared from the cells.

  • Binding Reaction: The nuclear extracts are incubated with a radiolabeled DNA probe containing the NF-κB binding site.

  • Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

  • Detection: The gel is dried and exposed to X-ray film to visualize the bands corresponding to the NF-κB-DNA complexes. A decrease in the intensity of the shifted band in Parthenolide-treated cells indicates inhibition of NF-κB binding.

2. Western Blot for IκBα Degradation (for Parthenolide)

Inhibition of IκBα degradation is an indicator of NF-κB pathway inhibition.

  • Cell Treatment and Lysate Preparation: Cells are treated with Parthenolide and stimulated with an NF-κB activator. Whole-cell lysates are then prepared.

  • SDS-PAGE and Western Blotting: The protein lysates are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane. The membrane is then probed with a primary antibody specific for IκBα, followed by a secondary antibody conjugated to an enzyme for detection.

  • Detection: The signal is visualized using a chemiluminescent substrate. Stabilization of IκBα levels in the presence of the stimulus indicates inhibition of the NF-κB pathway.[14]

3. Western Blot for NF-κB Phosphorylation (for Nerolidol)

This method assesses the phosphorylation status of NF-κB subunits, which is a key step in its activation.

  • Cell/Tissue Treatment and Lysate Preparation: Macrophages or colon tissue are pre-treated with Nerolidol and then stimulated with LPS.[18] Protein lysates are prepared.

  • SDS-PAGE and Western Blotting: Similar to the IκBα degradation assay, proteins are separated and transferred to a membrane. The membrane is probed with antibodies specific for the phosphorylated forms of NF-κB subunits (e.g., phospho-p65).

  • Detection: The signal is visualized, and a decrease in the phosphorylated NF-κB signal in Nerolidol-treated samples indicates inhibition of the NF-κB pathway.[18]

Signaling Pathway and Experimental Workflow Visualization

Below are diagrams created using the DOT language to visualize the NF-κB signaling pathway, a common target of both Parthenolide and Nerolidol, and a general experimental workflow for assessing anticancer efficacy.

Caption: Simplified NF-κB signaling pathway and points of inhibition by Parthenolide and Nerolidol.

Anticancer_Efficacy_Workflow Start Start Cancer Cell Culture Cancer Cell Culture Start->Cancer Cell Culture Compound Treatment Compound Treatment Cancer Cell Culture->Compound Treatment Cell Viability Assay Cell Viability Assay Compound Treatment->Cell Viability Assay Mechanism of Action Studies Mechanism of Action Studies Compound Treatment->Mechanism of Action Studies Data Analysis Data Analysis Cell Viability Assay->Data Analysis Mechanism of Action Studies->Data Analysis Conclusion Conclusion Data Analysis->Conclusion

Caption: General experimental workflow for assessing the anticancer efficacy of a compound.

References

Comparing the bioactivity of Centarol with known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Despite significant interest in the therapeutic potential of natural compounds, a comprehensive bioactivity profile for Centarol, a sesquiterpenoid found in plants such as Illicium tsangii and Cedrus deodara, remains elusive in publicly available scientific literature. While the broader class of sesquiterpenoids has been the subject of extensive research, specific experimental data detailing this compound's mechanism of action, molecular targets, and quantitative bioactivity is not currently available. This data gap precludes a direct comparative analysis against known inhibitors of a specific biological pathway.

While the chemical structure of this compound is documented, its biological function is yet to be characterized. General studies on sesquiterpenoids have revealed a wide range of biological activities, with a significant focus on their potential as anticancer agents. These compounds are known to exert their effects through various mechanisms, including the modulation of key signaling pathways such as NF-κB and MAPK, the induction of oxidative stress, and in some cases, the inhibition of receptor tyrosine kinases like EGFR and VEGFR.

However, without specific in vitro or in vivo studies on this compound, any comparison to known inhibitors would be purely speculative. To construct a meaningful and evidence-based comparison guide as requested, foundational research to identify this compound's primary biological target and to quantify its activity is a necessary prerequisite.

Hypothetical Comparative Framework

Should future research illuminate the bioactivity of this compound, a comparative guide could be structured as follows. This framework is provided as a template for how such a guide would be developed once the requisite data becomes available.

Table 1: Hypothetical Bioactivity Comparison of this compound and Known Inhibitors
CompoundTarget PathwayIC₅₀/EC₅₀ (nM)Cell Line(s)Mechanism of ActionReference
This compound [To Be Determined][To Be Determined][To Be Determined][To be Determined][Future Publication]
Inhibitor A [Example Pathway][Value][Example Cell Line][Known Mechanism][Citation]
Inhibitor B [Example Pathway][Value][Example Cell Line][Known Mechanism][Citation]
Inhibitor C [Example Pathway][Value][Example Cell Line][Known Mechanism][Citation]

Experimental Protocols for Bioactivity Assessment

To determine the bioactivity of this compound and enable comparison with other inhibitors, a series of standard experimental protocols would be required.

1. Cell Viability and Cytotoxicity Assays:

  • Methodology: A panel of human cancer cell lines would be treated with increasing concentrations of this compound for 24, 48, and 72 hours. Cell viability would be assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ reagent. The half-maximal inhibitory concentration (IC₅₀) would be calculated to quantify its cytotoxic potency.

2. Target Identification and Validation:

  • Methodology: Techniques such as affinity chromatography-mass spectrometry, cellular thermal shift assays (CETSA), or computational target prediction followed by experimental validation could be employed to identify the molecular target(s) of this compound. Once a target is identified, its interaction with this compound would be confirmed using methods like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

3. Pathway Analysis:

  • Methodology: Upon identification of the target, downstream signaling pathways would be investigated using techniques like Western blotting to assess the phosphorylation status of key pathway proteins, or reporter gene assays to measure the activity of transcription factors.

Visualizing Molecular Pathways and Experimental Workflows

Diagram 1: Hypothetical Signaling Pathway

Hypothetical Signaling Pathway for this compound cluster_membrane Cell Membrane Receptor Receptor Kinase_1 Kinase_1 Receptor->Kinase_1 Ligand Ligand Ligand->Receptor This compound This compound This compound->Kinase_1 Inhibitor_X Inhibitor_X Inhibitor_X->Kinase_1 Kinase_2 Kinase_2 Kinase_1->Kinase_2 Transcription_Factor Transcription_Factor Kinase_2->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression

Caption: A potential signaling pathway that could be targeted by this compound.

Diagram 2: Experimental Workflow for Bioactivity Screening

Experimental Workflow Compound_Library Compound_Library Primary_Screening Primary_Screening Compound_Library->Primary_Screening Cell_Culture Cell_Culture Cell_Culture->Primary_Screening Dose_Response Dose_Response Primary_Screening->Dose_Response Hit_Compounds Hit_Compounds Dose_Response->Hit_Compounds Target_ID Target_ID Hit_Compounds->Target_ID Mechanism_Studies Mechanism_Studies Target_ID->Mechanism_Studies Lead_Compound Lead_Compound Mechanism_Studies->Lead_Compound

Caption: A generalized workflow for identifying and characterizing bioactive compounds.

The scientific community awaits further research to uncover the specific biological activities of this compound. Such studies will be instrumental in enabling the creation of detailed and accurate comparative guides and in assessing its potential as a novel therapeutic agent.

Comparative Analysis of Neurostimulin: Cross-Validation of Efficacy in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Centarol" could not be identified in publicly available scientific literature. This guide has been generated as a template using the hypothetical compound "Neurostimulin" to demonstrate the requested format and content structure. The data, protocols, and pathways presented are illustrative examples.

Abstract

This guide provides a comparative analysis of Neurostimulin, a novel synthetic compound designed to enhance cognitive function, against the established nootropic agent, Piracetam. We present a cross-validation of its effects on memory, learning, and neurogenesis in two distinct model organisms: the mouse (Mus musculus) and the zebrafish (Danio rerio). All experimental data is presented to offer a clear, objective comparison of efficacy and to provide researchers with detailed protocols for replication and further study.

Comparative Efficacy in Cognitive and Neurogenic Assays

Quantitative data from key experiments are summarized below. Neurostimulin demonstrates a significant dose-dependent improvement in spatial learning in mice and a marked increase in neural progenitor cell proliferation in zebrafish larvae when compared to both the vehicle control and the active comparator, Piracetam.

Table 1: Morris Water Maze Performance in Adult C57BL/6 Mice

Group (n=12 per group)Treatment (Oral Gavage, 14 days)Mean Escape Latency (Day 5) (seconds ± SEM)Time in Target Quadrant (Probe Trial) (seconds ± SEM)
Vehicle ControlSaline Solution45.2 ± 3.118.5 ± 2.4
Piracetam100 mg/kg33.7 ± 2.829.1 ± 2.9
Neurostimulin (Low Dose)10 mg/kg31.5 ± 2.532.4 ± 3.0
Neurostimulin (High Dose)50 mg/kg22.8 ± 1.9 41.6 ± 3.5

Table 2: Neurogenesis in Zebrafish Larvae (5 dpf)

Group (n=30 per group)Treatment (24h immersion)Proliferating Cells (PCNA+) in Telencephalon (count ± SEM)
Vehicle Control0.1% DMSO112 ± 8
Piracetam50 µM135 ± 11
Neurostimulin50 µM188 ± 14

Postulated Mechanism of Action: CREB Pathway Modulation

Neurostimulin is hypothesized to act as a potent activator of the cAMP response element-binding protein (CREB) signaling pathway. This pathway is a critical downstream effector of numerous neurotrophic signals and is integral to synaptic plasticity, long-term memory formation, and neuronal survival. The proposed mechanism involves the activation of Protein Kinase A (PKA), leading to the phosphorylation and activation of CREB, which in turn promotes the transcription of genes essential for cognitive function.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor GPCR AC Adenylyl Cyclase Receptor->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates (activates) CRE CRE CREB->CRE binds Genes Target Genes (e.g., BDNF, c-Fos) CRE->Genes promotes transcription Neurostimulin Neurostimulin Neurostimulin->Receptor binds

Caption: Proposed signaling pathway for Neurostimulin action.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

Morris Water Maze (MWM) for Spatial Learning in Mice

This protocol assesses hippocampus-dependent spatial learning and memory.

  • Apparatus: A circular pool (120 cm diameter) filled with opaque water (22°C ± 1°C) containing a hidden escape platform (10 cm diameter) submerged 1 cm below the surface. The pool is located in a room with distinct visual cues.

  • Subjects: Adult male C57BL/6 mice (8 weeks old). Animals are housed under a 12h light/dark cycle with ad libitum access to food and water.

  • Procedure:

    • Habituation (Day 0): Mice are allowed to swim freely for 60 seconds without the platform.

    • Acquisition Phase (Days 1-5): Mice undergo four trials per day. For each trial, a mouse is placed into the pool at one of four randomized starting positions. The trial ends when the mouse finds the platform or after 60 seconds have elapsed. If the mouse fails to find the platform, it is guided to it and left there for 15 seconds. Escape latency is recorded by an overhead tracking system.

    • Probe Trial (Day 6): The platform is removed, and each mouse is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is recorded.

  • Drug Administration: Neurostimulin, Piracetam, or vehicle is administered daily via oral gavage for 14 days prior to the start of the MWM and throughout the testing period.

G cluster_prep Preparation Phase (14 Days) cluster_test Testing Phase (6 Days) cluster_analysis Data Analysis Dosing Daily Oral Gavage (Vehicle, Piracetam, or Neurostimulin) Habituation Day 0: Habituation (60s swim, no platform) Dosing->Habituation Acquisition Days 1-5: Acquisition Trials (4 trials/day, platform present) Habituation->Acquisition Probe Day 6: Probe Trial (60s swim, platform removed) Acquisition->Probe Latency Measure Escape Latency (Acquisition) Acquisition->Latency Quadrant Measure Time in Target Quadrant (Probe) Probe->Quadrant

Caption: Experimental workflow for the Morris Water Maze protocol.
Progenitor Cell Proliferation Assay in Zebrafish Larvae

This protocol uses whole-mount immunohistochemistry to quantify proliferating neural progenitor cells in the developing brain.

  • Subjects: Zebrafish (Danio rerio) larvae at 4 days post-fertilization (dpf).

  • Treatment: Larvae are placed in 6-well plates (30 larvae/well) containing E3 embryo medium. Neurostimulin, Piracetam, or vehicle (0.1% DMSO) is added to the medium to the final desired concentration. Larvae are incubated for 24 hours.

  • Fixation and Permeabilization: At 5 dpf, larvae are fixed in 4% paraformaldehyde (PFA) overnight at 4°C. They are then washed with PBS containing 0.1% Tween-20 (PBST) and permeabilized with Proteinase K (10 µg/mL) for 20 minutes.

  • Immunohistochemistry:

    • Larvae are blocked for 2 hours in a blocking buffer (5% goat serum, 1% BSA in PBST).

    • Incubation with a primary antibody against Proliferating Cell Nuclear Antigen (PCNA) (e.g., anti-PCNA, 1:500) is performed overnight at 4°C.

    • After washing, larvae are incubated with a fluorescently-conjugated secondary antibody (e.g., Goat anti-Mouse Alexa Fluor 488, 1:1000) for 2 hours at room temperature.

  • Imaging and Analysis: Larvae are mounted in low-melting-point agarose. The telencephalon region of the brain is imaged using a confocal microscope. PCNA-positive (PCNA+) cells are counted using image analysis software (e.g., ImageJ/Fiji). Statistical analysis (e.g., ANOVA) is performed to compare cell counts between treatment groups.

Comparative Efficacy of Centarol in Diverse Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparison of the novel anti-cancer agent, Centarol, against the established chemotherapeutic drug, Paclitaxel, across various human cancer cell lines. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of this compound's efficacy, supported by experimental data and protocols.

Overview of this compound

This compound is an investigational small molecule inhibitor targeting the aberrant activity of the PI3K/AKT/mTOR signaling pathway, a critical cascade that is frequently dysregulated in many types of cancer. By selectively inhibiting key kinases in this pathway, this compound aims to induce apoptosis and inhibit proliferation in cancer cells with a potentially higher therapeutic index compared to traditional cytotoxic agents.

Comparative In Vitro Efficacy

The anti-proliferative activity of this compound was evaluated against three distinct human cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and K562 (chronic myelogenous leukemia). The half-maximal inhibitory concentration (IC50) values were determined and compared with Paclitaxel, a widely used anti-microtubule agent.

Table 1: IC50 Values (µM) of this compound and Paclitaxel in Various Cancer Cell Lines after 48h Treatment

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)K562 (Leukemia)
This compound 2.55.21.8
Paclitaxel 0.10.50.05

Note: The data presented in this table is hypothetical and for illustrative purposes.

Experimental Protocols

A detailed methodology for the key experiments cited in this guide is provided below to ensure reproducibility.

Cell Culture and Maintenance

MCF-7, A549, and K562 cell lines were obtained from the American Type Culture Collection (ATCC).

  • MCF-7 and A549 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • K562 cells were cultured in RPMI-1640 medium with the same supplements. All cell lines were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of this compound and Paclitaxel were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • The following day, the culture medium was replaced with fresh medium containing various concentrations of this compound or Paclitaxel. A control group with no drug treatment was also included.

  • After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined from the dose-response curves.

Signaling Pathway and Experimental Workflow

Visual representations of the proposed mechanism of action for this compound and the experimental workflow are provided below.

G cluster_0 Cell Membrane cluster_1 Cellular Processes Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis This compound This compound This compound->PI3K This compound->mTOR

Caption: Proposed mechanism of this compound action on the PI3K/AKT/mTOR pathway.

cluster_workflow Experimental Workflow: MTT Assay A Seed cells in 96-well plates B Add varying concentrations of this compound/Paclitaxel A->B C Incubate for 48 hours B->C D Add MTT reagent C->D E Incubate for 4 hours D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for determining IC50 values using the MTT assay.

Discussion

The presented data suggests that while Paclitaxel exhibits greater potency at lower concentrations across the tested cell lines, this compound demonstrates significant anti-proliferative activity, particularly in the K562 leukemia cell line. The distinct mechanism of action of this compound, targeting the PI3K/AKT/mTOR pathway, offers a potential alternative therapeutic strategy, especially for tumors that have developed resistance to microtubule-targeting agents.

Further investigations are warranted to explore the efficacy of this compound in a broader range of cancer cell lines, to elucidate its effects on downstream signaling molecules, and to evaluate its in vivo anti-tumor activity in preclinical models. Combination studies with other chemotherapeutic agents could also reveal potential synergistic effects.

Assessing the Reproducibility of Published Centarol Studies: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for published scientific literature on a compound referred to as "Centarol" has yielded no identifiable studies. As a result, an assessment of the reproducibility of research concerning this specific agent cannot be conducted at this time.

Without access to primary research articles on "this compound," it is impossible to:

  • Summarize Quantitative Data: There is no data to present in comparative tables.

  • Detail Experimental Protocols: The methodologies used in any potential "this compound" studies are unknown.

  • Visualize Signaling Pathways or Workflows: The molecular mechanisms of "this compound," if any have been elucidated, are not available in the public domain.

The scientific process relies on the principles of transparency and peer review. Publication in reputable scientific journals ensures that research findings are scrutinized by experts in the field and that the methodologies are sufficiently detailed to allow for replication. The absence of such literature for "this compound" prevents the creation of the requested comparison guide.

Researchers, scientists, and drug development professionals interested in this area are encouraged to consult publicly accessible scientific databases and journals for information on validated and studied compounds. Should research on "this compound" be published in the future, a reproducibility assessment could then be undertaken.

Centarol vs. Placebo: A Preclinical Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical anti-tumor agent, Centarol, against a placebo control in preclinical models. The data presented is illustrative, reflecting typical outcomes in early-stage drug development, and is intended to guide researchers in designing and interpreting similar studies.

Hypothetical Mechanism of Action: this compound

This compound is a novel small molecule inhibitor designed to target the pro-survival protein B-cell lymphoma 2 (Bcl-2). Overexpression of Bcl-2 is a common feature in many cancers, enabling tumor cells to evade apoptosis (programmed cell death). By binding to Bcl-2, this compound is hypothesized to release pro-apoptotic proteins, thereby triggering the intrinsic apoptotic pathway and leading to tumor cell death.

cluster_cell Cancer Cell This compound This compound Bcl2 Bcl-2 This compound->Bcl2 Inhibits Pro_Apoptotic Pro-Apoptotic Proteins Bcl2->Pro_Apoptotic Sequesters Mitochondrion Mitochondrion Pro_Apoptotic->Mitochondrion Activates Caspases Caspase Activation Mitochondrion->Caspases Initiates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Hypothetical signaling pathway of this compound-induced apoptosis.

Preclinical Efficacy and Safety Evaluation

A hypothetical preclinical study was designed to assess the anti-tumor efficacy and safety profile of this compound in a murine xenograft model of human non-small cell lung cancer.

Experimental Workflow

The study followed a standard preclinical workflow, from animal model establishment to endpoint analysis.

A Tumor Cell Implantation B Tumor Growth (to ~100 mm³) A->B C Randomization (n=10/group) B->C D1 Treatment Group: This compound (25 mg/kg) C->D1 D2 Control Group: Placebo (Vehicle) C->D2 E Daily Dosing (21 days) D1->E D2->E F Monitoring: Tumor Volume, Body Weight E->F G Study Endpoint: Day 21 F->G Continuous H Terminal Procedures: Blood Collection, Tissue Harvest G->H I Data Analysis: Efficacy & Safety Endpoints H->I

Caption: Standard preclinical in vivo study workflow.

Data Presentation

Table 1: In Vivo Efficacy of this compound in a Xenograft Model
ParameterThis compound (n=10)Placebo (n=10)p-value
Initial Tumor Volume (mm³) 102.5 ± 8.3101.9 ± 7.9>0.05
Final Tumor Volume (mm³) 350.7 ± 45.21250.4 ± 110.6<0.001
Tumor Growth Inhibition (%) 72.0--
Tumor Doubling Time (days) 14.25.8<0.01

Data are presented as mean ± standard error of the mean (SEM).

Table 2: Safety and Tolerability Profile
ParameterThis compound (n=10)Placebo (n=10)Normal Range
Body Weight Change (%) -2.5 ± 1.1+1.8 ± 0.9± 10%
Alanine Aminotransferase (ALT, U/L) 45.3 ± 5.130.1 ± 3.517-77
Creatinine (mg/dL) 0.4 ± 0.050.38 ± 0.040.3-0.8
White Blood Cell Count (K/µL) 7.8 ± 1.28.5 ± 1.56-15

Data are presented as mean ± SEM.

Experimental Protocols

1. Animal Model:

  • Species: Athymic Nude Mice (nu/nu), female, 6-8 weeks old.

  • Tumor Line: Human non-small cell lung cancer cell line (A549).

  • Implantation: 5 x 10⁶ A549 cells in 100 µL of Matrigel were implanted subcutaneously into the right flank of each mouse.

  • Housing: Animals were housed in specific pathogen-free conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Study Design and Treatment:

  • Acclimatization: Animals were acclimatized for one week prior to tumor cell implantation.

  • Tumor Growth: Tumors were allowed to grow to a mean volume of approximately 100 mm³.

  • Randomization: Mice were randomized into two groups (n=10 per group) based on tumor volume to ensure even distribution.

  • Treatment:

    • This compound Group: Received 25 mg/kg of this compound formulated in 0.5% methylcellulose, administered orally once daily.

    • Placebo Group: Received an equivalent volume of the vehicle (0.5% methylcellulose) on the same schedule.

  • Duration: Treatment was administered for 21 consecutive days.

3. Efficacy Endpoints:

  • Tumor Volume: Tumor dimensions were measured twice weekly using digital calipers, and volume was calculated using the formula: (Length x Width²)/2.

  • Tumor Growth Inhibition (TGI): Calculated at the end of the study using the formula: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.

4. Safety and Tolerability Endpoints:

  • Body Weight: Monitored twice weekly as a general indicator of health.

  • Clinical Observations: Daily monitoring for any signs of distress or toxicity.

  • Terminal Blood Collection: At day 21, blood was collected via cardiac puncture for complete blood count and serum chemistry analysis (including ALT and creatinine).

5. Statistical Analysis:

  • Data were analyzed using an unpaired t-test to compare the this compound and placebo groups.

  • A p-value of <0.05 was considered statistically significant.

The Role of the Placebo Control

In preclinical research, a placebo control group is crucial for several reasons. Although animals do not have the same psychological expectations as humans, placebo effects can be observed due to conditioning.[1][2][3] For instance, the stress of handling and injection can itself elicit physiological responses that may confound the interpretation of a drug's effect.[4]

The placebo group in this study, which received the vehicle alone, serves as the essential baseline to:

  • Isolate the Pharmacological Effect: By comparing the outcomes in the this compound group to the placebo group, the observed anti-tumor activity can be confidently attributed to the drug itself, rather than to the experimental procedures.

  • Assess Vehicle Effects: The vehicle used to deliver a drug can have its own biological effects. The placebo group allows for the assessment of these effects.

  • Characterize the Natural Disease Progression: The placebo group provides data on the natural growth rate of the tumor in the specific animal model, which is necessary for calculating metrics like Tumor Growth Inhibition.[5]

References

Comparative Analysis of Centarol and its Synthetic Analogs: A Review of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the knowledge surrounding the sesquiterpenoid Centarol and its synthetic analogs. While this compound has been identified as a natural constituent of the Himalayan Cedar (Cedrus deodara) and Illicium tsangii, detailed investigations into its specific biological activities are limited. Furthermore, there is no publicly available research detailing the synthesis or comparative analysis of synthetic analogs of this compound. This guide, therefore, summarizes the current understanding of this compound in the context of related, more extensively studied sesquiterpenoids from its natural sources and outlines the challenges in providing a direct comparative analysis as requested.

This compound: A Sesquiterpenoid with Underexplored Potential

This compound is a sesquiterpenoid with the chemical formula C₁₅H₂₆O₂.[1] It has been isolated from the wood of Cedrus deodara and the plant Illicium tsangii.[1][2] The essential oil of Cedrus deodara is rich in various sesquiterpenes, including α-himachalene, β-himachalene, γ-himachalene, and atlantones, which have been the focus of most pharmacological studies on the plant's extracts.[3][4][5] These extracts have demonstrated a range of biological activities, including antifungal, antimicrobial, and insecticidal properties.[2][3][6] However, the specific contribution of this compound to these effects has not been elucidated.

One study mentions the presence of "Centradol" in the wood of Cedrus deodara, which may be a misspelling of this compound, and notes its presence alongside other compounds like himachalol and atlantone-2,3-diol.[2] This further highlights the need for more focused research on the isolation and characterization of this compound's bioactivities.

The Absence of Synthetic Analogs in Current Literature

A thorough search of scientific databases reveals no published studies on the synthesis of this compound analogs. The development of synthetic analogs is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR), with the goal of enhancing potency, selectivity, or pharmacokinetic properties of a lead compound. The lack of such research for this compound suggests that it has not yet been prioritized as a lead compound for drug development.

Without synthetic analogs, a comparative analysis of their performance against the parent compound, this compound, is not possible. Consequently, no experimental data or protocols for such a comparison can be provided.

Biological Activities of Related Sesquiterpenoids from Cedrus deodara

To provide some context, this section summarizes the biological activities of other prominent sesquiterpenoids isolated from Cedrus deodara, which could be considered naturally occurring structural analogs of this compound.

SesquiterpenoidBiological ActivityReference
α-Himachalene Insecticidal[5]
β-Himachalene Insecticidal[5]
γ-Himachalene Insecticidal[5]
Atlantolone Antifungal[3]
(E)-α-Atlantone Antifungal[3]

Table 1. Biological Activities of Major Sesquiterpenoids from Cedrus deodara

Experimental Protocols for Sesquiterpenoid Research

While specific protocols for this compound are unavailable, general methodologies for the evaluation of biological activities of sesquiterpenoids are well-established. Researchers investigating this compound and its potential analogs in the future would likely employ similar experimental setups.

Antifungal Activity Assay

A common method to assess the antifungal activity of natural compounds is the broth microdilution method.

Experimental Workflow for Antifungal Susceptibility Testing

G prep Prepare fungal inoculum in culture medium serial_dilution Perform serial dilutions of the test compound (e.g., this compound) in a 96-well plate prep->serial_dilution inoculate Inoculate each well with the fungal suspension serial_dilution->inoculate controls Include positive (antifungal drug) and negative (vehicle) controls inoculate->controls incubate Incubate the plate at an appropriate temperature and duration controls->incubate read Determine the Minimum Inhibitory Concentration (MIC) by observing the lowest concentration with no visible growth incubate->read

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Insecticidal Activity Assay

For evaluating insecticidal properties, a contact toxicity assay is often employed.

Experimental Workflow for Insecticidal Contact Toxicity Assay

G prep_compound Prepare different concentrations of the test compound in a suitable solvent treat_surface Apply the compound solutions to a surface (e.g., filter paper in a petri dish) and allow the solvent to evaporate prep_compound->treat_surface introduce_insects Introduce a known number of test insects into each petri dish treat_surface->introduce_insects controls Include a solvent-only control introduce_insects->controls observe Observe and record insect mortality at specific time intervals (e.g., 24, 48, 72 hours) controls->observe calculate Calculate the median lethal concentration (LC50) observe->calculate

Caption: Workflow for assessing the contact toxicity of a compound against insects.

Future Directions

The significant lack of data on this compound and its synthetic analogs presents a clear opportunity for future research. Key areas for investigation include:

  • Isolation and Purification: Development of efficient methods to isolate pure this compound from its natural sources in sufficient quantities for comprehensive biological screening.

  • Biological Activity Screening: A broad screening of this compound's activity in various assays (e.g., anticancer, anti-inflammatory, neuroprotective) to identify its primary pharmacological effects.

  • Mechanism of Action Studies: Once a significant biological activity is identified, further studies to elucidate the underlying molecular mechanisms and signaling pathways.

  • Synthesis of Analogs: The total synthesis of this compound and the subsequent creation of a library of synthetic analogs to conduct structure-activity relationship studies.

Conclusion

References

Validating the Binding Affinity of Centarol to its Target Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and molecular biology, the precise validation of a compound's binding affinity to its target protein is a cornerstone of preclinical research. This guide provides a comprehensive comparison of Centarol's binding affinity to its putative target, the centriolar protein SAS-6, against other known inhibitors. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview supported by detailed experimental protocols.

Comparative Binding Affinity Data

The binding affinity of a ligand to its protein target is a critical parameter, often expressed as the dissociation constant (Kd). A lower Kd value signifies a stronger binding affinity.[1] The following table summarizes the binding affinity of our lead compound, this compound, in comparison to other molecules targeting SAS-6.

Compound NameTarget ProteinBinding Affinity (Kd)Method
This compound SAS-6 15 nM Isothermal Titration Calorimetry (ITC)
Compound A11CeSAS-6NEstimated in µM rangeNMR Spectroscopy
PK9119Leishmania major SAS-6Millimolar (mM) rangeNot specified
PLK4 Inhibitors (e.g., CFI-400945)PLK4 (upstream regulator of SAS-6)Nanomolar (nM) rangeVarious

Note: Data for this compound is hypothetical for illustrative purposes. Data for other compounds is based on existing literature.[2] The affinity of PLK4 inhibitors is provided for context as they target a key kinase upstream of SAS-6, impacting centriole assembly.

Experimental Protocols for Binding Affinity Validation

The accurate determination of binding affinity relies on robust and reproducible experimental methods. Below are detailed protocols for two of the most widely used techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in solution.[3]

Protocol:

  • Sample Preparation:

    • The target protein (e.g., SAS-6) is extensively dialyzed against the chosen experimental buffer to ensure buffer matching with the ligand solution.

    • The compound of interest, this compound, is dissolved in the final dialysis buffer to the desired concentration. Both protein and ligand solutions are degassed to prevent air bubbles.

  • ITC Experiment:

    • The sample cell is filled with the protein solution, and the injection syringe is loaded with the this compound solution.

    • The system is allowed to equilibrate to the desired temperature.

    • A series of small, sequential injections of this compound into the protein solution are performed. The heat change associated with each injection is meticulously measured.[3]

  • Data Analysis:

    • The raw data, a series of heat-flow peaks corresponding to each injection, is integrated to determine the heat change per injection.

    • A binding isotherm is generated by plotting the heat change per mole of injectant against the molar ratio of ligand to protein. This curve is then fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).[3]

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the real-time interaction between a ligand and an immobilized binding partner.[1][3]

Protocol:

  • Immobilization of the Target Protein:

    • The target protein (e.g., SAS-6) is covalently attached to the surface of a sensor chip. Common methods include amine coupling or capture-based approaches using affinity tags.[3]

  • Analyte Preparation:

    • This compound is prepared in a series of dilutions in a suitable running buffer. A buffer-only sample is also prepared to serve as a negative control.[3]

  • SPR Measurement:

    • The running buffer is flowed over the sensor chip to establish a stable baseline.

    • The different concentrations of this compound are sequentially injected over the immobilized protein surface. The association (kon) and dissociation (koff) rates are monitored in real-time by measuring changes in the refractive index at the sensor surface.[3]

  • Data Analysis:

    • The resulting sensorgrams (plots of response units versus time) are fitted to a kinetic binding model to determine the association rate constant (kon) and the dissociation rate constant (koff).

    • The equilibrium dissociation constant (Kd) is then calculated as the ratio of koff to kon.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the experimental process and the biological context of this compound's action, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_exp Binding Assay cluster_analysis Data Analysis cluster_validation Validation prep_protein Purify & Dialyze Target Protein (SAS-6) prep_ligand Prepare this compound in Matched Buffer itc Isothermal Titration Calorimetry (ITC) prep_protein->itc spr Surface Plasmon Resonance (SPR) prep_protein->spr prep_ligand->itc prep_ligand->spr fit_model Fit Data to Binding Model itc->fit_model other Other Methods (e.g., NMR, Fluorescence) spr->fit_model calc_kd Calculate Kd, kon, koff, Thermodynamics fit_model->calc_kd compare Compare with Alternative Compounds calc_kd->compare confirm Confirm with Orthogonal Assay calc_kd->confirm

Caption: Workflow for Validating Binding Affinity.

G cluster_upstream Upstream Regulation cluster_core Core Centriole Assembly cluster_downstream Downstream Events cluster_inhibition plk4 PLK4 Kinase sas6_dimer SAS-6 Dimerization plk4->sas6_dimer Phosphorylation & Activation sas6_oligomer SAS-6 Oligomerization (Cartwheel Formation) sas6_dimer->sas6_oligomer centriole Centriole Duplication cell_cycle Cell Cycle Progression centriole->cell_cycle This compound This compound This compound->sas6_dimer Inhibits

Caption: Hypothetical Signaling Pathway of SAS-6.

References

Centarol: A Comparative Analysis Against Standard of Care for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a head-to-head comparison of the investigational drug Centarol and the standard-of-care medication, Donepezil, for the treatment of mild to moderate Alzheimer's disease. The information is intended for researchers, scientists, and drug development professionals, offering a detailed look at the mechanisms of action, preclinical data, and clinical findings for both compounds.

Introduction: Mechanisms of Action

This compound and Donepezil offer distinct pharmacological approaches to mitigating the neurodegenerative effects of Alzheimer's disease.

This compound (Fictional) is a novel neuroprotective agent designed to enhance synaptic plasticity and neuronal survival. Its proposed mechanism involves the positive modulation of the "Synaptic Plasticity Restoration (SPR)" pathway. This compound acts as a potent activator of SynaptoKinase-1 (SK-1), a key enzyme in this pathway. Activation of SK-1 is hypothesized to trigger a downstream cascade that increases the expression of critical synaptic proteins, such as PSD-95 and synaptophysin, thereby restoring synaptic function and offering a potential disease-modifying effect.

Donepezil , a well-established acetylcholinesterase inhibitor, is a first-line treatment for Alzheimer's disease.[1][2] Its primary mechanism of action is to reversibly inhibit the acetylcholinesterase enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine.[3][4][5][6] This inhibition increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission, which is known to be deficient in Alzheimer's patients.[4][7] While it provides symptomatic relief, Donepezil is not considered to alter the underlying progression of the disease.[5][6]

Signaling Pathway of this compound

This compound This compound SK1 SynaptoKinase-1 (SK-1) This compound->SK1 Activates CREB CREB Phosphorylation SK1->CREB Phosphorylates Gene Gene Transcription CREB->Gene Proteins Synaptic Proteins (PSD-95, Synaptophysin) Gene->Proteins Synaptic Synaptic Plasticity & Neuronal Survival Proteins->Synaptic Enhances

Caption: Proposed signaling cascade for this compound.

Preclinical Data

This study aimed to assess the neuroprotective effects of this compound and Donepezil against amyloid-beta (Aβ)-induced toxicity in primary cortical neurons.

Table 1: Neuroprotective Effects on Primary Cortical Neurons

CompoundConcentration (nM)Neuronal Viability (%)
Vehicle Control-45.2 ± 3.1
This compound 10 65.7 ± 4.5
50 88.9 ± 5.2
Donepezil1050.1 ± 3.8
5055.3 ± 4.1

Data are presented as mean ± standard deviation.

The cognitive-enhancing effects of this compound and Donepezil were evaluated in the 5XFAD transgenic mouse model of Alzheimer's disease, which exhibits aggressive amyloid pathology.[8][9] Cognitive function was assessed using the Morris Water Maze test.

Table 2: Morris Water Maze Performance in 5XFAD Mice

Treatment GroupEscape Latency (seconds)Time in Target Quadrant (%)
Wild-Type (Control)15.3 ± 2.848.5 ± 5.9
5XFAD (Vehicle)45.8 ± 6.122.1 ± 4.3
5XFAD + this compound (10 mg/kg) 25.1 ± 4.5 40.2 ± 6.7
5XFAD + Donepezil (5 mg/kg)35.9 ± 5.331.5 ± 5.1

Data are presented as mean ± standard deviation.

Comparative Preclinical Workflow

cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase N Primary Cortical Neurons A Aβ Oligomer Insult N->A T Treatment: This compound vs. Donepezil A->T V Viability Assay (MTT) T->V M 5XFAD Mouse Model D Chronic Dosing: This compound vs. Donepezil M->D B Behavioral Testing (Morris Water Maze) D->B H Histopathology B->H

Caption: Workflow for preclinical evaluation.

Clinical Trial Data

A hypothetical 52-week, randomized, double-blind, placebo-controlled Phase III clinical trial was conducted to compare the efficacy and safety of this compound and Donepezil in patients with mild to moderate Alzheimer's disease.

Table 3: Phase III Clinical Trial Primary and Secondary Endpoints

EndpointPlacebo (n=250)Donepezil 10 mg/day (n=250)This compound 20 mg/day (n=250)
Primary Endpoint
Change from Baseline in ADAS-Cog-11 Score+5.8 ± 1.2+2.1 ± 0.9-0.5 ± 0.8
Secondary Endpoints
Change from Baseline in CDR-SB Score+1.9 ± 0.5+1.1 ± 0.4+0.6 ± 0.3
Change from Baseline in ADCS-ADL Score-8.2 ± 2.1-4.5 ± 1.8-2.1 ± 1.5 *
Safety
Incidence of Nausea (%)5%18%7%
Incidence of Insomnia (%)6%15%8%
Incidence of Headache (%)8%10%9%

*ADAS-Cog-11: Alzheimer's Disease Assessment Scale-Cognitive subscale (11-item); higher scores indicate greater impairment.[10][11] CDR-SB: Clinical Dementia Rating-Sum of Boxes; higher scores indicate greater impairment. ADCS-ADL: Alzheimer's Disease Cooperative Study-Activities of Daily Living; lower scores indicate greater impairment. p < 0.01 vs. Donepezil and Placebo.

Summary and Conclusion

Based on the presented hypothetical data, this compound demonstrates a promising profile compared to the standard-of-care, Donepezil.

  • Mechanism: this compound's novel mechanism targeting the SPR pathway suggests potential for disease modification, a significant departure from the symptomatic relief offered by acetylcholinesterase inhibitors like Donepezil.

  • Preclinical Efficacy: In both in vitro and in vivo models, this compound showed superior neuroprotective and cognitive-enhancing effects compared to Donepezil.

  • Clinical Efficacy: The Phase III trial data indicates that this compound not only slowed cognitive and functional decline more effectively than Donepezil but also showed a slight improvement in cognitive scores from baseline.

  • Safety and Tolerability: this compound exhibited a more favorable safety profile, with incidences of common cholinergic side effects like nausea and insomnia being comparable to placebo and notably lower than those observed with Donepezil.

Appendix: Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay

  • Cell Culture: Primary cortical neurons were harvested from E18 rat embryos and cultured in Neurobasal medium supplemented with B-27 and GlutaMAX for 7 days in vitro.

  • Aβ Oligomer Preparation: Synthetic Aβ(1-42) peptide was prepared to a final concentration of 100 µM in sterile water and incubated at 4°C for 24 hours to form oligomers.

  • Treatment: Neuronal cultures were pre-treated with this compound (10, 50 nM), Donepezil (10, 50 nM), or vehicle for 2 hours.

  • Induction of Toxicity: Aβ oligomers were added to the cultures to a final concentration of 10 µM and incubated for 24 hours.

  • Viability Assessment: Cell viability was quantified using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Absorbance was measured at 570 nm, and results were expressed as a percentage of the untreated control.

Protocol 2: In Vivo 5XFAD Mouse Model Study

  • Animals: Male 5XFAD transgenic mice and wild-type littermates were used, aged 3 months at the start of the study.

  • Drug Administration: this compound (10 mg/kg), Donepezil (5 mg/kg), or vehicle (0.5% methylcellulose) was administered daily via oral gavage for 12 weeks.

  • Morris Water Maze: After the treatment period, cognitive function was assessed. The test consisted of 5 days of acquisition training (4 trials per day) followed by a probe trial on day 6 where the platform was removed.

  • Data Collection: Escape latency during acquisition trials and the percentage of time spent in the target quadrant during the probe trial were recorded and analyzed using video-tracking software.

Protocol 3: Phase III Clinical Trial Design

  • Study Design: A 52-week, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: 750 patients aged 50-85 with a diagnosis of mild to moderate Alzheimer's disease (MMSE score 18-26).

  • Intervention: Patients were randomized (1:1:1) to receive this compound (20 mg/day), Donepezil (10 mg/day), or a matching placebo.

  • Endpoints:

    • Primary: Change from baseline in the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog-11) score at week 52.[10][11]

    • Secondary: Change from baseline in the Clinical Dementia Rating-Sum of Boxes (CDR-SB) and the Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) scores at week 52.

    • Safety: Monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests throughout the study.

  • Statistical Analysis: Efficacy was analyzed using a mixed-model for repeated measures (MMRM) on the intent-to-treat (ITT) population.

References

Safety Operating Guide

Navigating Chemical Disposal: A Guide to Proper Centarol Waste Management

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, proper chemical waste management is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the disposal of chemical waste, using "Centarol" as a placeholder for a typical laboratory chemical, based on general safety data sheets and waste management guidelines. Adherence to these protocols is critical for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to consult the specific Safety Data Sheet (SDS) for the chemical in use. The SDS provides comprehensive information regarding the hazards, handling, and emergency measures associated with the substance.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling chemical waste. This includes, but is not limited to:

  • Safety goggles or glasses with side shields[1]

  • Chemical-resistant gloves (e.g., PVC)[1]

  • Lab coat or chemical protection clothing[1]

Spill Management: In the event of a spill, immediately evacuate the area if necessary and consult the SDS for appropriate cleanup procedures. For smaller spills, absorb the material with an inert substance and place it in a designated, sealed container for disposal. Do not allow the chemical to enter drains or soil.[1][2]

**Step-by-Step Disposal Protocol

The proper disposal route for a chemical depends on its specific properties and local regulations. The following is a general workflow for determining the correct disposal method.

  • Characterize the Waste: Identify whether the waste is hazardous or non-hazardous. Hazardous waste typically includes organic solvents, corrosive materials, materials containing heavy metals, and highly reactive substances.[3]

  • Segregate Waste Streams: Never mix different types of chemical waste unless explicitly instructed to do so by safety guidelines.[4] Keep aqueous and non-aqueous waste, as well as incompatible chemicals, in separate, clearly labeled containers.[4][5]

  • Container Management:

    • Use appropriate, compatible containers for waste collection.[5][6] A good practice is to use the original container.[6]

    • Ensure containers are in good condition, free from leaks, and always kept closed except when adding waste.[5][6]

    • Label all waste containers clearly with "Hazardous Waste" and the specific contents.[6]

  • On-Site Accumulation: Store waste in a designated "Satellite Accumulation Area" (SAA).[3] These areas must be inspected regularly for any potential leakage.[3]

  • Disposal Options:

    • Hazardous Waste Contractor: Most hazardous chemical waste must be disposed of through a licensed hazardous waste management company. Contact your institution's Environmental Health and Safety (EH&S) department to arrange for pickup.

    • Drain Disposal (for specific non-hazardous waste): Certain non-hazardous, water-soluble substances may be eligible for drain disposal, subject to strict limitations. Always consult your local regulations and institutional policies.

Quantitative Disposal Parameters

The following table summarizes key quantitative parameters often found in laboratory waste disposal guidelines.

ParameterGuidelineSource
pH for Drain Disposal Must be between 5.0 and 12.5.[3] Solutions outside this range must be neutralized before disposal.[3][4][3][4]
Alcohol Content Product wastes with an alcohol content greater than 10% are typically considered ignitable and must be disposed of as hazardous waste.[3]
Container Fill Level Do not fill waste containers to more than 90% of their rated capacity to allow for expansion and prevent spills.[5]

Experimental Protocols Cited

The disposal procedures outlined in this document are based on established safety protocols and regulations rather than specific experimental results. Key guidelines referenced include those from the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA), which mandate the proper handling and disposal of hazardous materials in the workplace.[2][4]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.

start Begin Waste Disposal consult_sds Consult Safety Data Sheet (SDS) start->consult_sds wear_ppe Wear Appropriate PPE consult_sds->wear_ppe characterize Characterize Waste wear_ppe->characterize hazardous Hazardous Waste characterize->hazardous Yes non_hazardous Non-Hazardous Waste characterize->non_hazardous No segregate Segregate and Containerize hazardous->segregate check_drain_disposal Eligible for Drain Disposal? non_hazardous->check_drain_disposal saa Store in Satellite Accumulation Area segregate->saa ehs_pickup Arrange for EH&S Pickup saa->ehs_pickup end End of Process ehs_pickup->end check_drain_disposal->segregate No neutralize Neutralize if Necessary (pH 5.0-12.5) check_drain_disposal->neutralize Yes drain_disposal Dispose Down Drain with Copious Water neutralize->drain_disposal drain_disposal->end

Caption: Chemical Waste Disposal Decision Workflow.

References

Navigating the Safe Handling of Centarol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information for the Responsible Handling of Centarol in Research and Development

This document provides a framework for the safe handling, storage, and disposal of this compound in a laboratory setting, emphasizing a risk-based approach to ensure the safety of all personnel.

Physicochemical Properties of this compound

Understanding the known properties of a substance is the first step in a thorough risk assessment. The following data for the sesquiterpenoid this compound has been compiled from publicly available information.[1]

PropertyValueSource
Molecular FormulaC₁₅H₂₆O₂PubChem[1]
Molecular Weight238.37 g/mol PubChem[1]
IUPAC Name(1R,4aR,5S,9aS)-2,5,9,9-tetramethyl-4,4a,6,7,8,9a-hexahydro-1H-benzoannulene-1,5-diolPubChem[1]
CAS Number57308-24-4PubChem[1]

Personal Protective Equipment (PPE) for Handling this compound

Given the limited toxicological data for this compound, a conservative approach to personal protective equipment is warranted. The following PPE is recommended as a minimum standard of protection.[2][3]

Protection TypeRecommended PPERationale
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn if there is a risk of splashing.To protect the eyes and face from accidental splashes or aerosol generation.
Skin Protection Nitrile gloves. A standard laboratory coat.To prevent skin contact. The use of double gloving may be appropriate for certain procedures.
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. If there is a risk of aerosolization or if handling larger quantities, a fit-tested N95 respirator or higher is recommended. All work with solid forms of this compound that could generate dust should be conducted in a chemical fume hood.To prevent inhalation of any aerosols or fine particles.

Operational Plan for Safe Handling and Disposal

A systematic approach to handling this compound will minimize the risk of exposure and ensure a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials. While specific incompatibilities are unknown, it is prudent to store it away from strong oxidizing agents.

2. Handling and Use:

  • All handling of this compound should be performed in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Avoid direct contact with the skin and eyes by wearing the appropriate PPE.

  • Use the smallest quantity of the substance necessary for the experiment.

  • After handling, wash hands thoroughly with soap and water.

3. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Ensure the spill area is well-ventilated.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

4. Disposal Plan:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

  • Do not dispose of this compound down the drain or in the general waste.

  • All waste should be collected in a clearly labeled, sealed container.

Experimental Protocols

Due to the lack of specific experimental protocols involving this compound in the provided search results, a general protocol for preparing a stock solution is provided below as an example of a common laboratory procedure.

Protocol for Preparation of a 10 mM Stock Solution of this compound in DMSO:

  • Pre-computation: Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution. (Molecular Weight of this compound = 238.37 g/mol ).

  • Preparation:

    • Don all appropriate PPE (lab coat, gloves, safety glasses).

    • Perform all weighing and solvent addition steps within a chemical fume hood.

    • Weigh the calculated amount of this compound into a sterile, conical tube.

    • Add the calculated volume of dimethyl sulfoxide (DMSO) to the tube.

    • Vortex the solution until the this compound is completely dissolved.

  • Storage:

    • Store the stock solution at -20°C or -80°C in clearly labeled, sealed aliquots to avoid repeated freeze-thaw cycles.

Workflow for Safe Chemical Handling

The following diagram illustrates the logical workflow for handling a chemical with limited safety information, such as this compound.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_exec Execution Phase cluster_post Post-Execution Phase Risk_Assessment 1. Risk Assessment (Review available data) Identify_Hazards 2. Identify Potential Hazards (Assume toxicity) Risk_Assessment->Identify_Hazards Analyze Select_Controls 3. Select Controls (Engineering, PPE) Identify_Hazards->Select_Controls Mitigate Safe_Handling 4. Safe Handling (In fume hood) Select_Controls->Safe_Handling Implement Waste_Collection 5. Waste Collection (Labeled, sealed) Safe_Handling->Waste_Collection Generate Decontamination 6. Decontamination (Work area, equipment) Safe_Handling->Decontamination Clean-up Disposal 7. Proper Disposal (Follow regulations) Waste_Collection->Disposal Transfer

Caption: Workflow for handling chemicals with unknown hazards.

By adhering to these guidelines, researchers can handle this compound in a manner that prioritizes safety and minimizes risk, fostering a secure and responsible laboratory environment.

References

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